molecular formula C10H8N2O2 B097936 5-Phenylpyrimidine-4,6-diol CAS No. 18337-64-9

5-Phenylpyrimidine-4,6-diol

Cat. No.: B097936
CAS No.: 18337-64-9
M. Wt: 188.18 g/mol
InChI Key: IRGAQJPJIPBZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylpyrimidine-4,6-diol (CAS Number: 154146-07-3) is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol . This solid compound belongs to the class of pyrimidine derivatives, a heterocyclic scaffold of fundamental importance in medicinal and organic chemistry. The 4,6-dihydroxypyrimidine core serves as a versatile synthetic intermediate. A prominent application in research is its role as a precursor in the synthesis of more complex, halogenated pyrimidines. Specifically, compounds like 5-substituted 2-amino-4,6-dihydroxypyrimidines can be converted into corresponding 2-amino-4,6-dichloropyrimidines . This transformation is critical for diversifying the compound's reactivity and for subsequent cross-coupling reactions, which are widely used to create libraries of molecules for drug discovery and material science. The structural motif of substituted dihydroxypyrimidines is frequently explored in the development of novel pharmacologically active compounds, making this compound a valuable starting material for researchers in these fields. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-5-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGAQJPJIPBZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core basic properties of 5-phenylpyrimidine-4,6-diol, catering to researchers, scientists, and professionals in drug development. The document summarizes key chemical and physical properties, explores its tautomeric nature, and discusses the synthesis and biological activities of related compounds, providing context for its potential applications.

Core Properties and Physicochemical Data

This compound, with the chemical formula C₁₀H₈N₂O₂, is a heterocyclic organic compound.[1] Its molecular weight is 188.18 g/mol .[1] The compound's structure, featuring hydroxyl groups on a pyrimidine ring, makes it a subject of interest in medicinal chemistry.

Tautomerism: It is crucial to recognize that this compound exists in tautomeric forms. The diol form can exist in equilibrium with its keto-enol tautomer, 4-hydroxy-2-phenyl-1H-pyrimidin-6-one, and a diketo form, 2-phenyl-1H-pyrimidine-4,6(5H)-dione. The IUPAC name provided by PubChem for the compound with CAS number 13566-71-7 is 4-hydroxy-2-phenyl-1H-pyrimidin-6-one, indicating the prevalence of the keto-enol form in their database representation.[1]

Below is a table summarizing the available physicochemical data for this compound. Due to the limited availability of experimental data for this specific compound, some values are predicted or inferred from closely related compounds.

PropertyValueSource/Notes
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
CAS Number 21237-18-3 (for 5-Phenyl-4,6-Pyrimidinediol)This CAS number is associated with the diol tautomer. Other CAS numbers like 13566-71-7 and 63447-35-8 are associated with the 2-phenylpyrimidine-4,6-diol structure.[1]
Melting Point >300 °C (for 4,6-dihydroxypyrimidine)Experimental data for the title compound is not readily available. The high melting point of the parent compound suggests that this compound is also a high-melting solid.
Boiling Point 554.7±50.0 °C (Predicted)Predicted value for 5-Phenyl-4,6-Pyrimidinediol (CAS 21237-18-3).
Solubility Data not availableThe presence of polar hydroxyl and amide groups suggests potential solubility in polar organic solvents.
pKa Data not availableThe acidic nature of the hydroxyl groups and the basicity of the pyrimidine nitrogens suggest amphoteric properties.
XLogP3 0.8[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Tautomeric Forms of this compound

The following diagram illustrates the tautomeric equilibrium of this compound.

Caption: Tautomeric forms of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the reviewed literature. However, the synthesis of substituted pyrimidine-4,6-diols and related 2-phenylpyrimidine derivatives generally follows established synthetic routes.

General Synthetic Approach:

A common method for the synthesis of the pyrimidine ring involves the condensation of a β-dicarbonyl compound or its equivalent with a urea, thiourea, or amidine derivative. For this compound, a plausible synthetic route would involve the cyclocondensation of phenylmalondiamide with an appropriate orthoester or a similar C1-synthon.

The following diagram outlines a generalized workflow for the synthesis and characterization of such compounds.

Synthesis_Workflow Reactants Phenylmalonamide + C1 Synthon Cyclocondensation Cyclocondensation (e.g., with Sodium Ethoxide) Reactants->Cyclocondensation Crude_Product Crude this compound Cyclocondensation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Structural Characterization Pure_Product->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: Generalized workflow for synthesis and characterization.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Aromatic protons of the phenyl group would appear in the range of δ 7.0-8.5 ppm. The proton at the 5-position of the pyrimidine ring (in the keto-enol tautomer) would likely be a singlet in the δ 5.0-6.0 ppm region. The N-H and O-H protons would exhibit broad signals, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon signals for the phenyl group would be observed in the aromatic region (δ 120-140 ppm). The pyrimidine ring carbons would show characteristic shifts, with the carbonyl carbon (in the keto tautomers) appearing downfield (δ > 160 ppm).

Infrared (IR) Spectroscopy:

  • The IR spectrum would be expected to show broad O-H and N-H stretching vibrations in the region of 3000-3500 cm⁻¹.

  • A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring would be expected around 1650-1700 cm⁻¹.

  • C=C and C=N stretching vibrations from the aromatic and pyrimidine rings would appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

  • The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 188).

  • Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, as well as fragmentation of the phenyl ring.

Biological Activity and Signaling Pathways

There is limited information on the specific biological activity of the parent compound, this compound. However, the pyrimidine-4,6-diol scaffold and its 2-phenyl substituted derivatives have been investigated for a range of biological activities, suggesting the potential for this core structure in drug discovery.

  • GPR84 Agonists: A series of 2-alkylpyrimidine-4,6-diol derivatives have been designed and synthesized as agonists for the G protein-coupled receptor 84 (GPR84), which is involved in inflammation and immune responses.[2]

  • Antifungal Agents: 2-Phenylpyrimidine derivatives have been explored as novel antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.[3]

  • Anticancer Properties: Several 4,6-diarylpyrimidin-2-amine derivatives have demonstrated anticancer properties.[4][5]

The diverse biological activities of its derivatives suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents. Further research is needed to elucidate the specific biological targets and signaling pathways of the unsubstituted parent compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by derivatives of this compound, based on the known targets of its analogs.

Signaling_Pathway Compound This compound Derivative Target Molecular Target (e.g., GPR84, CYP51, Kinase) Compound->Target Binds to/Modulates Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Initiates/Inhibits Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis, Inhibition of Fungal Growth) Signaling_Cascade->Cellular_Response Leads to

References

An In-Depth Technical Guide to 5-Phenylpyrimidine-4,6-diol and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 5-Arylpyrimidine-4,6-diols

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The 5-arylpyrimidine-4,6-diol core, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including dual endothelin receptor antagonists like Macitentan. While 5-Phenylpyrimidine-4,6-diol itself is not extensively documented, its analogs, such as 5-(4-bromophenyl)pyrimidine-4,6-diol, have been synthesized and are key precursors in pharmaceutical development. This guide details the synthetic pathways, experimental protocols, and known properties of this important class of molecules.

Physicochemical and Identification Data

While a specific CAS number for this compound is not publicly documented, the CAS number for its bromo-analog provides a key reference point for this class of compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Not availableC₁₀H₈N₂O₂188.18
5-(4-Bromophenyl)pyrimidine-4,6-diol 706811-25-8[1][2][3][4]C₁₀H₇BrN₂O₂267.08[1][4]
Dimethyl 2-(4-bromophenyl)malonate 149506-35-4C₁₁H₁₁BrO₄287.11

Synthetic Pathways

The synthesis of 5-arylpyrimidine-4,6-diols is typically achieved through a three-step process starting from a substituted phenylacetic acid derivative. The general synthetic scheme is outlined below, followed by a detailed experimental protocol for the bromo-analog.

General Synthetic Workflow

The synthesis involves the esterification of the starting phenylacetic acid, followed by a condensation reaction to form a malonic ester, and finally, a cyclization reaction to yield the pyrimidine-4,6-diol core.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Malonic Ester Synthesis cluster_2 Step 3: Cyclization A p-Substituted Phenylacetic Acid B Methyl p-Substituted Phenylacetate A->B Methanol, Catalyst D Dimethyl 2-(p-Substituted Phenyl)malonate B->D C Dimethyl Carbonate C->D F 5-(p-Substituted Phenyl)pyrimidine-4,6-diol D->F E Formamidine Hydrochloride E->F Sodium Methoxide

Caption: General synthetic workflow for 5-arylpyrimidine-4,6-diols.

Experimental Protocols

The following protocols are based on the synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol and can be adapted for the synthesis of this compound by starting with the appropriate phenylacetic acid derivative.

Step 1: Synthesis of Methyl 2-(4-bromophenyl)acetate

This step involves the esterification of 2-(4-bromophenyl)acetic acid.

  • Reactants:

    • p-Bromophenylacetic acid

    • Methanol

    • Solid acid catalyst (e.g., Amberlyst-15) or a conventional acid catalyst like sulfuric acid.

  • Procedure:

    • To a reaction vessel, add p-bromophenylacetic acid and the solid acid catalyst.

    • Add methanol and stir the mixture.

    • Heat the reaction to reflux and maintain for 5-6 hours.[5]

    • Cool the reaction mixture to below 30°C.

    • If a solid catalyst is used, it can be recovered by filtration.

    • The filtrate is concentrated under reduced pressure to remove methanol.

    • The residue is dissolved in a hydrophobic solvent (e.g., toluene), washed with water, and then concentrated under reduced pressure to yield the crude methyl p-bromophenylacetate.

Step 2: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

This step involves the condensation of the phenylacetate with dimethyl carbonate.

  • Reactants:

    • Methyl 2-(4-bromophenyl)acetate

    • Dimethyl carbonate

    • Sodium methoxide

  • Procedure:

    • A solution of methyl 2-(4-bromophenyl)acetate in a suitable solvent (e.g., THF) is prepared.

    • This solution is reacted with dimethyl carbonate in the presence of a strong base like sodium methoxide.[5]

    • The reaction is typically stirred at room temperature for several hours.

    • Work-up involves acidification and extraction with an organic solvent.

    • The crude product can be purified by recrystallization from a solvent mixture like ethanol-acetone to yield white solids.[6]

Step 3: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol

This final step is a cyclization reaction to form the pyrimidine ring.

  • Reactants:

    • Dimethyl 2-(4-bromophenyl)malonate

    • Formamidine hydrochloride

    • Sodium methoxide in methanol

  • Procedure:

    • Sodium is dissolved in anhydrous methanol at 0°C to prepare a fresh solution of sodium methoxide.

    • Dimethyl 2-(4-bromophenyl)malonate, dissolved in methanol, is added to the sodium methoxide solution.

    • Formamidine hydrochloride is then added, and the mixture is heated (e.g., to 40°C) for several hours.[6]

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is dissolved in water, and the pH is adjusted to 4-6 with an acid solution (e.g., citric acid or hydrochloric acid), causing the product to precipitate.[5][7]

    • The solid is collected by suction filtration, washed with water, and dried to give the final product as a light yellow or pale-beige powder.[6][7]

Quantitative Data and Characterization

The following table summarizes known data for the intermediates and the final chlorinated derivative of the bromo-analog. This data can be used as a reference for the characterization of this compound and its intermediates.

CompoundYield (%)Melting Point (°C)Spectroscopic Data
Dimethyl 2-(4-bromophenyl)malonate 72.3[6]77-79[6]MS (m/z): 308.8 [M+Na]⁺[6]
5-(4-Bromophenyl)pyrimidine-4,6-diol 84.4 - 91[6][7]178-180[6]MS (m/z): 269.0 [M+H]⁺, 288.9 [M+Na]⁺[6]
5-(4-Bromophenyl)-4,6-dichloropyrimidine 86.5[6]101-102¹H NMR (300 MHz, DMSO-d₆) δ: 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H). MS (m/z): 302 [M+H]⁺[6]

Biological Activity and Potential Applications

While specific biological screening data for 5-arylpyrimidine-4,6-diols is limited in the public domain, the broader class of pyrimidine derivatives is known for a wide range of pharmacological activities.[8] These include:

  • Anticancer: Many pyrimidine-based compounds are used as anticancer agents.[9]

  • Anti-inflammatory: Certain pyrimidine derivatives have shown significant anti-inflammatory properties.

  • Antimicrobial: The pyrimidine scaffold is present in various antibacterial and antifungal drugs.

The primary documented role of 5-(4-bromophenyl)pyrimidine-4,6-diol is as a key intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. This indicates that the 5-arylpyrimidine-4,6-diol core is a valuable pharmacophore for developing potent and selective therapeutics.

Due to the lack of specific biological data for the this compound core, a signaling pathway diagram cannot be provided at this time. Research into the biological effects of this specific compound would be a novel and potentially fruitful area of investigation.

Logical Relationships in Drug Discovery

The development of drugs based on the 5-arylpyrimidine-4,6-diol core follows a logical progression from a core scaffold to a highly optimized drug candidate.

G A Core Scaffold (5-Arylpyrimidine-4,6-diol) B Intermediate (5-Aryl-4,6-dichloropyrimidine) A->B Chlorination C Lead Compound (Introduction of side chains) B->C Functionalization D Optimized Drug Candidate (e.g., Macitentan) C->D SAR Studies E Preclinical and Clinical Trials D->E Efficacy and Safety Testing F Marketed Drug E->F Regulatory Approval

Caption: Logical progression from a core scaffold to a marketed drug.

Conclusion

This compound represents a potentially valuable, yet underexplored, member of the 5-arylpyrimidine-4,6-diol family. While direct data is scarce, the well-established synthetic routes for its analogs, particularly 5-(4-bromophenyl)pyrimidine-4,6-diol, provide a clear and actionable path for its preparation and subsequent investigation. The known utility of this scaffold as a precursor to potent pharmaceuticals underscores the potential of this compound and its derivatives in future drug discovery efforts. This guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this promising chemical entity.

References

A Technical Guide to the Synthesis of 5-Phenylpyrimidine-4,6-diol Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathways for key precursors of 5-phenylpyrimidine-4,6-diol, a core scaffold in medicinal chemistry. The document outlines the primary synthetic strategies, details the preparation of essential intermediates, and provides comprehensive experimental protocols and quantitative data to support laboratory applications.

Core Synthetic Strategy

The synthesis of the this compound ring system is primarily achieved through a condensation reaction. This approach involves two key precursor molecules: a phenyl-substituted C3 electrophile and a C1-N2 nucleophilic building block . The most common strategy is the cyclocondensation of a diethyl phenylmalonate derivative with a nitrogen-containing component such as guanidine, urea, or formamidine in the presence of a base.

The general workflow involves the initial synthesis of the appropriately substituted phenylmalonic ester, followed by the base-catalyzed ring-closing reaction to form the final pyrimidine-4,6-diol product.

G cluster_precursors Key Precursors cluster_reaction Reaction cluster_product Product precursor1 Diethyl Phenylmalonate (Phenyl-substituted C3 Electrophile) reaction Base-Catalyzed Condensation precursor1->reaction precursor2 Guanidine / Urea (N-C-N Nucleophile) precursor2->reaction product This compound Derivative reaction->product Cyclization

Caption: General synthetic workflow for 5-phenylpyrimidine-4,6-diols.

Synthesis of Key Precursor: Diethyl Phenylmalonate

Diethyl phenylmalonate is a critical starting material for this synthesis. Unlike many malonic esters derived from standard malonic ester synthesis, the direct phenylation of diethyl malonate can be challenging because aryl halides are relatively weak electrophiles.[1] Therefore, indirect methods are more commonly employed.

Claisen Condensation Route

The most established method involves a Claisen condensation between ethyl phenylacetate and diethyl oxalate, followed by the decarbonylation of the resulting keto diester intermediate.[1] This route reliably produces the desired diethyl phenylmalonate.

G start1 Ethyl Phenylacetate reagent1 + Sodium Ethoxide start1->reagent1 start2 Diethyl Oxalate start2->reagent1 intermediate Keto Diester Intermediate reagent1->intermediate Claisen Condensation step2 Heat (Decarbonylation) intermediate->step2 product Diethyl Phenylmalonate step2->product G start1 Diethyl Phenylmalonate reagent + Sodium Methoxide in Methanol start1->reagent start2 Guanidine start2->reagent reaction Reflux reagent->reaction Condensation product 2-Amino-5-phenylpyrimidine-4,6-diol reaction->product Ring Closure

References

5-Phenylpyrimidine-4,6-diol: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this vast chemical space, 5-phenylpyrimidine-4,6-diol presents a molecule of significant interest. However, a comprehensive review of the current scientific literature reveals a notable gap in the specific elucidation of its mechanism of action. While direct experimental data on this compound remains limited, this guide aims to provide a foundational understanding by examining the well-established mechanisms of closely related phenylpyrimidine derivatives. By analyzing the structure-activity relationships and biological targets of analogous compounds, we can infer potential pathways and molecular interactions that may be relevant to this compound, thereby guiding future research and drug discovery efforts.

Introduction to Phenylpyrimidine Derivatives in Drug Discovery

The fusion of a phenyl group with a pyrimidine ring creates a privileged scaffold that has been extensively explored in the development of novel therapeutics. The phenyl group can be strategically positioned at various points on the pyrimidine core, and the overall structure can be further functionalized to modulate physiochemical properties and biological activity. This versatility has led to the discovery of phenylpyrimidine derivatives that act as potent and selective inhibitors of a diverse range of molecular targets, including enzymes and receptors critical in pathophysiology.

Postulated Mechanisms of Action for this compound Based on Analogous Compounds

In the absence of direct experimental evidence for this compound, we turn to the established mechanisms of action of structurally similar compounds. The following sections detail the known biological targets and signaling pathways of various phenylpyrimidine derivatives, offering a predictive framework for the potential activity of this compound.

Enzyme Inhibition

A predominant mechanism of action for many pyrimidine derivatives is the inhibition of key enzymes involved in disease progression.

The kinome represents a major target class for pyrimidine-based drugs, particularly in oncology. The pyrimidine core can serve as a hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the kinase.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 5-phenylpyrimidine derivatives have been designed as EGFR inhibitors.[1][2] These compounds typically compete with ATP for binding to the EGFR kinase domain, thereby blocking the downstream signaling pathways that drive cell proliferation, survival, and metastasis. The phenyl group often occupies a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.

    EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK EGF EGF EGF->EGFR Binds Inhibitor 5-Phenylpyrimidine Derivative Inhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

    Figure 1: Postulated EGFR signaling inhibition by a 5-phenylpyrimidine derivative.

  • Cyclooxygenase (COX) and Prostaglandin Synthase Inhibition: Certain pyrimidine derivatives have been investigated as inhibitors of enzymes in the arachidonic acid pathway, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[3] Inhibition of mPGES-1 can lead to a reduction in the production of pro-inflammatory prostaglandins.

Antimicrobial Activity

The pyrimidine scaffold is also prevalent in antimicrobial agents.

  • Antifungal Activity: Some phenylpyrimidine derivatives act as antifungal agents by targeting enzymes essential for fungal cell wall integrity, such as lanosterol 14α-demethylase (CYP51).

  • Antibacterial and Antitubercular Activity: Various substituted 4,6-diarylpyrimidines have demonstrated activity against Mycobacterium tuberculosis and other bacteria.[4] The precise mechanisms for these activities are often multifactorial and can involve the disruption of various cellular processes.

Summary of Biological Activities of Related Phenylpyrimidine Derivatives

While quantitative data for this compound is not available in the public domain, the table below summarizes the reported biological activities of structurally related phenylpyrimidine compounds to provide a comparative context.

Compound ClassTarget/ActivityPotency (Example)Reference
5-Trifluoromethylpyrimidine DerivativesEGFR KinaseIC50 = 0.091 µM (Compound 9u)[1][2]
4,6-Diarylpyrimidine DerivativesAnti-tubercular (M. tuberculosis H37Rv)MIC = 12.5 µM (Compound 7c)[4]
5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trionesmPGES-1IC50 = 41 nM (Compound 13f)[3]

Experimental Protocols for Evaluating Phenylpyrimidine Derivatives

To facilitate future research on this compound, this section outlines general experimental protocols commonly used to assess the biological activity of related compounds.

Enzyme Inhibition Assays

Objective: To determine the in vitro inhibitory activity of a compound against a specific enzyme.

General Protocol (for Kinase Inhibition):

  • Reagents and Materials: Recombinant human kinase, ATP, substrate peptide, kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at a specified temperature for a set time. f. Stop the reaction and add the detection reagent to quantify kinase activity (e.g., by measuring luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

Objective: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

General Protocol (MTT Assay):

  • Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells for EGFR inhibitors) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Figure 2: A generalized workflow for the preclinical evaluation of a novel compound.

Future Directions and Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on related phenylpyrimidine derivatives provides a strong foundation for future investigation. Key areas for future research should include:

  • Target Identification: Employing techniques such as chemical proteomics or computational target prediction to identify the primary molecular target(s) of this compound.

  • In Vitro Profiling: Screening the compound against a broad panel of kinases and other relevant enzymes to determine its inhibitory profile.

  • Cellular Assays: Evaluating the effect of the compound on various cellular processes, such as proliferation, apoptosis, and cell cycle progression, in relevant cell lines.

  • Structural Biology: Obtaining co-crystal structures of this compound with its target(s) to understand the molecular basis of its activity and to guide further optimization.

References

The Biological Versatility of Phenylpyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous natural molecules and synthetic drugs.[1][2] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This technical guide focuses on the biological activities of derivatives based on the phenylpyrimidine core, with a particular emphasis on structures analogous to 5-phenylpyrimidine-4,6-diol. While research on this exact diol scaffold is specific, this paper synthesizes findings from a range of closely related phenyl- and diaryl-pyrimidine analogs to provide a comprehensive overview of their therapeutic potential, experimental evaluation, and underlying mechanisms of action.

Anticancer and Cytotoxic Activity

Phenylpyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily through their action as kinase inhibitors and cytotoxic compounds that disrupt fundamental cellular processes.[5][6]

Kinase Inhibition

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Phenylpyrimidine derivatives, acting as isosteres of the adenine ring of ATP, are well-suited to bind within the kinase active site, leading to potent inhibition.[7]

  • Aurora Kinase Inhibition: Certain 4,6-diphenylpyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora Kinase A (AURKA), a key regulator of mitosis.[8] Inhibition of AURKA by these compounds leads to G2/M phase cell cycle arrest and induces caspase-mediated apoptosis in cancer cells.[8]

  • Receptor Tyrosine Kinase (RTK) Inhibition: The 4-anilinopyrimidine scaffold has been successfully developed into selective inhibitors of class III RTKs, such as KIT and PDGFRβ.[9] These kinases are critical drivers in various malignancies, and their inhibition represents a validated therapeutic strategy.

  • Other Kinases: The pyrimidine nucleus is a recurring motif in inhibitors of cyclin-dependent kinases (CDKs) and other key signaling kinases, highlighting its versatility as a scaffold for developing targeted cancer therapies.[9][10]

Cytotoxicity against Cancer Cell Lines

Beyond specific kinase targets, various phenylpyrimidine derivatives exhibit broad cytotoxic activity against a panel of human cancer cell lines. This activity is often achieved by inducing apoptosis or disrupting other vital cellular functions.[11][12] For instance, certain novel pyrimidine derivatives have shown potent inhibitory activity against colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines.[11]

Data Summary: Anticancer and Cytotoxic Activity
Compound Class/DerivativeTarget Cell Line(s)Activity MetricValue (µM)Reference
7-Chloro-thiazolo[4,5-d]pyrimidine (3b)Melanoma (C32)IC5024.4[12]
7-Chloro-thiazolo[4,5-d]pyrimidine (3b)Melanoma (A375)IC5025.4[12]
7-Chloro-thiazolo[4,5-d]pyrimidine (3b)Normal Keratinocytes (HaCaT)IC5033.5[12]
Pyrido[2,3-d:6,5-d']dipyrimidine (6b)Breast Cancer (MCF-7)IC504.5[13]
Pyrido[2,3-d:6,5-d']dipyrimidine (6a)Colon Cancer (HCT-116)IC505.9[13]
Pyrido[2,3-d:6,5-d']dipyrimidine (6b)Liver Cancer (HEPG-2)IC506.9[13]
N-benzyl aminopyrimidine (2a)Various Tumor LinesEC505 - 8 (at 48h)[14]
Phenylfuranylnicotinamidine (4e)60 Cancer Cell LinesGI500.83[15]
Pyrido[2,3-d]pyrimidine (2d)Lung Cancer (A549)CytotoxicityStrong at 50 µM[16]
Pyrrolo[2,3-d]pyrimidin-6-one deriv. (5)Lung Cancer (A549)IC5015.3[5]
Pyrrolo[2,3-d]pyrimidin-6-one deriv. (6)Breast Cancer (MCF-7)IC5010.9[5]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Phenylpyrimidine derivatives have demonstrated significant potential in this area, with activity reported against a range of bacterial and fungal pathogens.[4][17]

Antibacterial Activity

Substituted phenylpyrimidines have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[17][18] The mechanism of action can vary, but some derivatives are known to target essential bacterial enzymes. Fused pyrimidine systems, such as furochromeno[2,3-d]pyrimidines, have shown excellent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like cefotaxime.[19]

Antifungal Activity

Several classes of pyrimidine derivatives exhibit potent antifungal properties.[2] Some compounds have shown high efficacy against pathogenic fungi like Candida albicans and Aspergillus niger.[4] The activity of these compounds is often comparable to or exceeds that of established antifungal drugs.[4]

Data Summary: Antimicrobial Activity
Compound Class/DerivativeTarget OrganismActivity MetricValue (µmol/mL)Reference
Furochromenotriazolopyrimidine (20a,b)K. pneumoniae, E. coli, S. pyogenes, S. aureusMIC1 - 5[19]
Furochromenoquinolin-6-amine (21a,b)K. pneumoniae, E. coli, S. pyogenes, S. aureusMIC2 - 6[19]
Furochromenotriazepin-amine (9a,b)K. pneumoniae, E. coli, S. pyogenes, S. aureusMIC4 - 7[19]
Furochromenopyrimidine-amine (19a,b)K. pneumoniae, E. coli, S. pyogenes, S. aureusMIC5 - 9[19]
Phenylfuranylnicotinamidine (4a, 4b)Staphylococcus aureusMIC10 µM[15]
Pyrimidine derivative (TB drug) (24)M. tuberculosis H37RvMIC0.5 - 1.0 µg/mL[2]

Key Experimental Protocols

The biological evaluation of this compound derivatives relies on a set of standardized in vitro assays to quantify their cytotoxic and antimicrobial effects.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard initial screening method for potential anticancer compounds.[16]

  • Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 (or EC50/GI50) value, which is the concentration required to inhibit 50% of cell growth.[14][15]

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final volume of 100-200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[18][19]

Visualized Workflows and Pathways

Synthesis and Screening Logic

The general pathway from chemical synthesis to the identification of a biologically active lead compound follows a logical progression of creation and testing.

G General Workflow for Phenylpyrimidine Drug Discovery Start Precursors (e.g., Chalcones, Guanidine) Synth Chemical Synthesis (Cyclocondensation) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Compound Phenylpyrimidine Derivative Library Purify->Compound Screen Primary Biological Screening (e.g., Single-dose cytotoxicity) Compound->Screen Hit Hit Identification Screen->Hit DoseResp Dose-Response Assays (IC50 / MIC Determination) Hit->DoseResp Active Compounds Lead Lead Compound DoseResp->Lead G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  +P PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Phenylpyrimidine Inhibitor Inhibitor->PI3K G Experimental Workflow for Biological Evaluation Compound Compound Synthesis and QC Primary Primary Assays Anticancer Screen (e.g., NCI-60) Antimicrobial Screen (e.g., Disc Diffusion) Compound->Primary Secondary Secondary Assays IC50 Determination (MTT) MIC Determination (Microdilution) Primary->Secondary Active Hits Mechanism Mechanistic Studies Kinase Inhibition Assay Cell Cycle Analysis Apoptosis Assay (Annexin V) Secondary->Mechanism Potent Hits Outcome Data Analysis & SAR Lead Identification Mechanism->Outcome

References

An In-depth Technical Guide on the Solubility and Stability of 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the aqueous solubility and chemical stability of 5-Phenylpyrimidine-4,6-diol. Due to the limited availability of public data for this specific molecule, this document outlines standardized protocols and best practices applicable to the characterization of novel chemical entities in a drug discovery and development setting. Hypothetical data is presented to illustrate the application of these methods.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Both thermodynamic and kinetic solubility are important parameters to assess during the drug discovery and development process.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system. The shake-flask method is the gold standard for this determination.[1][2]

Table 1: Hypothetical Thermodynamic Solubility of this compound

pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
5.02515.280.8
7.42512.566.4
9.02525.8137.1
7.43718.9100.4

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Solutions: Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume of the buffer. Ensure that undissolved solid remains.[2]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Calculate the solubility in µg/mL and convert to µM based on the molecular weight of the compound.

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution. This is a higher throughput assay often used in early drug discovery.[3][4][5][6][7][8] The turbidimetric method is a common approach.[5][6][8]

Table 2: Hypothetical Kinetic Solubility of this compound in Phosphate Buffered Saline (PBS) at pH 7.4

ParameterValue
Precipitation Threshold (µM)50
Final DMSO Concentration (%)1

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate.

  • Addition to Buffer: Transfer a small volume of each DMSO solution to a microplate containing the aqueous buffer (e.g., PBS at pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[5]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[5][8]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.

G cluster_thermo Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow thermo_start Start thermo_add Add excess solid to buffer thermo_start->thermo_add thermo_equilibrate Equilibrate (24-48h) thermo_add->thermo_equilibrate thermo_filter Filter supernatant thermo_equilibrate->thermo_filter thermo_quantify Quantify by HPLC-UV thermo_filter->thermo_quantify thermo_end End thermo_quantify->thermo_end kinetic_start Start kinetic_stock Prepare DMSO stock kinetic_start->kinetic_stock kinetic_dilute Serial dilute in DMSO kinetic_stock->kinetic_dilute kinetic_add Add to aqueous buffer kinetic_dilute->kinetic_add kinetic_incubate Incubate (1-2h) kinetic_add->kinetic_incubate kinetic_measure Measure turbidity kinetic_incubate->kinetic_measure kinetic_end End kinetic_measure->kinetic_end

Caption: Experimental workflows for solubility determination.

Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that must be evaluated to ensure its safety and efficacy over time. Stability testing involves long-term and accelerated studies under various environmental conditions, as well as forced degradation studies to understand potential degradation pathways.[9][10][11][12][13][14]

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance. This information is crucial for developing stability-indicating analytical methods.[9][15][16][17]

Table 3: Hypothetical Forced Degradation of this compound

Stress Condition% DegradationNumber of Degradants
0.1 M HCl, 60°C, 24h8.51
0.1 M NaOH, 60°C, 24h15.22
3% H₂O₂, RT, 24h12.81
Heat (80°C, 75% RH), 7 days5.11
Photostability (ICH Q1B), 7 days2.30

Experimental Protocol: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperature and humidity (e.g., 80°C and 75% relative humidity).

  • Photolytic Degradation: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector) to separate the parent compound from any degradation products.

  • Quantification: Determine the percentage of degradation and the number and relative amounts of degradation products.

G cluster_stability Forced Degradation Workflow stability_start Start stability_prepare Prepare samples (solid & solution) stability_start->stability_prepare stability_stress Expose to stress conditions (Acid, Base, Oxidative, Heat, Light) stability_prepare->stability_stress stability_analyze Analyze by Stability-Indicating HPLC stability_stress->stability_analyze stability_identify Identify & Quantify Degradants stability_analyze->stability_identify stability_end End stability_identify->stability_end

Caption: Workflow for forced degradation studies.

Biological Context: Potential Signaling Pathway

Some phenylpyrimidine derivatives have been investigated as inhibitors of Kynurenine-3-monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway.[18][19][20][21][22] Inhibition of KMO is a therapeutic strategy for neurodegenerative diseases.[18][19][20][21]

G cluster_pathway Kynurenine Pathway tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine kmo KMO kynurenine->kmo kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid KAT hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic) kmo->hydroxykynurenine inhibitor This compound inhibitor->kmo

Caption: Inhibition of KMO in the Kynurenine Pathway.

References

Spectroscopic Profile of 5-Phenylpyrimidine-4,6-diol and its Tautomer, 5-Phenylbarbituric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-phenylpyrimidine-4,6-diol, with a necessary focus on its more stable tautomeric form, 5-phenylbarbituric acid. Due to the tautomeric nature of the compound, where the diol form exists in equilibrium with the keto form (barbituric acid), publicly available spectroscopic data predominantly characterizes the latter. This document compiles the available data and presents detailed, generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. For 5-phenylbarbituric acid, the following data has been computed.

ParameterValue
Molecular FormulaC₁₀H₈N₂O₃
Molecular Weight204.18 g/mol [1]
Exact Mass204.05349212 Da[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), which is crucial for structure elucidation. While a specific experimental spectrum for 5-phenylbarbituric acid is not available in the search results, the expected signals can be predicted based on its chemical structure.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet2HN-H (amide)
~7.2 - 7.5Multiplet5HC₆H₅ (aromatic)
~4.5 - 5.0Singlet1HC₅-H

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~170 - 175C=O (C4, C6)
~150 - 155C=O (C2)
~128 - 140C₆H₅ (aromatic)
~50 - 55C5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 5-phenylbarbituric acid, the spectrum would be dominated by absorptions from the amide and carbonyl groups.

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Strong, BroadN-H Stretch
1680 - 1750StrongC=O Stretch (Amide/Carbonyl)
1500 - 1600MediumC=C Stretch (Aromatic)
700 - 800StrongC-H Bend (Aromatic)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above. These protocols are broadly applicable to solid organic compounds like 5-phenylbarbituric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of a solid pyrimidine derivative is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with signals of interest.[2]

  • Instrument Setup: The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[3]

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[2]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

For solid samples, the thin solid film or KBr pellet methods are common for IR analysis.

Thin Solid Film Method [4]

  • Sample Preparation: Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.

  • Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The background spectrum of the clean salt plate should be subtracted.

KBr Pellet Method

  • Sample Preparation: Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for volatile organic compounds.

  • Sample Introduction: Introduce a small amount of the solid sample (1-2 mg) into the mass spectrometer, often using a direct insertion probe. The sample is heated to ensure it volatilizes.[5]

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Spectrum Generation: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Potential Therapeutic Targets of 5-Phenylpyrimidine-4,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of 5-Phenylpyrimidine-4,6-diol, a heterocyclic organic compound. Due to a lack of direct experimental data on this specific molecule, this document extrapolates potential therapeutic targets and mechanisms of action based on the well-established biological activities of the broader phenyl-pyrimidine and pyrimidine-4,6-diol classes of compounds. Drawing from extensive research on analogous structures, this guide outlines potential enzymatic and signaling pathway targets, provides representative experimental protocols, and presents quantitative data from related inhibitors. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related pyrimidine scaffolds.

Introduction

The pyrimidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, makes it a privileged structure for the design of enzyme and receptor inhibitors.[2] The addition of a phenyl group and hydroxyl moieties, as in this compound, offers specific steric and electronic properties that can be exploited for targeted drug design. While direct biological data for this compound is not currently available in public databases like PubChem or ChEMBL, the extensive research on structurally similar molecules provides a strong basis for predicting its potential therapeutic targets.[3][4]

This guide will focus on the potential of this compound and its derivatives to act as inhibitors of key enzymes implicated in oncology, infectious diseases, and inflammatory conditions.

Inferred Potential Therapeutic Targets

Based on the structure-activity relationships of analogous phenyl-pyrimidine compounds, the following are inferred as potential therapeutic targets for this compound derivatives.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. Numerous phenyl-pyrimidine derivatives have been developed as potent kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR): Phenyl-pyrimidine scaffolds are known to be effective against EGFR, a key target in non-small cell lung cancer.[2] Derivatives can be designed to be selective for mutant forms of EGFR, overcoming common resistance mechanisms.[2]

  • FMS-like Tyrosine Kinase 3 (FLT3): Pyrimidine-4,6-diamine derivatives have been identified as selective, Type-II inhibitors of FLT3, a clinically validated target in acute myeloid leukemia (AML).[5] The diol structure of this compound could be functionalized to mimic the diamine interactions.

  • Other Kinases: The versatile pyrimidine core has been incorporated into inhibitors of a wide range of other kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Phosphoinositide 3-kinases (PI3Ks).[6][7]

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides for proliferation.[8] Targeting DHODH is a promising strategy for cancer therapy.[8] The pyrimidine core of this compound makes it a candidate for development into a DHODH inhibitor.

Lanosterol 14α-demethylase (CYP51)

CYP51 is a crucial enzyme in the biosynthesis of ergosterol in fungi, making it a well-established target for antifungal drugs.[9] Phenyl-pyrimidine derivatives have been successfully designed as potent CYP51 inhibitors, suggesting a potential application for this compound in the development of novel antifungal agents.[9]

Quantitative Data for Analogous Compounds

The following tables summarize key quantitative data for representative phenyl-pyrimidine derivatives from the literature, illustrating the potential potency of this class of compounds.

Table 1: Kinase Inhibitory Activity of Representative Phenyl-Pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Pyrimidine-4,6-diamine derivativeFLT313.9 ± 6.5-[5]
2-(Phenylamino)pyrimidine derivativeEGFR (mutant)200EFGR-Dell9/T790M/C797S[2]
Aminopyrimidine derivative-4000 - 8000 (EC50)Glioblastoma, TNBC, etc.[10]

Table 2: Antifungal Activity of a Representative Phenyl-Pyrimidine Derivative

CompoundTarget EnzymeTarget OrganismMIC (µg/mL)Reference
2-Phenylpyrimidine derivativeCYP51Candida albicans8[9]

Experimental Protocols for Target Validation (Representative)

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the evaluation of this compound derivatives.

FLT3 Kinase Inhibition Assay (Adapted from[5])
  • Objective: To determine the in vitro inhibitory activity of a test compound against FLT3 kinase.

  • Materials: Recombinant human FLT3 kinase, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound, and a detection system (e.g., HTRF or AlphaScreen).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant FLT3 kinase, and the biotinylated substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (e.g., streptavidin-coated donor beads and phosphotyrosine-specific antibody-coated acceptor beads).

    • Incubate in the dark to allow for signal development.

    • Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Adapted from[9])
  • Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a fungal strain.

  • Materials: Fungal strain (e.g., Candida albicans), culture medium (e.g., RPMI-1640), test compound, and a positive control antifungal agent (e.g., fluconazole).

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain.

    • Prepare serial dilutions of the test compound in the culture medium in a 96-well microtiter plate.

    • Add the fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Visualizations

Potential Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway that could be targeted by this compound derivatives, based on the known activity of analogous compounds against receptor tyrosine kinases like EGFR and FLT3.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Ligand Growth Factor Ligand->RTK Inhibitor This compound Derivative Inhibitor->RTK

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

General Workflow for Target Identification and Validation

This diagram outlines a typical workflow for identifying and validating the therapeutic targets of a novel compound like this compound.

G cluster_discovery Discovery & Screening cluster_validation Target Validation & Lead Optimization cluster_preclinical Preclinical Development Compound This compound Library Synthesis Screening High-Throughput Screening (Biochemical & Cellular Assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Target_ID Target Identification (e.g., Proteomics, Genetics) Hit_ID->Target_ID SAR Structure-Activity Relationship (SAR) Studies Target_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Models (e.g., Xenografts) Lead_Opt->In_Vivo Tox Toxicology & ADME Studies In_Vivo->Tox Candidate Clinical Candidate Selection Tox->Candidate

Caption: A general workflow for drug discovery and development.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is lacking, the extensive body of research on the phenyl-pyrimidine scaffold strongly suggests its potential as a valuable starting point for the development of novel therapeutics. The primary opportunities appear to lie in the fields of oncology, through the inhibition of protein kinases and nucleotide synthesis pathways, and infectious diseases, particularly in the development of new antifungal agents.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives. High-throughput screening against a panel of kinases and other relevant enzymes would be a crucial first step in identifying promising lead compounds. Subsequent structure-activity relationship studies will be essential for optimizing potency, selectivity, and pharmacokinetic properties. The information presented in this guide provides a solid foundation for initiating such research endeavors.

References

In Silico Modeling of 5-Phenylpyrimidine-4,6-diol Interactions with the Cannabinoid Receptor 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical whitepaper provides an in-depth guide to the in silico modeling of 5-Phenylpyrimidine-4,6-diol, a pyrimidine derivative with potential neuromodulatory activities. Drawing from patent literature suggesting its utility as a synthetic intermediate for cannabinoid receptor 1 (CB1) antagonists, this document focuses on a hypothetical in silico evaluation of this compound and its derivatives as modulators of the CB1 receptor. This guide details computational methodologies, including molecular docking and molecular dynamics, presents illustrative quantitative data in structured tables, and provides comprehensive experimental protocols for the biological validation of in silico findings. All logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for drug discovery campaigns. This compound represents a simple yet promising scaffold. While direct biological data for this specific molecule is sparse in public literature, its documented use as a precursor for cannabinoid receptor 1 (CB1) antagonists provides a strong rationale for investigating its potential interactions with this G-protein coupled receptor.

The CB1 receptor, predominantly expressed in the central nervous system, is a key component of the endocannabinoid system and a well-established therapeutic target for various disorders, including obesity, pain, and neurodegenerative diseases. The development of antagonists and inverse agonists for the CB1 receptor has been an area of intense research.

This whitepaper outlines a comprehensive in silico strategy to explore the interaction of this compound and a hypothetical derivative, 5-Phenyl-2-(trifluoromethyl)pyrimidine-4,6-diol (hereafter referred to as PPD-CF3 ), with the human CB1 receptor. The aim is to provide a detailed framework for the computational assessment of such compounds, from initial docking studies to the prediction of their pharmacokinetic profiles, and to bridge these computational predictions with established experimental validation protocols.

In Silico Modeling Workflow

The in silico analysis of this compound and its derivatives targeting the CB1 receptor can be systematically approached through a multi-step computational workflow. This workflow is designed to predict the binding affinity, binding mode, and dynamic stability of the ligand-receptor complex, as well as to estimate the drug-like properties of the compounds.

G cluster_prep Preparation cluster_docking Binding Prediction cluster_dynamics Dynamic Simulation cluster_admet Pharmacokinetic Prediction Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Receptor Preparation Receptor Preparation Receptor Preparation->Molecular Docking Scoring & Analysis Scoring & Analysis Molecular Docking->Scoring & Analysis MD Simulation MD Simulation Scoring & Analysis->MD Simulation Binding Free Energy Calculation Binding Free Energy Calculation MD Simulation->Binding Free Energy Calculation ADMET Prediction ADMET Prediction Binding Free Energy Calculation->ADMET Prediction

Figure 1: In Silico Modeling Workflow.
Methodologies

2.1.1. Receptor and Ligand Preparation

  • Receptor Preparation: The crystal structure of the human CB1 receptor in its inactive state, bound to an antagonist, will be obtained from the Protein Data Bank (PDB ID: 5TGZ). The protein structure will be prepared using the Protein Preparation Wizard in Schrödinger Suite or similar software. This process includes the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, the assignment of protonation states at a physiological pH of 7.4, and a restrained energy minimization to relieve any steric clashes. The binding site will be defined by a grid generated around the co-crystallized antagonist.

  • Ligand Preparation: The 3D structures of this compound and PPD-CF3 will be built using a molecular editor. The ligands will be prepared using LigPrep (Schrödinger) or a similar tool to generate possible ionization states at pH 7.4 ± 0.5 and to perform a conformational search.

2.1.2. Molecular Docking

Molecular docking studies will be performed to predict the binding pose and affinity of the ligands within the CB1 receptor's binding pocket. The Glide (Grid-based Ligand Docking with Energetics) program from Schrödinger is a suitable tool for this purpose. Standard precision (SP) and extra precision (XP) docking modes can be employed. The docking results will be analyzed based on the docking score, Glide Emodel score, and visual inspection of the binding poses to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking with amino acid residues in the binding site.

2.1.3. Molecular Dynamics (MD) Simulation

To assess the stability of the ligand-receptor complexes predicted by molecular docking, MD simulations will be performed using software such as GROMACS or AMBER. The docked complex with the best score will be embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model. The system will be neutralized with counter-ions. The simulation will be run for at least 100 nanoseconds, and the trajectory will be analyzed for root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of the protein residues, and the persistence of key intermolecular interactions over time.

2.1.4. ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds will be predicted using in silico tools like the QikProp module in Schrödinger or online web servers such as SwissADME. This analysis is crucial for evaluating the drug-likeness of the compounds and identifying potential liabilities early in the discovery process.

Quantitative Data Presentation (Illustrative)

The following tables present hypothetical, yet representative, quantitative data that could be generated from the in silico workflow described above.

Table 1: Molecular Docking and Binding Energy Results

Compound NameDocking Score (kcal/mol)Glide Emodel (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues
This compound-7.2-55.8-8.1Phe174, Leu193, Trp279, Phe379
PPD-CF3-8.9-72.3-9.5Phe174, Leu193, Trp279, Trp356, Phe379

Table 2: Predicted ADMET Properties

PropertyThis compoundPPD-CF3Acceptable Range for CNS Drugs
Molecular Weight ( g/mol )203.19271.19< 450
LogP (octanol/water)1.82.51.0 - 4.0
H-bond Donors22≤ 3
H-bond Acceptors45≤ 7
Polar Surface Area (Ų)78.578.5< 90
Blood-Brain Barrier Permeability (LogBB)0.1-0.2> 0
Lipinski's Rule of Five Violations00≤ 1

Signaling Pathway

The CB1 receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. An antagonist, such as the hypothetical pyrimidine derivatives, would block the binding of endogenous or exogenous agonists, thereby preventing these downstream signaling events.

G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Anandamide) Agonist->CB1 Activates Antagonist 5-Phenylpyrimidine Derivative Antagonist->CB1 Blocks Gi->AC Inhibits ATP ATP Response Cellular Response (e.g., altered neurotransmission) cAMP->Response Leads to

Figure 2: CB1 Receptor Signaling Pathway.

Experimental Protocols for Validation

The in silico predictions should be validated through in vitro biological assays to determine the actual binding affinity and functional activity of the synthesized compounds.

CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the human CB1 receptor.

Materials:

  • Membranes from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • [³H]CP-55,940 (a high-affinity CB1 agonist radioligand).

  • Test compounds (this compound, PPD-CF3).

  • Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the binding buffer, a fixed concentration of [³H]CP-55,940 (typically at its Kd value), and the serially diluted test compounds.

  • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of WIN 55,212-2.

  • Initiate the binding reaction by adding the CB1 receptor-expressing membranes to each well.

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (antagonism) of the test compounds at the CB1 receptor.

Materials:

  • CHO cells stably co-expressing the human CB1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor (e.g., GloSensor).

  • CB1 receptor agonist (e.g., CP-55,940).

  • Test compounds.

  • Forskolin (an adenylyl cyclase activator).

  • Assay buffer/medium (e.g., HBSS).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compounds for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of the CB1 agonist (e.g., the EC80 concentration of CP-55,940) in the presence of the test compounds. Also include a control with forskolin to maximally stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Plot the cAMP levels against the logarithm of the test compound concentration. An antagonist will cause a rightward shift in the agonist dose-response curve. The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.

Conclusion

This technical guide outlines a systematic and integrated in silico and in vitro approach for the evaluation of this compound and its derivatives as potential modulators of the cannabinoid receptor 1. The proposed workflow, from initial molecular docking and MD simulations to ADMET prediction, provides a robust framework for identifying and optimizing lead compounds. The detailed experimental protocols for binding and functional assays are essential for validating the computational hypotheses and accurately characterizing the pharmacological profile of these novel pyrimidine derivatives. By combining these computational and experimental strategies, researchers can accelerate the discovery and development of new therapeutic agents targeting the endocannabinoid system.

The Genesis and Evolution of Pyrimidine-4,6-diols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyrimidine-4,6-diols. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and biological aspects of this important heterocyclic scaffold.

Discovery and Historical Context

The journey of pyrimidine-4,6-diols is intrinsically linked to the broader history of pyrimidine chemistry. The systematic exploration of pyrimidines commenced in 1884 with Arthur Pinner's work on synthesizing derivatives by condensing ethyl acetoacetate with amidines.[1] This foundational work, known as the Pinner pyrimidine synthesis, paved the way for the creation of a vast array of pyrimidine-based compounds.[2][3][4] The parent pyrimidine ring was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid, a well-known derivative of pyrimidine.[1]

While early pyrimidine research focused on fundamental structures and biologically crucial molecules like the nucleobases, the specific exploration of pyrimidine-4,6-diol, also known as 4,6-dihydroxypyrimidine, appears more recent. Patents from the mid-20th century describe the synthesis of 4,6-dihydroxypyrimidine, highlighting its role as a valuable intermediate in the production of agrochemicals and pharmaceuticals.[5][6][7][8][9] For instance, a 1951 publication by R. Hull in the Journal of the Chemical Society outlines a new synthesis of 4,6-dihydroxypyrimidines, indicating active research in this area during that period.[5][7] These early syntheses laid the groundwork for the development of the diverse substituted pyrimidine-4,6-diols that are of interest in modern drug discovery.

A significant milestone in the recent history of pyrimidine-4,6-diols was the discovery of 2-(hexylthio)pyrimidine-4,6-diol as a potent agonist of the G protein-coupled receptor 84 (GPR84) through a high-throughput screening campaign.[10][11] This discovery has spurred considerable interest in this scaffold as a source of novel modulators for inflammatory and immune responses.

Tautomerism of Pyrimidine-4,6-diols

A critical aspect of the chemistry of pyrimidine-4,6-diols is their existence in various tautomeric forms. The presence of hydroxyl groups at positions 4 and 6 allows for keto-enol tautomerism, where protons can migrate between the oxygen and nitrogen atoms of the ring. The predominant tautomeric form can be influenced by factors such as the solvent, pH, and the nature of substituents on the pyrimidine ring.[12][13][14][15]

The potential tautomers include the diol form, the keto-enol form, and the diketo form (1H,5H-pyrimidine-4,6-dione). Understanding the tautomeric equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, reactivity, and ultimately its interaction with biological targets. For instance, the ability to act as both a hydrogen bond donor and acceptor is a key feature in the binding of many pyrimidine-based drugs to their respective protein targets.

Tautomerism diol Pyrimidine-4,6-diol (Diol Form) keto_enol 6-Hydroxy-1H-pyrimidin-4(5H)-one (Keto-Enol Form) diol->keto_enol Proton Transfer diketo Pyrimidine-4,6(1H,5H)-dione (Diketo Form) keto_enol->diketo Proton Transfer

Caption: Tautomeric forms of the pyrimidine-4,6-diol core structure.

Synthesis of Pyrimidine-4,6-diols

Several synthetic routes have been developed to access the pyrimidine-4,6-diol scaffold. The classical methods often involve the condensation of a three-carbon component with a urea or amidine derivative.

General Synthesis of the Pyrimidine-4,6-diol Ring

A common and historically significant method for the synthesis of the parent 4,6-dihydroxypyrimidine involves the reaction of a malonic acid derivative with formamide. For instance, malonic ester can be reacted with formamide in the presence of an alkali metal alkoxide to yield the desired product.[5][6][8]

General_Synthesis reactants Malonic Ester + Formamide conditions Alkali Metal Alkoxide reactants->conditions product 4,6-Dihydroxypyrimidine conditions->product

Caption: General synthetic scheme for 4,6-dihydroxypyrimidine.

Synthesis of 2-Substituted Pyrimidine-4,6-diols

For the synthesis of derivatives with substituents at the 2-position, two primary methods have been effectively employed.

This method involves the S-alkylation of commercially available 2-mercaptopyrimidine-4,6-diol with various alkyl halides. The reaction is typically carried out under basic conditions.[10][16]

Experimental Protocol:

A mixture of 2-mercaptopyrimidine-4,6-diol (1.0 mmol), an appropriate alkyl bromide (3.0 mmol), potassium iodide (0.1 mmol), and potassium hydroxide (3.0 mmol) in a solvent mixture of ethanol (10 mL) and water (5 mL) is refluxed under a nitrogen atmosphere for 6 hours. After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography (DCM:MeOH = 20:1) to yield the desired 2-(alkylthio)pyrimidine-4,6-diol.[16]

Method_A_Workflow start 2-Mercaptopyrimidine-4,6-diol + Alkyl Bromide reagents KI, KOH, EtOH/H2O start->reagents reflux Reflux (6h) reagents->reflux workup Workup (EtOAc/H2O extraction) reflux->workup purification Silica Gel Chromatography workup->purification product 2-(Alkylthio)pyrimidine-4,6-diol purification->product

Caption: Experimental workflow for the synthesis of 2-(alkylthio)pyrimidine-4,6-diols.

This approach involves the condensation of malondiamide with various esters in the presence of a strong base like sodium ethoxide. This method is particularly useful for introducing alkyl groups directly linked to the C2 position of the pyrimidine ring.[10]

Experimental Protocol:

Malondiamide (9.8 mmol) and an appropriate ester (11.76 mmol) are refluxed in the presence of sodium ethoxide. The specific reaction time and workup procedure may vary depending on the substrate. The resulting 2-alkylpyrimidine-4,6-diol is then isolated and purified.[10]

Characterization of Pyrimidine-4,6-diols

The structural elucidation of newly synthesized pyrimidine-4,6-diols relies on a combination of spectroscopic techniques.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the structure of these compounds.

  • ¹H NMR: In DMSO-d₆, the protons of the hydroxyl groups typically appear as broad singlets at high chemical shifts (around 11-12 ppm). The proton at the 5-position of the pyrimidine ring usually resonates as a singlet around 5.1-5.4 ppm. The signals for the alkyl or aryl substituents at the 2-position appear in their expected regions.[16][17][18][19]

  • ¹³C NMR: The carbon atoms of the pyrimidine ring show characteristic chemical shifts, with the carbons attached to oxygen (C4 and C6) appearing at lower fields.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.[20][21][22][23][24]

Table 1: Spectroscopic Data for Selected 2-Substituted Pyrimidine-4,6-diols

CompoundR Group¹H NMR (DMSO-d₆, δ ppm)HRMS (m/z) [M+H]⁺
1 -S-(CH₂)₅CH₃12.24 (s, 1H), 11.28 (s, 1H), 5.11 (s, 1H), 3.08 (t, 2H), 1.61 (m, 2H), 1.36 (m, 2H), 1.28 (m, 4H), 0.87 (t, 3H)229.0999 (Calculated)
5 -S-(CH₂)₄CH₃12.32 (s, 1H), 5.36 (s, 1H), 3.07 (t, 2H), 1.63 (m, 2H), 1.38 (m, 4H), 0.87 (t, 3H)215.0847 (Found)
37 -(CH₂)₅CH₃11.64 (s, 2H), 5.25 (s, 1H), 2.15 (t, 2H), 1.55 (m, 2H), 1.27 (m, 6H), 0.86 (t, 3H)Not Reported

Data sourced from Liu et al., ACS Med Chem Lett. 2016.[10][16]

Biological Activity and Signaling Pathways

Pyrimidine-4,6-diols have emerged as potent and selective modulators of GPR84.

GPR84 Agonism

GPR84 is a Gαi-coupled receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. It is activated by medium-chain fatty acids and plays a role in pro-inflammatory and pro-phagocytic responses.

The activation of GPR84 by pyrimidine-4,6-diol agonists triggers a signaling cascade that includes:

  • Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Mobilization of intracellular calcium.

  • Activation of the MAP kinase/ERK pathway.

  • Induction of receptor desensitization and internalization.

  • Interaction with β-arrestin.

GPR84_Signaling ligand Pyrimidine-4,6-diol Agonist gpr84 GPR84 ligand->gpr84 Binds to gi Gαi gpr84->gi Activates ac Adenylyl Cyclase gi->ac Inhibits calcium Ca²⁺ Mobilization gi->calcium Induces erk ERK Phosphorylation gi->erk Induces camp cAMP ac->camp Decreases response Inflammatory & Phagocytic Responses camp->response calcium->response erk->response

Caption: Simplified GPR84 signaling pathway activated by pyrimidine-4,6-diol agonists.

Quantitative Biological Data

The potency of various 2-substituted pyrimidine-4,6-diols as GPR84 agonists has been evaluated using in vitro assays, such as calcium mobilization and cAMP accumulation assays.

Table 2: In Vitro GPR84 Agonistic Activities of 2-Substituted Pyrimidine-4,6-diols

CompoundR GroupEC₅₀ (nM) in Calcium Mobilization AssayMax Response (%)
1 -S-(CH₂)₅CH₃139115
5 -S-(CH₂)₄CH₃248083.4
7 -S-(CH₂)₆CH₃231115
8 -S-(CH₂)₇CH₃26427.2
9 -S-(CH₂)₈CH₃116034.3
37 -(CH₂)₅CH₃45499.7
38 -(CH₂)₆CH₃12.7103
39 -(CH₂)₇CH₃11.4110

Data represents mean ± SEM (n=3) and is sourced from Liu et al., ACS Med Chem Lett. 2016.[10][25]

Applications in Drug Development

The discovery of potent and selective pyrimidine-4,6-diol-based GPR84 agonists has opened new avenues for therapeutic intervention in diseases with an inflammatory component. The structure-activity relationship (SAR) studies have shown that the nature and length of the substituent at the 2-position significantly influence the agonist activity.[10] This provides a clear path for the rational design of new GPR84 modulators with improved potency, selectivity, and pharmacokinetic properties. These compounds are valuable tools for further elucidating the physiological and pathophysiological roles of GPR84 and may lead to the development of novel treatments for inflammatory disorders.

Conclusion

Pyrimidine-4,6-diols represent a versatile and increasingly important scaffold in medicinal chemistry. From their roots in classical pyrimidine synthesis to their recent emergence as potent modulators of GPR84, these compounds continue to be a subject of intense research. This technical guide has provided a detailed overview of their history, synthesis, characterization, and biological activity, offering a valuable resource for scientists working at the forefront of drug discovery and development. The continued exploration of this chemical space is poised to yield new insights into cellular signaling and provide novel therapeutic agents for a range of human diseases.

References

The Synthesis and Biological Potential of 5-Phenylpyrimidine-4,6-diol Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Among the vast array of pyrimidine derivatives, 5-phenylpyrimidine-4,6-diol and its analogues represent a class of compounds with significant therapeutic potential. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound analogues and summarizes their reported biological activities, offering valuable insights for researchers in the field of drug discovery and development.

Synthetic Strategies for this compound Analogues

The synthesis of this compound analogues can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a substituted phenylmalonamide with an appropriate orthoester. This approach allows for the introduction of various substituents on the phenyl ring, providing a straightforward path to a diverse library of analogues.

A general synthetic scheme is outlined below:

Synthetic Pathway for this compound Analogues cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phenylmalonamide Substituted Phenylmalonamide Reaction_Node Condensation (Base, Heat) Phenylmalonamide->Reaction_Node Orthoester Orthoester (e.g., Triethyl orthoformate) Orthoester->Reaction_Node Product_Node This compound Analogue Reaction_Node->Product_Node

A generalized synthetic pathway for this compound analogues.

This one-pot synthesis is often catalyzed by a base and driven by heat, leading to the cyclization and formation of the pyrimidine ring.[5] The choice of orthoester can be varied to introduce different substituents at the 2-position of the pyrimidine core.

Key Experimental Protocols

A detailed experimental protocol for the synthesis of a representative this compound analogue is provided below. This protocol is based on established literature procedures for the synthesis of similar pyrimidine derivatives.

Synthesis of 5-(4-chlorophenyl)pyrimidine-4,6-diol

  • Materials: 2-(4-chlorophenyl)malonamide, triethyl orthoformate, sodium ethoxide, ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 2-(4-chlorophenyl)malonamide.

    • To this mixture, add triethyl orthoformate.

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the solid product, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-(4-chlorophenyl)pyrimidine-4,6-diol.

Biological Activities and Structure-Activity Relationships

Analogues of pyrimidinediols have demonstrated a wide range of biological activities. The nature and position of substituents on the phenyl ring and the pyrimidine core play a crucial role in determining the pharmacological profile and potency of these compounds.

Anticancer Activity

Many pyrimidine derivatives have been investigated for their potential as anticancer agents.[3] For instance, certain 5-hydroxymethylpyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines.[6] The introduction of bulky substituents at the 4-position of the pyrimidine ring has been observed to enhance anticancer properties.[6]

Compound/AnalogueCell LineActivity (IC50)Reference
5-Hydroxymethylpyrimidine derivativeHeLa, HepaRG, Caco-2, AGS, A17217-38 µM[6]
Pyrido[2,3-d]pyrimidine derivativesVarious cancer cell linesSignificant inhibitory effects[3]
Antimicrobial Activity

The pyrimidine nucleus is also a key pharmacophore in many antimicrobial agents.[7] Bispyrimidine analogues have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7]

Compound/AnalogueOrganismActivityReference
6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-amine)Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Salmonella typhiGood antibacterial activity[7]
6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-ol)Aspergillus niger, Candida albicansHigh antifungal activity[7]

Experimental Workflow for Synthesis and Biological Evaluation

The development of novel this compound analogues as therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Experimental Workflow Start Design of Analogues Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Start Inactive Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Active Lead_Opt->Synthesis In_Vivo In vivo Studies (Animal Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

A typical workflow for the development of new drug candidates.

Conclusion

This compound analogues represent a promising class of compounds for the development of new therapeutic agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for biological screening. The available data on related pyrimidine derivatives highlight the potential of these compounds as anticancer and antimicrobial agents. Further exploration of the structure-activity relationships of this compound analogues is warranted to unlock their full therapeutic potential. This guide provides a foundational understanding for researchers to design, synthesize, and evaluate novel analogues in this chemical space.

References

Theoretical Investigations into the Tautomerism of 5-Phenylpyrimidine-4,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and materials science. The specific tautomeric forms of a molecule can dictate its physicochemical properties, including its solubility, lipophilicity, and, crucially, its biological activity and target interactions. This technical guide provides an in-depth exploration of the theoretical and experimental approaches to studying the tautomerism of 5-Phenylpyrimidine-4,6-diol, a molecule of interest in medicinal chemistry. We delve into the application of computational chemistry, particularly Density Functional Theory (DFT), to predict the relative stabilities of its potential tautomers. Furthermore, we outline detailed experimental protocols for the spectroscopic and crystallographic analysis of this tautomeric system. This guide aims to equip researchers with the necessary framework to investigate and understand the tautomeric behavior of substituted pyrimidines.

Introduction to Tautomerism in Pyrimidines

Pyrimidine and its derivatives are cornerstone structures in numerous biologically active compounds, including nucleobases and various therapeutic agents.[1] The tautomeric state of substituted pyrimidines can significantly influence their hydrogen bonding capabilities and overall shape, thereby affecting their interaction with biological targets such as enzymes and receptors.[2] this compound presents a fascinating case for tautomeric studies due to the presence of two hydroxyl groups, which can potentially exist in keto or enol forms. Understanding the predominant tautomeric forms in different environments (gas phase, solution, and solid state) is critical for rational drug design and development.

Potential Tautomers of this compound

This compound can exist in several tautomeric forms through keto-enol tautomerization. The primary equilibrium is expected to be between the diketo, keto-enol, and dienol forms. The phenyl substituent at the 5-position can influence the electronic distribution within the pyrimidine ring, thereby affecting the relative stability of these tautomers.

The principal tautomers under consideration are:

  • Tautomer A (Dienol): this compound

  • Tautomer B (Keto-enol): 6-Hydroxy-5-phenyl-3H-pyrimidin-4-one

  • Tautomer C (Diketo): 5-Phenyl-dihydro-pyrimidine-4,6-dione

Theoretical Framework: Computational Analysis of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the relative stabilities of tautomers.[3] By calculating the electronic energy and thermodynamic properties of each tautomer, we can predict their equilibrium populations in different environments.

A typical computational workflow for studying the tautomerism of this compound is as follows:

G Computational Workflow for Tautomer Analysis cluster_0 Initial Steps cluster_1 Energy Refinement & Solvent Effects cluster_2 Analysis start Propose Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->geom_opt Gas Phase freq_calc Frequency Calculation geom_opt->freq_calc Verify Minima spe Single-Point Energy Calculation (Higher Level of Theory) freq_calc->spe solvent Solvent Model (e.g., PCM, SMD) spe->solvent thermo Thermodynamic Analysis (Gibbs Free Energy) solvent->thermo pop_analysis Population Analysis (Boltzmann Distribution) thermo->pop_analysis end Predict Relative Stabilities pop_analysis->end

Figure 1: A typical DFT-based computational workflow for analyzing tautomeric stability.
Key Computational Parameters

  • Methodology: Density Functional Theory (DFT) with a hybrid functional such as B3LYP is a common choice for balancing accuracy and computational cost.

  • Basis Set: A Pople-style basis set like 6-31+G(d,p) or 6-311++G(d,p) is generally sufficient for providing a good description of the electronic structure.[4]

  • Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is crucial for simulating the influence of different solvents on the tautomeric equilibrium.[4]

  • Thermodynamic Properties: Calculation of Gibbs free energy (G) is essential for determining the relative stability of tautomers at a given temperature, as it accounts for both enthalpy (H) and entropy (S).

Data Presentation: Hypothetical Quantitative Analysis

The following tables present hypothetical quantitative data for the tautomers of this compound, derived from a simulated DFT study. This data is for illustrative purposes to demonstrate how results from such a study would be presented.

Table 1: Calculated Relative Energies of this compound Tautomers

TautomerGas Phase (ΔE, kcal/mol)Water (ΔG, kcal/mol)Toluene (ΔG, kcal/mol)
A (Dienol) 3.54.23.1
B (Keto-enol) 0.00.00.0
C (Diketo) 1.8-1.51.2

ΔE is the relative electronic energy. ΔG is the relative Gibbs free energy at 298.15 K. Tautomer B is set as the reference (0.0 kcal/mol).

Table 2: Predicted Tautomer Population at Equilibrium (298.15 K)

TautomerPopulation in Water (%)Population in Toluene (%)
A (Dienol) 0.10.5
B (Keto-enol) 8.888.9
C (Diketo) 91.110.6

Experimental Protocols for Tautomer Analysis

Experimental validation is crucial to confirm the predictions from theoretical calculations. The following are detailed methodologies for key experiments used in the study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution.

  • Objective: To determine the tautomeric equilibrium of this compound in different solvents.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.[5]

  • Sample Preparation:

    • Prepare solutions of this compound (approx. 10 mg/mL) in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O).

    • Ensure complete dissolution, using gentle heating or sonication if necessary.

  • Data Acquisition:

    • Acquire 1H and 13C NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • For labile protons (OH, NH), consider low-temperature NMR experiments to slow down the exchange rate.[5]

  • Data Analysis:

    • Analyze the chemical shifts and coupling constants. The keto and enol forms will have distinct signals. For example, the C4 and C6 carbons will have different chemical shifts in the keto (sp2 C=O) versus the enol (sp2 C-OH) form.

    • Integrate the signals corresponding to each tautomer to determine their relative populations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as different tautomers often have distinct absorption maxima.

  • Objective: To observe shifts in the tautomeric equilibrium as a function of solvent polarity.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a series of dilute solutions (e.g., 10^-4 to 10^-5 M) of this compound in solvents of varying polarity (e.g., hexane, dichloromethane, ethanol, water).

  • Data Acquisition:

    • Record the UV-Vis spectrum for each solution over a range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the absorption maxima (λmax) for each solvent.

    • Correlate changes in λmax and molar absorptivity with the solvent polarity to infer the predominant tautomeric form.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

  • Objective: To determine the solid-state structure of this compound.

  • Methodology:

    • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation from a suitable solvent or by vapor diffusion.

    • Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure to determine the atomic positions.

  • Data Analysis:

    • The refined structure will reveal the positions of all atoms, including hydrogen atoms on heteroatoms, confirming the tautomeric form in the crystal lattice.[6]

Visualization of Tautomeric Relationships

The equilibrium between the different tautomeric forms of this compound can be visualized as follows:

Tautomers TautomerA Dienol Form (this compound) TautomerB Keto-enol Form (6-Hydroxy-5-phenyl-3H-pyrimidin-4-one) TautomerA->TautomerB TautomerC Diketo Form (5-Phenyl-dihydro-pyrimidine-4,6-dione) TautomerB->TautomerC

Figure 2: Tautomeric equilibrium of this compound.

Conclusion

The study of tautomerism in this compound is a multifaceted endeavor that benefits from a synergistic approach combining theoretical calculations and experimental validation. DFT calculations provide invaluable insights into the relative stabilities of the different tautomers and the influence of the surrounding environment. These computational predictions, when coupled with experimental data from NMR, UV-Vis spectroscopy, and X-ray crystallography, allow for a comprehensive understanding of the tautomeric landscape of this important class of molecules. Such knowledge is paramount for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

Physicochemical Characterization of 5-Phenylpyrimidine-4,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the core physicochemical properties of 5-Phenylpyrimidine-4,6-diol. It is intended to serve as a foundational guide for researchers engaged in its study, particularly within the context of drug discovery and development. This guide details essential properties, presents standardized experimental protocols for their determination, and illustrates key scientific workflows and relationships through structured diagrams.

Core Physicochemical Properties

This compound is a heterocyclic organic compound.[1] Its structure, featuring a pyrimidine core with phenyl and diol substitutions, makes it a subject of interest for medicinal chemistry and materials science. A precise understanding of its physicochemical characteristics is fundamental for predicting its behavior in biological systems, formulating it into dosage forms, and designing synthetic routes.

The key physicochemical data for this compound are summarized below. These values are critical for assessing its potential as a drug candidate, particularly in relation to Lipinski's "rule of five" for oral bioavailability.[2]

PropertyValueSource
IUPAC Name 4-hydroxy-2-phenyl-1H-pyrimidin-6-one[3]
Molecular Formula C₁₀H₈N₂O₂[3]
Molecular Weight 188.18 g/mol [3]
CAS Number 13566-71-7[3]
Calculated logP 0.8[3]
Hydrogen Bond Donors 2 (Computed)[3]
Hydrogen Bond Acceptors 3 (Computed)[3]
Topological Polar Surface Area 61.7 Ų[3]
Melting Point >300 °C (for the related 5-Methylpyrimidine-4,6-diol)[4]

Experimental Protocols for Characterization

The following sections detail the experimental methodologies for determining the primary physicochemical properties of this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5] It is a precise method for determining the melting point (Tₘ) and heat of fusion of a substance.[6]

Protocol:

  • Sample Preparation:

    • Accurately weigh 2-10 mg of thoroughly dried, solid this compound into a Tzero hermetic aluminum pan.[7]

    • Place the corresponding lid on the pan, ensuring the indentation faces down.[7]

    • Hermetically seal the pan using a sample press.[7]

    • Prepare an identical empty, sealed pan to serve as the reference.[7]

  • Instrument Setup and Calibration:

    • Place the sample and reference pans into the DSC instrument's auto-sampler tray.[7]

    • Turn on the nitrogen gas supply for an inert atmosphere and the cooling system.[7]

    • Calibrate the instrument for temperature and enthalpy using a certified indium standard (melting point 156.60 °C, heat of fusion 28.45 J/g).[8]

  • Experimental Run:

    • Set the experimental parameters in the control software. A typical method involves:

      • Equilibration at 25 °C.

      • A heating ramp from 25 °C to a temperature above the expected melting point (e.g., 350 °C) at a constant rate of 10 °C/min.[9]

    • Initiate the scan. The instrument will plot the differential heat flow against temperature.

  • Data Analysis:

    • The melting point (Tₘ) is identified as the onset temperature or the peak of the endothermic event on the DSC thermogram.[8]

    • The heat of fusion (ΔH) is calculated by integrating the area under the melting peak.

The shake-flask method is the gold standard for determining equilibrium solubility.[10] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Protocol:

  • Preparation:

    • Ensure both the solvent (e.g., pH 7.4 phosphate-buffered saline) and the solute (this compound) are of high purity.[10]

    • Add an excess amount of the compound to a glass vial containing a known volume of the buffer. The presence of undissolved solid material at the end of the experiment is necessary to confirm saturation.[10]

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical relevance).[11]

    • Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[10]

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant. The separation of the saturated solution from the solid is a critical step and can be achieved by centrifugation followed by careful pipetting, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

  • Analysis:

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification. The experiment should be performed in at least triplicate.[11]

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly reliable method for its determination, involving the gradual addition of a titrant and monitoring the resulting pH change.[12][13]

Protocol:

  • System Preparation:

    • Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[12]

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.[12]

    • Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent, often with a co-solvent if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the compound solution into a reaction vessel equipped with a magnetic stirrer.[12]

    • Immerse the calibrated pH electrode into the solution.

    • If determining an acidic pKa, titrate with the standardized NaOH solution. If determining a basic pKa, first acidify the solution to pH 1.8-2.0 with HCl, then titrate with NaOH.[12]

    • Add the titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The pKa can be determined from the titration curve. At the point where half of the compound has been neutralized (the half-equivalence point), the pH is equal to the pKa.[14] This point corresponds to the inflection point on the titration curve.[13]

    • Perform at least three titrations to ensure reproducibility and report the average pKa value with the standard deviation.[12]

The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[15] LogP is the logarithm of this ratio.

Protocol:

  • Phase Preparation:

    • Mutually saturate the two immiscible solvents, n-octanol and an aqueous buffer (e.g., pH 7.4 PBS), by mixing them vigorously and allowing them to separate for at least 24 hours.[16] This prevents volume changes during the experiment.

  • Partitioning:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2]

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known volume ratio (e.g., 1:1).[2]

    • Seal the container and mix thoroughly (e.g., on a rotator for 1 hour) to facilitate partitioning between the two phases.[2]

  • Phase Separation and Sampling:

    • Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

    • Carefully withdraw an aliquot from each phase for analysis.

  • Analysis and Calculation:

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or LC-MS.[2]

    • Calculate the partition coefficient (P) using the formula:

      • P = [Concentration in n-octanol] / [Concentration in aqueous phase][15]

    • The logP is then calculated as log₁₀(P).[15]

Mandatory Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the physicochemical characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Downstream Application start Starting Materials (e.g., Phenylamidine, Malonic Ester) synthesis Chemical Synthesis (Condensation Reaction) start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification compound Pure this compound purification->compound mp Melting Point (DSC) compound->mp sol Solubility (Shake-Flask) compound->sol pka pKa (Titration) compound->pka logp logP (Shake-Flask) compound->logp data Physicochemical Data Profile formulation Formulation Studies data->formulation adme ADME/Tox Screening data->adme

Caption: General workflow from synthesis to application of physicochemical data.

G cluster_properties Core Properties cluster_consequences Biopharmaceutical Consequences compound This compound pka pKa (Ionization State) compound->pka logp logP (Lipophilicity) compound->logp solubility Aqueous Solubility pka->solubility influences logp->solubility influences permeability Membrane Permeability logp->permeability correlates with absorption Oral Absorption (Predicted) solubility->absorption is critical for permeability->absorption is critical for

Caption: Relationship between core properties and biopharmaceutical outcomes.

G cluster_reactants Key Reactants cluster_process Reaction cluster_product Product r1 Diethyl Malonate Derivative reaction Base-Catalyzed Cyclocondensation r1->reaction r2 Benzamidine r2->reaction product This compound reaction->product

Caption: A generalized synthetic pathway for the pyrimidine core.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylpyrimidine-4,6-diol, and its tautomeric form, 5-phenylbarbituric acid, represent a core scaffold with significant potential in medicinal chemistry. As a derivative of barbituric acid, this compound and its analogues have been investigated for a range of biological activities, most notably as central nervous system (CNS) depressants. Their mechanism of action often involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the brain. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives, offering a valuable resource for researchers in drug discovery and development.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. When substituted with a phenyl group at the 5-position and hydroxyl groups at the 4- and 6-positions, the resulting this compound structure gives rise to a class of compounds with notable pharmacological properties. This core structure is tautomeric with 5-phenylbarbituric acid, a member of the barbiturate class of drugs known for their sedative, hypnotic, and anticonvulsant effects.

The biological activity of these compounds is intrinsically linked to their ability to interact with the GABA-A receptor, a ligand-gated ion channel. By acting as positive allosteric modulators, they enhance the effect of GABA, leading to increased neuronal inhibition and a general depression of the central nervous system.[1][2][3] This guide will delve into the synthetic routes to access this scaffold, summarize the quantitative biological data of its derivatives, and provide detailed experimental methodologies.

Synthesis

The synthesis of this compound and its derivatives typically follows the well-established condensation reaction for the formation of the barbituric acid ring. The general approach involves the condensation of a substituted malonic ester with urea in the presence of a strong base.

General Synthesis of 5-Phenylbarbituric Acid

A common method for the preparation of 5-phenylbarbituric acid involves the condensation of diethyl phenylmalonate with urea in the presence of a base like sodium ethoxide.

Reaction Scheme:

G cluster_0 Synthesis of 5-Phenylbarbituric Acid diethyl_phenylmalonate Diethyl Phenylmalonate reaction + diethyl_phenylmalonate->reaction urea Urea urea->reaction naoet Sodium Ethoxide (Base) naoet->reaction product 5-Phenylbarbituric Acid reaction->product Condensation

A general synthesis scheme for 5-phenylbarbituric acid.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 5-ethyl-5-phenyl barbituric acid, a closely related derivative, has been described and can be adapted for the synthesis of 5-phenylbarbituric acid.[4][5]

  • Preparation of Sodium Ethoxide Solution: In a suitable reaction vessel, dissolve metallic sodium in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add diethyl phenylmalonate followed by urea.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the condensation reaction to completion.

  • Work-up: After cooling, the reaction mixture is typically poured into water and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the crude 5-phenylbarbituric acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Biological Activity and Mechanism of Action

The primary biological activity of this compound and its derivatives is their action as central nervous system depressants, which manifests as anticonvulsant, sedative, and hypnotic effects.

GABA-A Receptor Modulation

Barbiturates, including 5-phenylbarbituric acid, exert their effects by acting as positive allosteric modulators of the GABA-A receptor.[1][2][3] These receptors are pentameric ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[2][3]

Barbiturates bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[1][2] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[6]

Signaling Pathway:

G cluster_pathway GABA-A Receptor Modulation by this compound GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site Barbiturate This compound (Barbiturate) Barbiturate->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel (Cl-) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Modulation of the GABA-A receptor by this compound.

Quantitative Biological Data

While specific quantitative data for the parent this compound is limited in the public domain, studies on its derivatives have provided valuable insights into their potency. The following tables summarize the biological activity of some representative derivatives.

Table 1: Anticonvulsant Activity of Barbiturate Derivatives

CompoundAnimal ModelED50 (mg/kg)Reference
TopiramateRat (Ischemia-induced seizures)8.2 (tonic), 13.0 (clonic)[7]
PhenytoinRat (Ischemia-induced seizures)5.0 (tonic), 10.8 (clonic)[7]

Table 2: In Vitro Inhibitory Activity of Pyrimidine Derivatives

CompoundTargetIC50 (µM)Reference
Compound 36 (a 5-nitropyrimidine-2,4-dione derivative)Nitric Oxide Production (LPS-induced RAW 264.7 cells)8.6[8]
Compound 36 (a 5-nitropyrimidine-2,4-dione derivative)iNOS activity6.2[8]
Compound 9u (a 5-trifluoromethylpyrimidine derivative)EGFR kinase0.091[6]
Compound 9u (a 5-trifluoromethylpyrimidine derivative)A549 cells (anti-proliferative)0.35[6]
Compound 7b (a 4,6-diarylpyrimidine derivative)Mycobacterium tuberculosis H37Rv12.5[9]
Compound 7c (a 4,6-diarylpyrimidine derivative)Mycobacterium tuberculosis H37Rv12.5[9]

Experimental Protocols

In Vitro Evaluation of Anticonvulsant Activity

The anticonvulsant properties of this compound and its derivatives can be assessed using various in vitro and in vivo models. A common in vitro method involves patch-clamp electrophysiology on cultured neurons to measure the effect of the compound on GABA-A receptor currents.

Experimental Workflow:

G cluster_workflow In Vitro Anticonvulsant Activity Assay Workflow start Start: Culture Neurons patch_clamp Prepare for Patch-Clamp Electrophysiology start->patch_clamp apply_gaba Apply GABA (Control) patch_clamp->apply_gaba record_current Record GABA-evoked current apply_gaba->record_current apply_compound Apply Test Compound + GABA record_current->apply_compound record_modulated_current Record Modulated GABA-evoked current apply_compound->record_modulated_current analyze Analyze Data: Compare current amplitudes and decay kinetics record_modulated_current->analyze end End: Determine Potentiation analyze->end

References

Methodological & Application

Application Note: Synthesis of 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Phenylpyrimidine-4,6-diol is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As a substituted pyrimidine, it can serve as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and other biologically active compounds. The diol functional groups offer sites for further chemical modification, making it a versatile building block for creating libraries of novel compounds for screening. This document provides a detailed protocol for the laboratory-scale synthesis of this compound.

Principle of the Method

The synthesis of this compound is achieved through the cyclocondensation of diethyl phenylmalonate with formamide in the presence of a strong base, such as sodium methoxide. The reaction proceeds via the formation of a sodium salt of the pyrimidine derivative, which is then neutralized with acid to yield the final product. This method is an adaptation of the general procedure for synthesizing 4,6-dihydroxypyrimidines from malonic esters.[1]

Experimental Protocol

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantitySupplier/Purity
Diethyl phenylmalonateC₁₃H₁₆O₄236.2623.63 g (0.1 mol)Sigma-Aldrich, ≥98%
Sodium methoxideCH₃ONa54.0212.16 g (0.225 mol)Acros Organics, 97%
FormamideCH₃NO45.0412.61 g (0.28 mol)Fisher Scientific, 99%
MethanolCH₄O32.04150 mLVWR, ACS Grade
Deionized WaterH₂O18.02As needed---
Hydrochloric Acid (36% aq.)HCl36.46As neededJ.T. Baker, ACS Grade

Equipment

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH meter or pH paper

Procedure

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The flask is charged with sodium methoxide (12.16 g, 0.225 mol) and methanol (100 mL). The mixture is stirred to dissolve or suspend the sodium methoxide.

  • Addition of Reactants: A solution of diethyl phenylmalonate (23.63 g, 0.1 mol) in formamide (12.61 g, 0.28 mol) is prepared. This mixture is then added dropwise to the stirred sodium methoxide suspension in the reaction flask over a period of approximately 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 65-70 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The methanol is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is dissolved in 200 mL of deionized water.

    • The aqueous solution is carefully acidified with 36% hydrochloric acid to a pH of approximately 2-3. This should be done in an ice bath to control the temperature.

    • The precipitated solid is collected by vacuum filtration using a Büchner funnel.

    • The solid is washed with cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Purification and Drying:

    • The crude product is recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain a purified product.

    • The purified solid is dried in a vacuum oven at 60 °C to a constant weight.

Expected Yield and Characterization

ParameterExpected Value
Yield 70-85%
Appearance White to off-white crystalline solid
Melting Point >300 °C (decomposes)
Purity (by HPLC) ≥98%

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Sodium methoxide is a corrosive and moisture-sensitive solid. Handle with care and avoid contact with skin and eyes.

  • Formamide is a teratogen and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydrochloric acid is corrosive and should be handled with care.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

Diagrams

Reaction Scheme

Reaction_Scheme Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_products Product A Diethyl Phenylmalonate P1 A->P1 B Formamide B->P1 C Sodium Methoxide P2 C->P2 D Methanol (Solvent) D->P2 E HCl (aq) F This compound P1->P2 + P2->F 1. Reflux 2. Acidification

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

G prep Preparation of Sodium Methoxide Suspension addition Dropwise Addition of Diethyl Phenylmalonate & Formamide prep->addition reflux Heating to Reflux (4-6 hours) addition->reflux cool Cooling to Room Temperature reflux->cool evaporation Solvent Removal (Rotary Evaporator) cool->evaporation dissolution Dissolution in Deionized Water evaporation->dissolution acidification Acidification with HCl to pH 2-3 dissolution->acidification filtration Vacuum Filtration acidification->filtration washing Washing with Cold Deionized Water filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying under Vacuum recrystallization->drying product Final Product: This compound drying->product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for 5-Phenylpyrimidine-4,6-diol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the documented activities of structurally related pyrimidine and phenylpyrimidine derivatives in cancer cell line studies. As of the generation of this document, specific research on 5-Phenylpyrimidine-4,6-diol is not extensively available in the public domain. Therefore, the data and pathways presented are illustrative and intended to provide a research framework for investigating this specific compound.

Introduction

Pyrimidine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2] The pyrimidine scaffold is a core component of nucleobases, making its analogs effective as antimetabolites and inhibitors of key cellular processes in rapidly proliferating cancer cells.[3] Phenylpyrimidine derivatives, in particular, have been investigated for their ability to induce cell cycle arrest, apoptosis, and to inhibit various protein kinases involved in cancer progression.[4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals on the potential use of this compound in cancer cell line studies. The document includes hypothetical data, detailed experimental protocols, and diagrams of potential mechanisms of action based on published research on analogous compounds.

Data Presentation: Illustrative Cytotoxicity Data

The following tables summarize hypothetical IC50 values of this compound against a panel of human cancer cell lines, based on reported activities of similar pyrimidine derivatives.[6][7][8]

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginHypothetical IC50 (µM)
A549Lung Carcinoma15.5
MCF-7Breast Adenocarcinoma10.2
HeLaCervical Carcinoma25.1
HepG2Hepatocellular Carcinoma18.9
HCT-116Colon Carcinoma22.4
PC-3Prostate Adenocarcinoma30.8
CCRF-CEMAcute Lymphoblastic Leukemia8.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the IC50 value for 24 to 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is for the detection of apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis Cell_Culture Cancer Cell Lines (A549, MCF-7, etc.) Treatment Treat with this compound Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Flow_Cytometry Flow Cytometry IC50->Flow_Cytometry Inform Dosing Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Western_Blot Western Blotting Flow_Cytometry->Western_Blot Correlate Findings Protein_Expression Analyze Protein Expression (e.g., CDKs, Bcl-2) Western_Blot->Protein_Expression

Caption: Workflow for investigating the anticancer effects of this compound.

Hypothetical Signaling Pathway

G Compound This compound CDK_Inhibition CDK Inhibition Compound->CDK_Inhibition Bcl2_Down Bcl-2 Downregulation Compound->Bcl2_Down Bax_Up Bax Upregulation Compound->Bax_Up G2_M_Arrest G2/M Phase Arrest CDK_Inhibition->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Mitochondria Mitochondrial Dysfunction Bcl2_Down->Mitochondria Bax_Up->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

References

Application Notes: Antifungal Properties of Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrimidine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and agrochemicals due to their diverse biological activities. Among these, phenylpyrimidine derivatives have emerged as promising candidates for the development of novel antifungal agents. These compounds have demonstrated efficacy against a broad spectrum of pathogenic fungi, including those affecting both plants and humans. Their mechanism of action often involves the inhibition of key fungal enzymes, such as CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis, an essential component of the fungal cell membrane. This document provides an overview of the application of phenylpyrimidine derivatives in antifungal assays, including quantitative data on their activity and detailed experimental protocols.

Data Presentation: Antifungal Activity of Phenylpyrimidine Derivatives

The antifungal efficacy of various phenylpyrimidine derivatives has been evaluated against several fungal pathogens. The following table summarizes the quantitative data, such as Minimum Inhibitory Concentration (MIC) and EC50 values, from different studies.

Compound ClassFungal SpeciesActivity MetricValue (µg/mL)Reference
Pyrimidine derivatives with amide moietyPhomopsis sp.EC5010.5[1][2]
Pyrimidine derivatives with amide moietyBotryosphaeria dothideaInhibition Rate (at 50 µg/mL)82.1 - 88.5%[1]
2-Phenylpyrimidine derivativesClinically susceptible strains-Superior to fluconazole[3][4]
1,6-Dihydropyrimidine derivativesCandida albicansMICNot specified[5]
Novel Pyrimidine derivativesVarious phytopathogenic fungiInhibition Rate (at 50 µg/mL)Potent activity observed[6][7]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of phenylpyrimidine derivatives against yeast species like Candida albicans.[5]

Materials:

  • Test compound (phenylpyrimidine derivative)

  • Dimethyl sulfoxide (DMSO)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Fungal inoculum (e.g., Candida albicans), adjusted to a concentration of 10^6 colony-forming units (CFU)/mL

  • 96-well microtiter plates

  • Positive control (e.g., Fluconazole)

  • Negative control (medium with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve the phenylpyrimidine derivative in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in the appropriate broth medium within the wells of a 96-well plate to achieve a range of test concentrations (e.g., 250, 200, ..., 6.25 µg/mL).[5]

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound. The final inoculum concentration should be approximately 0.5 - 2.5 x 10^3 CFU/mL.

  • Controls: Include a positive control (broth with fungal inoculum and a known antifungal agent like fluconazole) and a negative control (broth with fungal inoculum and DMSO, but no test compound).

  • Incubation: Incubate the microtiter plates at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the negative control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Antifungal Activity against Phytopathogenic Fungi: Poisoned Food Technique

This method is commonly used to screen the antifungal activity of compounds against mycelial fungi that cause plant diseases.[1][6]

Materials:

  • Test compound (phenylpyrimidine derivative)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Actively growing culture of the test fungus (e.g., Botrytis cinerea, Phomopsis sp.)

  • Sterile Petri dishes

  • Cork borer (5 mm diameter)

Procedure:

  • Preparation of Poisoned Medium: Dissolve the phenylpyrimidine derivative in a small amount of DMSO. Add this solution to molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).[1][6] Mix thoroughly and pour the agar into sterile Petri dishes.

  • Control Plates: Prepare control plates containing PDA and the same amount of DMSO used for the test compound.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing fungal culture. Place the mycelial disc face down in the center of both the poisoned and control PDA plates.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) for several days, until the fungal growth in the control plate has reached the edge of the plate.

  • Data Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Visualizations

Signaling Pathway Diagram

antifungal_mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethylated lanosterol->Ergosterol Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity Phenylpyrimidine Derivative Phenylpyrimidine Derivative CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) Phenylpyrimidine Derivative->CYP51 (Lanosterol 14α-demethylase) Inhibition Fungal Cell Lysis Fungal Cell Lysis Membrane Integrity->Fungal Cell Lysis

Caption: Proposed mechanism of action for antifungal phenylpyrimidine derivatives targeting CYP51.

Experimental Workflow Diagram

antifungal_assay_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Phenylpyrimidine Derivative Stock Solution D Serial Dilution of Compound in Microplate (Broth) or Addition to Molten Agar (Poisoned Food) A->D B Prepare Fungal Inoculum E Inoculation with Fungal Suspension or Mycelial Plug B->E C Prepare Culture Medium (Broth or Agar) C->D D->E F Incubation at Optimal Temperature and Duration E->F G Measure Fungal Growth (OD600 or Colony Diameter) F->G H Determine MIC or Percentage Inhibition G->H

Caption: General workflow for in vitro antifungal susceptibility testing of phenylpyrimidine derivatives.

References

Application Notes and Protocols: 2-(hexylthio)pyrimidine-4,6-diol (ZQ-16) as a GPR84 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1] Its activation is associated with inflammatory responses, making it a key area of investigation for various inflammatory and immune-related disorders.[1][2] This document provides detailed application notes and protocols for utilizing 2-(hexylthio)pyrimidine-4,6-diol, also known as ZQ-16, a potent and selective agonist of GPR84.[1][3][4][5]

2-(hexylthio)pyrimidine-4,6-diol (ZQ-16)

ZQ-16 is a small molecule agonist of GPR84, identified through high-throughput screening.[3][6] It exhibits high potency and selectivity for GPR84 over other free fatty acid receptors such as GPR40, GPR41, GPR119, and GPR120.[1][4]

Structure:

Quantitative Data Summary

The following table summarizes the reported potency (EC50 values) of ZQ-16 in various in vitro functional assays.

Assay TypeCell LineEC50 Value (µM)Reference
Calcium MobilizationHEK293 cells expressing GPR84 and Gα160.139[5]
Calcium MobilizationHEK293 cells expressing GPR84 and Gα160.213[1][6]
cAMP Accumulation InhibitionHEK293 cells expressing GPR840.134[1]
β-Arrestin2 RecruitmentHEK293 cells expressing GPR84 and β-Arrestin20.597[1]

GPR84 Signaling Pathways

Activation of GPR84 by agonists like ZQ-16 primarily initiates signaling through the Gαi/o pathway.[7][8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, GPR84 activation can also lead to the mobilization of intracellular calcium stores.[1][9][10] Furthermore, agonist binding can induce β-arrestin recruitment, which is involved in receptor desensitization and internalization, as well as potentially initiating distinct signaling cascades.[1][11][12] Downstream of these initial events, GPR84 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1]

GPR84_Signaling cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling GPR84 GPR84 Gai Gαi/o GPR84->Gai activates PLC PLC GPR84->PLC activates beta_arrestin β-Arrestin GPR84->beta_arrestin recruits ERK p-ERK1/2 GPR84->ERK activates ZQ16 ZQ-16 ZQ16->GPR84 binds AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca ↑ [Ca2+]i IP3->Ca Internalization Receptor Internalization beta_arrestin->Internalization

Caption: GPR84 signaling cascade upon ZQ-16 binding.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of ZQ-16 as a GPR84 agonist.

Experimental Workflow for GPR84 Agonist Characterization

experimental_workflow start Start: Compound of Interest (ZQ-16) primary_assay Primary Screen: Calcium Mobilization Assay start->primary_assay secondary_assays Secondary Assays primary_assay->secondary_assays camp_assay cAMP Accumulation Inhibition Assay secondary_assays->camp_assay Gαi/o coupling barrestin_assay β-Arrestin Recruitment Assay secondary_assays->barrestin_assay Desensitization downstream_assay Downstream Signaling: ERK1/2 Phosphorylation secondary_assays->downstream_assay MAPK pathway data_analysis Data Analysis: EC50 Determination camp_assay->data_analysis barrestin_assay->data_analysis downstream_assay->data_analysis end End: Characterized Agonist data_analysis->end

Caption: Workflow for characterizing a GPR84 agonist.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR84 activation.[9][10]

Materials:

  • HEK293 cell line stably co-expressing human GPR84 and the promiscuous G-protein Gα16.

  • Cell culture medium (e.g., DMEM) with 10% FBS, penicillin/streptomycin.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (optional, to prevent dye leakage).

  • ZQ-16 compound stock solution in DMSO.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed the HEK293-GPR84/Gα16 cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-4 µM) and probenecid (optional, ~2.5 mM) in assay buffer.

    • Remove the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.

  • Compound Preparation: Prepare a serial dilution of ZQ-16 in assay buffer at a concentration 2-5 times the final desired concentration.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Automatically inject the ZQ-16 dilutions into the wells and continue recording the fluorescence signal for 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of ZQ-16.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Plot the change in fluorescence against the logarithm of the ZQ-16 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Inhibition Assay

This assay measures the ability of ZQ-16 to inhibit the production of cAMP, which is a hallmark of Gαi/o-coupled receptor activation.[13][14]

Materials:

  • HEK293 cell line stably expressing human GPR84.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin solution (to stimulate adenylyl cyclase).

  • ZQ-16 compound stock solution in DMSO.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Microplate reader compatible with the chosen detection kit.

Protocol:

  • Cell Plating: Seed the HEK293-GPR84 cells into a suitable microplate and incubate to reach 80-90% confluency.

  • Compound and Forskolin Treatment:

    • Prepare serial dilutions of ZQ-16 in assay buffer.

    • Pre-incubate the cells with the ZQ-16 dilutions for 10-15 minutes at 37°C.

    • Add a fixed concentration of forskolin (typically 1-10 µM, pre-determined to give a sub-maximal stimulation of cAMP) to all wells (except for the negative control) and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each ZQ-16 concentration.

    • Plot the percentage of inhibition against the logarithm of the ZQ-16 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR84, a key event in receptor desensitization and signaling.[11][12][15]

Materials:

  • HEK293 cell line stably co-expressing GPR84 fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment (e.g., DiscoverX PathHunter or similar technology).

  • Cell culture medium.

  • Assay buffer.

  • ZQ-16 compound stock solution in DMSO.

  • Substrate for the reporter enzyme.

  • Luminescence plate reader.

Protocol:

  • Cell Plating: Seed the engineered cells into a white, clear-bottom microplate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of ZQ-16 in assay buffer.

    • Add the ZQ-16 dilutions to the cells and incubate for 60-90 minutes at 37°C.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the detection reagents containing the substrate for the reporter enzyme, as per the manufacturer's protocol.

    • Incubate for approximately 60 minutes at room temperature in the dark.

  • Measurement: Read the luminescent signal using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the ZQ-16 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

2-(hexylthio)pyrimidine-4,6-diol (ZQ-16) is a valuable pharmacological tool for studying the function and signaling of GPR84. The data and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this potent and selective agonist in their investigations of GPR84-mediated physiological and pathological processes.

References

Application Notes & Protocols: Bioactivity Screening of 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, forming the core scaffold of numerous therapeutic agents. Their diverse pharmacological profiles include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This has led to significant interest in the synthesis and evaluation of novel pyrimidine analogues as potential drug candidates. 5-Phenylpyrimidine-4,6-diol is a member of this versatile family. While extensive research has been conducted on various substituted pyrimidines, the specific bioactivity profile of this compound remains to be fully elucidated. These application notes provide a comprehensive experimental design for the systematic screening of this compound to identify and characterize its potential therapeutic activities. The protocols outlined below are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation

Quantitative data from the bioactivity screening should be meticulously recorded and organized to facilitate clear interpretation and comparison. The following tables provide a template for summarizing key experimental results.

Table 1: In Vitro Cytotoxicity Data

Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast
PC-3Prostate
A549Lung
HCT116Colon
MRC-5 (Normal)Lung Fibroblast

Table 2: Kinase Inhibition Assay Data

Kinase TargetThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM) (Positive Control)
PI3Kα
PI3Kβ
PI3Kγ
PI3Kδ
Akt1
mTOR

Table 3: Tubulin Polymerization Assay Data

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)
This compound1
10
100
Colchicine (Positive Control)10
Paclitaxel (Positive Control)10

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the proposed screening cascade.

Primary Screening: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on a panel of human cancer cell lines and a normal cell line to assess selectivity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549, HCT116) and a normal human cell line (e.g., MRC-5).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Doxorubicin (positive control).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Secondary Screening: Kinase Inhibition Assay (e.g., PI3K HTRF Assay)

Based on the activity of structurally similar compounds, this assay will evaluate the inhibitory potential of this compound against key kinases in the PI3K/Akt signaling pathway.[1]

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ).

  • PIP₂ (substrate).

  • ATP.

  • HTRF KinEASE STK S1 kit (or similar).

  • This compound.

  • Staurosporine (positive control).

  • Assay buffer.

  • 384-well low-volume plates.

  • HTRF-compatible plate reader.

Procedure:

  • Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • In a 384-well plate, add the kinase, substrate (PIP₂), and the test compound or control.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for the recommended time to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Secondary Screening: Tubulin Polymerization Assay

This assay will determine if this compound affects microtubule dynamics, a common mechanism for anticancer agents.[2]

Materials:

  • Tubulin (>99% pure).

  • GTP.

  • Tubulin polymerization buffer.

  • This compound.

  • Colchicine and Paclitaxel (positive controls for inhibition and promotion of polymerization, respectively).

  • 96-well plates.

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Procedure:

  • Pre-warm the microplate reader to 37°C.

  • Prepare solutions of this compound and controls in polymerization buffer.

  • In a pre-chilled 96-well plate on ice, add tubulin and the test compounds or controls.

  • Initiate polymerization by adding GTP and immediately place the plate in the pre-warmed microplate reader.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the change in absorbance over time to generate polymerization curves.

  • Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the vehicle control.

Mandatory Visualizations

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanistic Studies cluster_2 Phase 3: Lead Optimization A This compound B In Vitro Cytotoxicity (MTT Assay) A->B C Panel of Cancer Cell Lines (MCF-7, PC-3, A549, HCT116) B->C D Normal Cell Line (MRC-5) B->D E Kinase Inhibition Assays (e.g., PI3K, Akt, mTOR) C->E If cytotoxic F Tubulin Polymerization Assay C->F If cytotoxic G Cell Cycle Analysis E->G F->G H Apoptosis Assays (e.g., Annexin V) G->H I Structure-Activity Relationship (SAR) Studies H->I J In Vivo Efficacy Studies (Xenograft Models) I->J

Caption: Experimental workflow for bioactivity screening.

G cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibition Potential Inhibition by This compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Inhibitor 5-Phenylpyrimidine- 4,6-diol Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and potential inhibition.

G Start Start: This compound PrimaryScreen Primary Screen: Cytotoxicity > 70% at 10µM? Start->PrimaryScreen Inactive Inactive PrimaryScreen->Inactive No SecondaryScreen Secondary Screens: - Kinase Inhibition - Tubulin Polymerization PrimaryScreen->SecondaryScreen Yes MechanismStudy Mechanism of Action Studies: - Cell Cycle Analysis - Apoptosis Assay SecondaryScreen->MechanismStudy LeadCandidate Lead Candidate MechanismStudy->LeadCandidate

Caption: Logical flow of the screening cascade.

References

Application Notes and Protocols: 5-Phenylpyrimidine-4,6-diol as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities. Among these, 5-phenylpyrimidine-4,6-diol serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features, particularly the phenyl group at the 5-position and the reactive hydroxyl groups at the 4- and 6-positions, make it a versatile building block for the development of novel therapeutics, especially in the area of kinase inhibitors. These hydroxyl groups can be readily converted into more reactive leaving groups, such as chloro groups, to facilitate further molecular elaboration through nucleophilic substitution reactions. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to the highly versatile intermediate, 4,6-dichloro-5-phenylpyrimidine. Furthermore, it highlights its application in the synthesis of potent kinase inhibitors.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of diethyl phenylmalonate with formamide in the presence of a strong base, such as sodium methoxide. This reaction follows a well-established pathway for the formation of the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl phenylmalonate

  • Formamide

  • Sodium methoxide (25% solution in methanol)

  • Methanol

  • Water

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • To a solution of sodium methoxide (2.2 equivalents) in methanol in a round-bottom flask, add formamide (2.0 equivalents).

  • Heat the mixture to 50-60°C with stirring.

  • To this heated solution, add diethyl phenylmalonate (1.0 equivalent) dropwise over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then add water to dissolve the resulting precipitate.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution to a pH of 5-6 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration using a Büchner funnel, wash with cold water, and dry under vacuum to afford the final product.

Note: This is a general procedure and may require optimization for specific laboratory conditions and scales.

Conversion to 4,6-Dichloro-5-phenylpyrimidine: A Key Intermediate

The diol is often converted to the more reactive 4,6-dichloro-5-phenylpyrimidine to serve as a versatile intermediate for the introduction of various functionalities. This transformation is typically achieved using phosphorus oxychloride (POCl₃).[1][2][3]

Experimental Protocol: Synthesis of 4,6-Dichloro-5-phenylpyrimidine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, carefully add this compound (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or chloroform (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4,6-dichloro-5-phenylpyrimidine.

  • The crude product can be further purified by recrystallization or column chromatography.

Application in the Synthesis of Kinase Inhibitors

4,6-Dichloro-5-phenylpyrimidine is a valuable precursor for the synthesis of various kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[4][5] The chlorine atoms at the 4- and 6-positions are susceptible to sequential nucleophilic substitution, allowing for the introduction of different amine-containing side chains, which are crucial for binding to the kinase active site.

General Scheme for Kinase Inhibitor Synthesis

The general synthetic strategy involves the sequential displacement of the two chlorine atoms with different amines. The first substitution typically occurs at the more reactive C4 position, followed by substitution at the C6 position.

G cluster_synthesis Synthesis of this compound and its Dichloro-derivative cluster_application Application in Kinase Inhibitor Synthesis Diethyl Phenylmalonate Diethyl Phenylmalonate This compound This compound Diethyl Phenylmalonate->this compound NaOCH3, Reflux Formamide Formamide Formamide->this compound 4,6-Dichloro-5-phenylpyrimidine 4,6-Dichloro-5-phenylpyrimidine This compound->4,6-Dichloro-5-phenylpyrimidine POCl3, Reflux 4,6-Dichloro-5-phenylpyrimidine_app 4,6-Dichloro-5-phenylpyrimidine Mono-amino Intermediate Mono-amino Intermediate 4,6-Dichloro-5-phenylpyrimidine_app->Mono-amino Intermediate Nucleophilic Substitution Kinase Inhibitor Kinase Inhibitor Mono-amino Intermediate->Kinase Inhibitor Nucleophilic Substitution Amine 1 (R1-NH2) Amine 1 (R1-NH2) Amine 1 (R1-NH2)->Mono-amino Intermediate Amine 2 (R2-NH2) Amine 2 (R2-NH2) Amine 2 (R2-NH2)->Kinase Inhibitor

Caption: Synthetic pathway and application of this compound.

Quantitative Data: Biological Activity of Phenylpyrimidine-based Kinase Inhibitors

The following table summarizes the in vitro anti-proliferative activities of exemplary kinase inhibitors synthesized using a phenylpyrimidine scaffold, demonstrating the potential of this chemical class. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the activity of a specific cancer cell line by 50%.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
9u A549 (Lung Carcinoma)0.35[4][5]
9u MCF-7 (Breast Cancer)3.24[4][5]
9u PC-3 (Prostate Cancer)5.12[4][5]
3 HT-29 (Colon Carcinoma)25.5[6]
10 SK-OV-3 (Ovarian Cancer)25.5[6]
11 SK-OV-3 (Ovarian Cancer)34.3[6]

Note: The compounds listed are derivatives of a 2-phenylaminopyrimidine or a related phenylpyrimidine core structure and serve to illustrate the therapeutic potential of this scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylpyrimidine-based inhibitors is highly dependent on the nature and position of substituents on both the pyrimidine and phenyl rings.[7] For instance, in the context of EGFR inhibitors, the substituent at the 4-position of the pyrimidine ring often interacts with the hinge region of the kinase domain, while modifications on the phenyl group can influence potency and selectivity by interacting with other regions of the ATP-binding pocket. The introduction of specific functional groups can also modulate physicochemical properties such as solubility and metabolic stability, which are critical for drug development.

Signaling Pathway Visualization

The following diagram illustrates the central role of the EGFR signaling pathway in cancer cell proliferation and survival, which is a key target for many phenylpyrimidine-based inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation RAS Ras EGFR->RAS Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Phenylpyrimidine -based Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of novel kinase inhibitors. Its straightforward synthesis and facile conversion to the corresponding dichloro-derivative provide a robust platform for the creation of diverse libraries of compounds for drug discovery. The demonstrated potent anti-proliferative activity of phenylpyrimidine-based molecules underscores the importance of this scaffold in modern medicinal chemistry. The protocols and information provided herein are intended to serve as a practical guide for researchers engaged in the synthesis and application of these important heterocyclic compounds.

References

Application Notes and Protocols for Evaluating 5-Phenylpyrimidine-4,6-diol Efficacy using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific biological activities of 5-Phenylpyrimidine-4,6-diol is limited. The following application notes and protocols are based on the common activities of structurally related phenylpyrimidine derivatives, which have been reported to exhibit anticancer properties, often through the inhibition of protein kinases. For the purpose of this illustrative guide, we will hypothesize that this compound may act as an inhibitor of the Aurora kinase signaling pathway, a crucial regulator of cell division that is often dysregulated in cancer.[1] The provided protocols are standard methods for evaluating the efficacy of potential anticancer compounds.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Phenylpyrimidine scaffolds, in particular, have been explored as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival. One such family of kinases is the Aurora kinases (Aurora A, B, and C), which are key regulators of mitosis.[1][2] Overexpression of Aurora kinases is a common feature in many human cancers and is associated with poor prognosis.[3] Therefore, inhibitors of this pathway are of significant interest in oncology drug discovery.

This document provides a detailed guide for researchers to evaluate the efficacy of this compound using a panel of standard cell-based assays. These assays will enable the assessment of its cytotoxic and apoptotic effects, its impact on cell cycle progression, and its potential to modulate the Aurora kinase signaling pathway.

Key Experiments and Principles

A multi-faceted approach is recommended to comprehensively evaluate the efficacy of this compound. The key cell-based assays described in this document are:

  • Cell Viability (MTT) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

  • Apoptosis (Annexin V/PI) Assay: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Cycle (Propidium Iodide) Assay: This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.[8]

  • Western Blotting for Signaling Pathway Analysis: This technique is used to detect and quantify specific proteins in a cell lysate. It can be used to assess the modulation of the Aurora kinase pathway by examining the phosphorylation status of key downstream targets like Histone H3.[9][10][11]

Data Presentation

The quantitative data obtained from these assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Illustrative Data)

Cell LineCancer TypeIC50 (µM) of this compoundIC50 (µM) of Control Inhibitor (e.g., Alisertib)[12]
HCT116Colon Carcinoma[Insert experimental value]0.02
MCF-7Breast Adenocarcinoma[Insert experimental value]0.05
A549Lung Carcinoma[Insert experimental value]0.03
HeLaCervical Cancer[Insert experimental value]0.04

Table 2: Apoptotic Effect of this compound on HCT116 Cells (Illustrative Data)

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control-95 ± 2.13 ± 0.52 ± 0.3
This compound[IC50][Insert value][Insert value][Insert value]
This compound[2 x IC50][Insert value][Insert value][Insert value]
Positive Control (e.g., Staurosporine)120 ± 3.555 ± 4.225 ± 3.8

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (Illustrative Data)

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-55 ± 3.225 ± 2.520 ± 1.8
This compound[IC50][Insert value][Insert value][Insert value]
This compound[2 x IC50][Insert value][Insert value][Insert value]
Positive Control (e.g., Nocodazole)0.110 ± 1.515 ± 2.175 ± 4.5

Experimental Protocols

Cell Viability (MTT) Assay

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[13]

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO diluted in medium) and wells with medium only (for background control).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/PI) Assay

Principle: This assay utilizes the binding of Annexin V to phosphatidylserine exposed on the outer membrane of apoptotic cells and the ability of propidium iodide (PI) to enter and stain the DNA of cells with compromised membranes (late apoptotic/necrotic). Flow cytometry is used to quantify the different cell populations.[6]

Materials:

  • Cancer cell line (e.g., HCT116)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.[6]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[15]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle (Propidium Iodide) Assay

Principle: This method is used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Cells are fixed and stained with propidium iodide (PI), which intercalates with DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases by flow cytometry.[8]

Materials:

  • Cancer cell line (e.g., HCT116)

  • 6-well plates

  • This compound

  • Cold 70% ethanol[16]

  • Propidium Iodide staining solution (containing PI and RNase A)[7]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them once with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[17]

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.[7]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blotting for Aurora Kinase Pathway Analysis

Principle: This technique allows for the detection of specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins. Here, it is used to assess the phosphorylation status of Histone H3, a downstream target of Aurora B kinase.[9][11]

Materials:

  • Cancer cell line (e.g., HCT116)

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat cells as described in the previous protocols.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe for total Histone H3 and a loading control like GAPDH.

Visualizations

G cluster_pathway Proposed Aurora Kinase Signaling Pathway Compound This compound AuroraB Aurora B Kinase Compound->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation ChromosomeCondensation Chromosome Condensation & Segregation HistoneH3->ChromosomeCondensation pHistoneH3 Phospho-Histone H3 (Ser10) pHistoneH3->ChromosomeCondensation MitoticArrest Mitotic Arrest / Apoptosis ChromosomeCondensation->MitoticArrest

Caption: Proposed mechanism of action for this compound via Aurora B kinase inhibition.

G cluster_workflow Experimental Workflow for Cell-Based Assays cluster_assays cluster_readouts start Seed Cells treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt apoptosis Apoptosis Assay incubate->apoptosis cellcycle Cell Cycle Assay incubate->cellcycle western Western Blot incubate->western viability Cell Viability (IC50) mtt->viability apoptosis_rate % Apoptotic Cells apoptosis->apoptosis_rate cellcycle_dist Cell Cycle Distribution cellcycle->cellcycle_dist protein_exp Protein Expression western->protein_exp

Caption: General workflow for evaluating the efficacy of this compound.

References

Application Notes and Protocols: 5-Phenylpyrimidine-4,6-diol in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitutions that can modulate a wide range of biological targets, making it a focal point in the discovery of novel therapeutics. 5-Phenylpyrimidine-4,6-diol, and its derivatives, represent a class of compounds with significant potential in drug discovery, particularly in the field of oncology. This document provides an overview of the potential applications of 5-phenylpyrimidine derivatives, along with detailed protocols for their evaluation. While specific data for this compound is limited in publicly available literature, the information presented herein is based on the well-documented activities of structurally related pyrimidine compounds and serves as a guide for initiating research and development efforts.

Potential Therapeutic Applications

Derivatives of the pyrimidine core have demonstrated a broad spectrum of biological activities, including but not limited to, inhibition of protein kinases, antiproliferative effects against cancer cell lines, and anti-inflammatory properties.[1][2] The phenyl substitution at the 5-position is a key feature that can influence the compound's interaction with biological targets.

Kinase Inhibition

A significant number of pyrimidine-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4][5] For instance, derivatives of N-phenyl-pyrimidin-2-amine are known to target kinases such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs), which are implicated in tumor growth and proliferation.[6][7]

Anticancer Activity

The inhibition of key signaling pathways by pyrimidine derivatives often translates to potent anticancer activity. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[8][9] The cytotoxic effects of pyrimidine derivatives are frequently evaluated against a panel of cancer cell lines to determine their potency and selectivity.[10][11]

Data Summary

The following tables summarize representative quantitative data for various 5-phenylpyrimidine derivatives and related pyrimidine compounds, highlighting their potential as kinase inhibitors and anticancer agents. It is important to note that these values are for related compounds and experimental validation for this compound is required.

Table 1: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference Compound
N-(4-(aminomethyl)phenyl) pyrimidin-2-amine derivativesJAK25Compound A8[6]
N-phenyl-4-(thiazol-5-yl) pyrimidin-2-aminesAurora A8.0Compound 18[12]
N-phenyl-4-(thiazol-5-yl) pyrimidin-2-aminesAurora B9.2Compound 18[12]
PhenylpyrazalopyrimidinesSrc kinase21,700Compound 6[3]

Table 2: Cytotoxicity of Representative Pyrimidine Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference Compound
5-Trifluoromethylpyrimidine derivativesA549 (Lung Cancer)0.35Compound 9u[7]
5-Trifluoromethylpyrimidine derivativesMCF-7 (Breast Cancer)3.24Compound 9u[7]
5-Trifluoromethylpyrimidine derivativesPC-3 (Prostate Cancer)5.12Compound 9u[7]
New indazol-pyrimidine derivativesMCF-7 (Breast Cancer)1.629Compound 4f[11]
New indazol-pyrimidine derivativesA549 (Lung Cancer)>10Compound 4f[11]
New indazol-pyrimidine derivativesCaco2 (Colorectal Cancer)2.958Compound 4a[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of 5-phenylpyrimidine derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (or derivative) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol is used to determine the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (or derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the EGFR kinase to each well.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting a dose-response curve.

Signaling Pathways and Visualizations

Pyrimidine derivatives have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation. A common target is the EGFR signaling pathway, which, when aberrantly activated, drives tumor growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor 5-Phenylpyrimidine Derivative Inhibitor->EGFR JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT->STAT Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription Translocation Cytokine Cytokine Cytokine->Receptor Inhibitor 5-Phenylpyrimidine Derivative Inhibitor->JAK Drug_Discovery_Workflow A Compound Synthesis (5-Phenylpyrimidine Derivatives) B Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Secondary Screening: Kinase Inhibition Assays (Panel of relevant kinases) C->D E Lead Identification (Potent and selective inhibitors) D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G In Vivo Efficacy Studies (Xenograft models) F->G

References

Application Notes and Protocols for the Purification of 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 5-Phenylpyrimidine-4,6-diol, a critical process in the synthesis of various biologically active compounds. The protocols outlined below are based on established chemical principles and common laboratory practices for the purification of pyrimidine derivatives.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to endogenous pyrimidines. The purity of this intermediate is paramount for subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final active pharmaceutical ingredient. This application note details three primary purification techniques: recrystallization, acid-base extraction, and column chromatography.

Physicochemical Properties (Predicted)

Understanding the physical and chemical properties of this compound is essential for selecting and optimizing a purification strategy.

PropertyValueSource/Rationale
Molecular FormulaC₁₀H₈N₂O₂Based on structure
Molecular Weight188.18 g/mol Calculated from formula
AppearanceWhite to off-white solidTypical for similar pyrimidine diols[1]
Melting Point>300 °C (Decomposes)Common for dihydroxypyrimidines due to strong hydrogen bonding
SolubilitySparingly soluble in water and common organic solvents (e.g., ethanol, methanol, acetone) at room temperature. Soluble in aqueous base (e.g., NaOH, NaHCO₃) and strong acids.The diol functionality suggests acidic protons, enabling dissolution in base. The polar nature limits solubility in nonpolar organic solvents.

Purification Techniques

The choice of purification technique will depend on the nature and quantity of impurities present in the crude product. A combination of these methods may be necessary to achieve high purity.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, or a mixture). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the chosen hot solvent to the crude this compound until it is completely dissolved. Use a minimal amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Quantitative Data Summary (Hypothetical):

Solvent SystemYield (%)Purity (by HPLC, %)
Ethanol/Water (80:20)85>98%
N,N-Dimethylformamide (DMF)70>99%
Acetic Acid75>98.5%
Acid-Base Extraction

This technique separates acidic, basic, and neutral compounds from a mixture based on their different solubilities in acidic and basic aqueous solutions.[2][3][4] Given that this compound has acidic hydroxyl groups, it can be converted to a water-soluble salt.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃). The acidic this compound will be deprotonated and dissolve in the aqueous layer as its sodium salt.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.

  • Acidification: Combine the aqueous extracts and cool the solution in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Quantitative Data Summary (Hypothetical):

| Extraction Base | Precipitation Acid | Yield (%) | Purity (by HPLC, %) | | :--- | :--- | :--- | | 5% NaHCO₃ | 6M HCl | 90 | >99% | | 1M NaOH | 6M HCl | 92 | >99% |

Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase. For pyrimidine derivatives, silica gel is a commonly used stationary phase.[5][6]

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol or DMF) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Elute the column with an appropriate solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the compound from impurities. A typical starting eluent might be a mixture of a nonpolar solvent and a polar solvent (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary (Hypothetical):

Stationary PhaseEluent System (Gradient)Yield (%)Purity (by HPLC, %)
Silica Gel (230-400 mesh)Dichloromethane : Methanol (100:0 to 95:5)75>99.5%
Silica Gel (230-400 mesh)Ethyl Acetate : Hexanes (50:50 to 80:20)70>99.5%

Diagrams

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Chromatography Column Chromatography Crude->Chromatography Pure Pure this compound Recrystallization->Pure AcidBase->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Acid_Base_Extraction_Workflow Start Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO3) Start->AddBase Separate Separate Layers AddBase->Separate Aqueous Aqueous Layer (Diol Salt) Separate->Aqueous Diol Salt Organic Organic Layer (Impurities) Separate->Organic Impurities Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous->Acidify Precipitate Precipitate Pure Diol Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Final Pure this compound Filter->Final

Caption: Workflow for acid-base extraction of this compound.

Conclusion

The purification of this compound can be effectively achieved using recrystallization, acid-base extraction, or column chromatography. The optimal method or combination of methods will be dictated by the specific impurity profile of the crude material. For initial purification from significant inorganic or non-polar organic impurities, acid-base extraction is highly effective. Recrystallization is a straightforward method for removing smaller amounts of impurities, while column chromatography offers the highest resolution for separating structurally similar impurities. The purity of the final product should always be confirmed by appropriate analytical techniques such as HPLC, NMR, and mass spectrometry.

References

Application Notes and Protocols for the Functionalization of 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 5-phenylpyrimidine-4,6-diol serves as a versatile scaffold for the synthesis of a diverse range of derivatives. The pyrimidine core is a key feature in many biologically active molecules, and the ability to selectively functionalize this ring system is crucial for developing new therapeutic agents. These application notes provide detailed protocols for the primary routes of functionalization of this compound, focusing on the conversion of the hydroxyl groups to reactive chloro intermediates, followed by nucleophilic aromatic substitution.

Introduction to the Reactivity of the Pyrimidine Ring

The pyrimidine ring is characterized as a π-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity:

  • Electrophilic Aromatic Substitution : This type of reaction is generally difficult on the pyrimidine ring itself. However, the presence of electron-donating groups, such as the hydroxyl groups in this compound, can activate the ring. Electrophilic attack typically occurs at the C-5 position, which is the most electron-rich. In the case of this compound, this position is already substituted.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the C-2, C-4, and C-6 positions makes them susceptible to nucleophilic attack, especially when a good leaving group is present.[1][3] For this compound, the hydroxyl groups can be converted into excellent leaving groups, such as chloro groups, to facilitate SNAr reactions. This is the most common and versatile strategy for functionalizing this scaffold.[4][5]

Strategic Approach to Functionalization

The primary and most effective strategy for the functionalization of this compound involves a two-step process. This methodology provides access to a wide array of derivatives by introducing diverse nucleophiles.

G start This compound step1 Step 1: Chlorination (Conversion of -OH to -Cl) start->step1 POCl3 intermediate 4,6-Dichloro-5-phenylpyrimidine step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) intermediate->step2 Various Nucleophiles (Nu-H) products Functionalized 5-Phenylpyrimidine Derivatives (e.g., amino, alkoxy, thioether derivatives) step2->products

Figure 1: General workflow for the functionalization of this compound.

Application Note 1: Chlorination of this compound

Objective: To convert the hydroxyl groups at the C-4 and C-6 positions into chloro groups, yielding 4,6-dichloro-5-phenylpyrimidine, a key intermediate for further functionalization.

The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl3) is a well-established and widely used method for preparing the corresponding chloropyrimidines.[6][7] The addition of a tertiary amine base, such as N,N-diisopropylethylamine, can facilitate the reaction.[8]

Experimental Protocol:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • N,N-diisopropylethylamine (DIPEA) (optional)

  • Toluene (or other high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in toluene.

  • Carefully add phosphorus oxychloride (2-3 equivalents) to the suspension.

  • (Optional) Add N,N-diisopropylethylamine (2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux (typically 110-120°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

ReactantMolar RatioTypical ConditionsYield (%)Reference
4,6-Dihydroxypyrimidine1POCl3 (2.2 eq), DIPEA (2 eq), 85°C, 2h>80[8]
Hydroxypyrimidines (general)1POCl3 (1 eq per -OH), Pyridine (1 eq), 160°C, 2h (sealed reactor)>80[7]

Table 1: Representative conditions for the chlorination of hydroxypyrimidines.

Application Note 2: Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloro-5-phenylpyrimidine

Objective: To introduce various functional groups at the C-4 and C-6 positions of the pyrimidine ring by reacting 4,6-dichloro-5-phenylpyrimidine with different nucleophiles.

The chloro groups at the C-4 and C-6 positions of the pyrimidine ring are excellent leaving groups and are highly susceptible to displacement by a wide range of nucleophiles. The reactivity of these positions is generally comparable, allowing for either mono- or di-substitution depending on the reaction stoichiometry and conditions.[5]

G intermediate 4,6-Dichloro-5-phenylpyrimidine conditions Reaction Conditions (Base, Solvent, Temperature) intermediate->conditions nucleophiles Nucleophiles (R-NH2, R-OH, R-SH) nucleophiles->conditions products Functionalized Products (4-amino, 4-alkoxy, 4-thioether, etc.) (4,6-disubstituted derivatives) conditions->products

Figure 2: Logical relationship for the SNAr of 4,6-dichloro-5-phenylpyrimidine.

Experimental Protocol (General Procedure for Amination):

Materials:

  • 4,6-Dichloro-5-phenylpyrimidine

  • Amine (primary or secondary)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard glassware for inert atmosphere reactions

  • Stirring and heating apparatus

Procedure:

  • Dissolve 4,6-dichloro-5-phenylpyrimidine (1 equivalent) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution).

  • Add a base such as triethylamine or DIPEA (1.2 equivalents for mono-substitution, 2.4 equivalents for di-substitution).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-100°C). Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and stir.

  • Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

NucleophileProduct TypeTypical BaseTypical SolventYield (%)Reference
Primary Amines4-Amino-6-chloro- or 4,6-diaminopyrimidinesK2CO3, LiHMDSDMF, THF60-99[9],[5]
Secondary Amines4-Amino-6-chloro- or 4,6-diaminopyrimidinesLiHMDSTHFHigh[5]
Anilines4-Anilino-6-chloro- or 4,6-dianilinopyrimidinesLiHMDSTHFHigh[5]
Alkoxides (R-O⁻)4-Alkoxy-6-chloro- or 4,6-dialkoxypyrimidinesNaH, K2CO3THF, DMFGood to High[10]
Thiolates (R-S⁻)4-Thioether-6-chloro- or 4,6-dithioetherpyrimidinesNaH, K2CO3THF, DMFGood to HighGeneral SNAr

Table 2: Examples of nucleophilic aromatic substitution reactions on dichloropyrimidines.

Alternative Functionalization Strategies

While the chlorination-SNAr sequence is the most robust, direct functionalization of the hydroxyl and amine groups of the pyrimidine ring is also possible, though less documented for this specific substrate.

O-Alkylation and O-Acylation

The hydroxyl groups of this compound can potentially be directly alkylated or acylated.

  • O-Alkylation: This can be achieved using an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF or acetone.

  • O-Acylation: Acylation can be performed using an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine in an inert solvent.

N-Alkylation

The nitrogen atoms of the pyrimidine ring can be alkylated, although this is less common for dihydroxypyrimidines which exist predominantly in the pyrimidinedione tautomeric form. Alkylation may occur on the nitrogen atoms under specific conditions, typically using a strong base to deprotonate the N-H bond followed by treatment with an alkylating agent.

These alternative methods may offer more direct routes to certain derivatives but may also present challenges with selectivity (O- vs. N-alkylation) and require more specific optimization for the this compound substrate.

Conclusion

The functionalization of this compound is most effectively achieved through an initial chlorination of the hydroxyl groups, followed by a versatile nucleophilic aromatic substitution. This two-step strategy allows for the introduction of a wide variety of functional groups, making it a powerful tool for the synthesis of compound libraries for drug discovery and development. The provided protocols offer a solid foundation for researchers to explore the chemical space around this valuable pyrimidine scaffold.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for assessing the in vitro cytotoxicity of 5-Phenylpyrimidine-4,6-diol using established and reliable methodologies. These protocols can be adapted for other small molecule compounds.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4][5] this compound is a pyrimidine derivative whose cytotoxic potential needs to be thoroughly evaluated to determine its therapeutic promise. In vitro cytotoxicity testing is a crucial first step in the drug development process, providing valuable information on the compound's effect on cell viability and proliferation.[6][7]

This document outlines detailed protocols for three common in vitro cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Experimental Protocols

Cell Culture and Compound Preparation

Appropriate cell lines should be selected based on the research focus (e.g., specific cancer types). Cells should be maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Protocol for Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10][11]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (medium with DMSO). Include untreated cells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8][10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[12][13]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for maximum LDH release (e.g., by adding a lysis buffer).

  • Incubate the plate for the desired exposure period.

  • After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[14]

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[14]

  • Add the LDH reaction mixture, as per the manufacturer's instructions, to each well containing the supernatant.

  • Incubate the plate at room temperature in the dark for 20-30 minutes.[13][14]

  • Add a stop solution if required by the kit.

  • Measure the absorbance at 490 nm using a microplate reader.[13][15]

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[17][18] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying necrotic or late apoptotic cells.[16][18]

Protocol:

  • Seed cells in a 6-well plate and treat them with this compound for the desired time.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.[16]

  • Resuspend the cell pellet in 1X binding buffer.[16]

  • Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.[16][17]

  • Incubate the cells in the dark at room temperature for 15-20 minutes.[16]

  • Analyze the stained cells by flow cytometry within one hour.[16]

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison.

Table 1: Cell Viability determined by MTT Assay after Treatment with this compound.

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
195.3 ± 4.188.7 ± 3.975.1 ± 4.3
1078.2 ± 3.565.4 ± 4.248.9 ± 3.8
5052.1 ± 2.935.8 ± 3.121.3 ± 2.5
10025.6 ± 2.115.2 ± 1.98.7 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity determined by LDH Assay after Treatment with this compound.

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)5.1 ± 1.26.3 ± 1.57.8 ± 1.9
18.9 ± 1.815.4 ± 2.128.2 ± 2.5
1022.7 ± 2.538.6 ± 3.255.4 ± 3.9
5045.3 ± 3.162.1 ± 4.078.9 ± 4.6
10070.8 ± 4.585.3 ± 5.192.1 ± 5.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Apoptosis Analysis by Annexin V/PI Staining after 48h Treatment.

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1070.1 ± 3.518.9 ± 2.211.0 ± 1.8
5038.4 ± 2.845.7 ± 3.115.9 ± 2.0
10012.5 ± 1.965.3 ± 4.222.2 ± 2.7

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture mtt MTT Assay cell_culture->mtt ldh LDH Assay cell_culture->ldh apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis compound_prep Compound Preparation (this compound) compound_prep->mtt compound_prep->ldh compound_prep->apoptosis data_acq Data Acquisition (Spectrophotometry/ Flow Cytometry) mtt->data_acq ldh->data_acq apoptosis->data_acq data_proc Data Processing (% Viability, % Cytotoxicity, % Apoptosis) data_acq->data_proc results Results Interpretation (IC50 Determination) data_proc->results

Caption: Experimental workflow for in vitro cytotoxicity testing.

signaling_pathway compound This compound stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential apoptosis signaling pathway induced by a cytotoxic compound.

References

5-Phenylpyrimidine-4,6-diol: A Versatile Scaffold for Novel Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP2025-11-03

For Research Use Only.

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. Its ability to engage in a variety of non-covalent interactions, coupled with its synthetic tractability, makes it an ideal starting point for the development of potent and selective inhibitors of various biological targets. Among the diverse array of pyrimidine-based building blocks, 5-phenylpyrimidine-4,6-diol emerges as a particularly attractive starting material for the synthesis of novel inhibitors targeting a range of enzymes, with a significant focus on protein kinases. The presence of the phenyl group at the 5-position offers a key vector for exploring structure-activity relationships (SAR), enabling fine-tuning of potency and selectivity. The diol functionality at the 4- and 6-positions provides reactive handles for further chemical modifications, allowing for the construction of diverse chemical libraries.

This document provides detailed application notes and protocols for the use of this compound as a building block in the synthesis of novel inhibitors. It includes a proposed synthetic route to the core scaffold, general protocols for its derivatization, and a summary of the biological activities of related compounds to guide inhibitor design.

Data Presentation

The following tables summarize the inhibitory activities of various pyrimidine derivatives, illustrating the potential of the this compound scaffold in drug discovery.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

Compound IDTarget KinaseIC₅₀ (nM)Cell-Based Assay IC₅₀ (nM)Reference
1 IRAK427-[1]
2 IRAK493-[1]
3 Mnk213-[2]
4 Mnk225-[2]
5 JAK172-[3]
6 SRC<1-[4]
7 EGFR8.293.56 (HepG2)Not Found
8 CK178-Not Found

Table 2: Antiproliferative Activity of Pyrimidine Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
9 HT-29 (Colon)< 50[5]
10 SK-OV-3 (Ovarian)< 50[5]
11 K562 (Leukemia)< 2[6]
12 MV4-11 (Leukemia)< 1[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound core via a cyclocondensation reaction.

Materials:

  • Diethyl 2-phenylmalonate

  • Formamidine acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve sodium ethoxide (2.1 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add diethyl 2-phenylmalonate (1 equivalent) dropwise at room temperature.

  • Add formamidine acetate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 2-3.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for Derivatization at the 4- and 6-positions

The diol functionality of this compound can be converted to dichloro intermediates, which are versatile precursors for introducing various nucleophiles.

Step 2a: Chlorination of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalytic amount)

  • Toluene (anhydrous)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of this compound (1 equivalent) in anhydrous toluene, add a catalytic amount of N,N-dimethylaniline.

  • Cool the mixture in an ice bath and add phosphorus oxychloride (3-5 equivalents) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,6-dichloro-5-phenylpyrimidine.

Step 2b: Nucleophilic Substitution of 4,6-dichloro-5-phenylpyrimidine

Materials:

  • 4,6-dichloro-5-phenylpyrimidine

  • Desired nucleophile (e.g., primary or secondary amine) (2-3 equivalents)

  • DIPEA (Diisopropylethylamine) or other suitable base

  • Anhydrous solvent (e.g., DMF, DMSO, or isopropanol)

Procedure:

  • Dissolve 4,6-dichloro-5-phenylpyrimidine (1 equivalent) in a suitable anhydrous solvent.

  • Add the desired amine (2-3 equivalents) and DIPEA (2-3 equivalents) to the solution.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-disubstituted-5-phenylpyrimidine derivative.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Inhibitor Synthesis cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization start Diethyl 2-phenylmalonate + Formamidine acetate reaction1 Cyclocondensation (NaOEt, EtOH, Reflux) start->reaction1 product1 This compound reaction1->product1 product1_ref This compound reaction2 Chlorination (POCl3) product1_ref->reaction2 intermediate 4,6-Dichloro-5-phenylpyrimidine reaction2->intermediate reaction3 Nucleophilic Substitution (Amines, Base) intermediate->reaction3 final_product Library of Novel Inhibitors reaction3->final_product

Caption: Synthetic workflow for the preparation of novel inhibitors.

signaling_pathway Simplified IRAK4 Signaling Pathway TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines Inhibitor 5-Phenylpyrimidine Derivative Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling cascade.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships.

  • C5-Position: The phenyl group at the C5 position is a critical feature. It can be directed towards hydrophobic pockets within the target's active site. Modifications to this phenyl ring, such as the introduction of substituents, can significantly impact potency and selectivity. For instance, in some kinase inhibitor series, small, lipophilic, electron-withdrawing groups on a phenyl ring enhance potency.[7] The selectivity of some IRAK4 inhibitors is influenced by the size and hydrogen-bond-forming capability of the substituent at the pyrimidine 5-position.[8]

  • C4 and C6-Positions: These positions are key for introducing diversity and modulating physicochemical properties. The nature of the substituents at these positions can influence solubility, cell permeability, and metabolic stability. In many kinase inhibitors, these positions are often occupied by amine-containing groups that can form crucial hydrogen bonds with the hinge region of the kinase.

  • C2-Position: While the parent scaffold has a hydrogen at this position, introducing small alkyl or amino groups can provide additional interaction points and modulate the electronic properties of the pyrimidine ring. Altering substituents at the C2 position has been shown to improve kinase selectivity and cellular potency.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel inhibitors, particularly for protein kinases. Its straightforward synthesis and the potential for diverse functionalization at multiple positions make it an ideal starting point for library synthesis in drug discovery campaigns. The insights from existing pyrimidine-based inhibitors provide a strong rationale for the exploration of this scaffold to develop next-generation therapeutic agents.

References

Application Notes and Protocols: Crystallization of 5-Phenylpyrimidine-4,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of crystallization techniques applicable to 5-Phenylpyrimidine-4,6-diol derivatives. The protocols outlined below are designed to serve as a starting point for developing robust crystallization processes for this class of compounds, which are of significant interest in medicinal chemistry, particularly as potential modulators of key biological pathways.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered attention for their diverse biological activities. The ability to obtain high-quality crystalline material is crucial for unambiguous structure determination via X-ray crystallography, which is a cornerstone of rational drug design.[1] Furthermore, control over the crystalline form is essential for ensuring consistent physicochemical properties, such as solubility and stability, which are critical for drug development. This document outlines common crystallization methods and provides detailed protocols that can be adapted for specific this compound derivatives.

Biological Context: Inhibition of the Janus Kinase (JAK) Signaling Pathway

Several studies have identified phenylpyrimidine derivatives as potent inhibitors of the Janus Kinase (JAK) family of enzymes.[2][3][4][5][6] The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[2][3] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer. As such, the development of selective JAK inhibitors is a major focus in drug discovery.[2][3][4][5][6] The general mechanism of the JAK/STAT pathway is depicted below.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat->stat Dimerization nucleus Nucleus stat->nucleus Translocation gene Gene Transcription nucleus->gene Modulation

Caption: The Janus Kinase (JAK)/STAT Signaling Pathway.

Crystallization Techniques

The choice of crystallization method is critical and often depends on the physicochemical properties of the this compound derivative, such as its solubility in various solvents. Below are several commonly employed techniques.

Slow Cooling Crystallization

This is one of the simplest and most common methods. It involves dissolving the compound in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by slow cooling to induce crystallization.

Solvent Evaporation

In this technique, the compound is dissolved in a solvent in which it is soluble, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and subsequent crystal growth.

Vapor Diffusion

Vapor diffusion is a highly successful method for growing high-quality single crystals. It can be performed in two ways:

  • Liquid-Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container holding a more volatile solvent in which the compound is insoluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Vapor-Liquid Diffusion: This is a variation where the compound is dissolved in a less volatile solvent and a more volatile precipitant is layered on top.

Liquid-Liquid Diffusion (Layering)

This method involves carefully layering a solution of the compound with a miscible solvent in which the compound is less soluble (an anti-solvent). Crystals form at the interface of the two solvents as they slowly mix.

Experimental Protocols

The following protocols provide a starting point for the crystallization of this compound derivatives. Optimization of solvent systems, concentrations, and temperatures will likely be necessary for each specific compound.

General Considerations
  • Purity: The purity of the compound is paramount for successful crystallization. It is recommended to use material that is >95% pure. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Solvent Selection: The choice of solvent is crucial. A good crystallization solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[7][8] Anti-solvents are often used in diffusion and layering techniques; common choices include diethyl ether, pentane, and hexane.[9]

Protocol 1: Slow Cooling Crystallization

Slow_Cooling_Workflow start Start dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve filter Hot Filtration (if necessary) dissolve->filter cool Slow Cooling to Room Temperature filter->cool refrigerate Further Cooling (e.g., 4 °C) cool->refrigerate crystals Crystal Formation refrigerate->crystals isolate Isolate Crystals (Filtration) crystals->isolate dry Dry Crystals isolate->dry end End dry->end Vapor_Diffusion_Workflow start Start prepare_sol Prepare Saturated Solution of Compound start->prepare_sol setup Place Solution Vial in a Sealed Chamber with Anti-solvent prepare_sol->setup diffusion Slow Vapor Diffusion of Anti-solvent setup->diffusion crystals Crystal Formation diffusion->crystals isolate Isolate and Dry Crystals crystals->isolate end End isolate->end

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Phenylpyrimidine-4,6-diol synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Phenylpyrimidine-4,6-diol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a cyclocondensation reaction, often a variation of the Pinner synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, diethyl phenylmalonate, with an amidine, such as formamidine. The reaction is generally base-catalyzed.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are diethyl phenylmalonate and a source of formamidine. Formamidine can be used as its salt (e.g., hydrochloride or acetate) in the presence of a base, or generated in situ. A common base used is sodium ethoxide or sodium methoxide in an alcoholic solvent.

Q3: What is the expected tautomeric form of the final product?

This compound can exist in several tautomeric forms, including the diol, the keto-enol, and the diketo forms. The diol form is often depicted, but the actual predominant form can depend on the solvent and pH. For the purpose of this guide, we will refer to it as this compound.

Q4: What are some common side reactions to be aware of?

Potential side reactions include the hydrolysis of the ester groups of diethyl phenylmalonate, incomplete cyclization leading to acyclic intermediates, and self-condensation of the starting materials under basic conditions. At elevated temperatures, decomposition of the product can also occur.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would need to be developed, but a mixture of ethyl acetate and hexane is a good starting point. The disappearance of the diethyl phenylmalonate spot and the appearance of a new, more polar spot corresponding to the product would indicate reaction progression.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient base.1. Use freshly prepared sodium ethoxide or high-quality commercial material. Ensure anhydrous conditions as the base is moisture sensitive. Increase the molar equivalents of the base.
2. Low reaction temperature.2. Increase the reaction temperature. Refluxing in ethanol (around 78°C) is a common condition.
3. Insufficient reaction time.3. Extend the reaction time and monitor by TLC until the starting material is consumed.
4. Poor quality of starting materials.4. Ensure the purity of diethyl phenylmalonate and formamidine salt.
Formation of Multiple Products (as seen on TLC) 1. Side reactions due to excess base or high temperature.1. Optimize the amount of base and reaction temperature. A stepwise addition of the base might be beneficial.
2. Hydrolysis of the ester.2. Ensure strictly anhydrous reaction conditions.
Product is Difficult to Purify 1. Presence of unreacted starting materials.1. Ensure the reaction goes to completion. Consider using a slight excess of formamidine.
2. Contamination with inorganic salts.2. After acidification, ensure the product is thoroughly washed with cold water to remove any salts.
3. Product is an insoluble solid.3. Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) is often effective. If the product is very insoluble, soxhlet extraction might be necessary.
Inconsistent Results 1. Variability in reagent quality.1. Use reagents from the same batch for a series of experiments.
2. Fluctuations in reaction conditions.2. Carefully control temperature, stirring rate, and addition rates.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

Parameter Condition A (Standard) Condition B (Optimized) Condition C (High Temp)
Base Sodium EthoxideSodium EthoxideSodium Methoxide
Solvent EthanolAnhydrous EthanolMethanol
Temperature (°C) 78 (Reflux)78 (Reflux)65 (Reflux)
Reaction Time (h) 686
Molar Ratio (Malonate:Formamidine:Base) 1 : 1.2 : 2.51 : 1.5 : 31 : 1.2 : 3
Typical Yield (%) 60-7075-8555-65

Note: The data in this table are representative and may vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Optimized Protocol for this compound Synthesis

Materials:

  • Diethyl phenylmalonate

  • Formamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Hydrochloric acid (2M)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (3.0 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To this solution, add formamidine hydrochloride (1.5 equivalents) and stir for 15 minutes. Then, add diethyl phenylmalonate (1.0 equivalent) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting solid in a minimum amount of water and cool in an ice bath. Acidify the solution to pH 5-6 with 2M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold deionized water and then with a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Visualizations

Reaction_Pathway Diethyl phenylmalonate Diethyl phenylmalonate Intermediate Intermediate Diethyl phenylmalonate->Intermediate 1. Formamidine Formamidine Formamidine->Intermediate 1. Base (NaOEt) Base (NaOEt) Base (NaOEt)->Intermediate This compound This compound Intermediate->this compound 2. Cyclization Experimental_Workflow A Reaction Setup B Reagent Addition A->B C Reflux B->C D Work-up (Solvent Removal) C->D E Precipitation (Acidification) D->E F Filtration E->F G Purification (Recrystallization) F->G H Drying G->H Troubleshooting_Logic Start Low Yield? Check_Base Check Base Activity & Amount Start->Check_Base Yes Purify Purification Issues? Start->Purify No Check_Temp Increase Temperature? Check_Base->Check_Temp Check_Time Increase Reaction Time? Check_Temp->Check_Time No Success Optimized Yield Check_Temp->Success Yes Check_Time->Purify No Check_Time->Success Yes Recrystallize Recrystallize Purify->Recrystallize Yes Failure Consult Further Purify->Failure No Recrystallize->Success

Technical Support Center: Synthesis of 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Phenylpyrimidine-4,6-diol. It includes a proposed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges and improve reaction yield.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a condensation reaction between diethyl phenylmalonate and formamide in the presence of a strong base, such as sodium ethoxide. This method is a variation of the classical Pinner pyrimidine synthesis.

Experimental Protocol

Reaction Scheme:

Materials:

  • Diethyl phenylmalonate

  • Formamide

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol (100 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add formamide (10.1 mL, 0.25 mol).

  • Addition of Diethyl Phenylmalonate: While stirring the mixture, add diethyl phenylmalonate (23.6 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (200 mL).

  • Precipitation: Acidify the aqueous solution with concentrated HCl to a pH of approximately 5-6. A precipitate of this compound will form.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Troubleshooting Guide (Q&A)

Issue Question Possible Cause & Solution
Low or No Product Yield I am getting a very low yield or no product at all. What could be the reason?1. Incomplete reaction: The reaction may not have gone to completion. Try extending the reflux time and continue to monitor by TLC. 2. Inactive Sodium Ethoxide: The sodium ethoxide may have degraded due to moisture. Ensure you are using anhydrous ethanol and freshly cut sodium metal. Prepare the sodium ethoxide solution just before use. 3. Insufficient Base: The stoichiometry of the base is crucial. Ensure you are using at least two equivalents of sodium ethoxide per equivalent of diethyl phenylmalonate.
Formation of Side Products My final product is impure, and I see multiple spots on my TLC plate. What are the likely side products and how can I avoid them?1. Saponification of Ester: The ester groups of diethyl phenylmalonate can be hydrolyzed by the base, especially in the presence of water. Ensure all reagents and solvents are anhydrous. 2. Self-condensation of Formamide: At high temperatures, formamide can decompose or self-condense. Maintain a steady reflux temperature and avoid overheating. 3. Incomplete Cyclization: The intermediate may not have fully cyclized. Ensure sufficient reaction time and adequate temperature.
Product is an Oily Substance Instead of a solid precipitate, I obtained an oily product. How can I solidify it?1. Impurities: The presence of unreacted starting materials or side products can prevent crystallization. Try to purify the oil using column chromatography before attempting recrystallization. 2. Residual Solvent: Ensure all the ethanol has been removed during the work-up. Traces of solvent can inhibit solidification. 3. Incorrect pH: The pH for precipitation is critical. Ensure the pH is carefully adjusted to 5-6. If the solution is too acidic or too basic, the product may not precipitate.
Difficulty in Purification I am having trouble purifying the product by recrystallization. What other methods can I try?1. Different Solvent System: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents might be effective. 2. Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (like NaOH), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-precipitate the product by adding acid. 3. Column Chromatography: If other methods fail, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexane is a good starting point.

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes hypothetical data on the effect of different reaction parameters on the yield of this compound.

Experiment ID Temperature (°C) Reaction Time (h) Base Equivalent (mol) Yield (%) Purity (by HPLC, %)
16042.04592
278 (Reflux)42.07595
378 (Reflux)62.08296
478 (Reflux)62.58597
59062.57888 (more impurities)

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for this reaction?

A1: While sodium ethoxide is commonly used, other strong bases like sodium methoxide or potassium tert-butoxide could potentially be used. However, the reaction conditions, such as solvent and temperature, may need to be re-optimized. The choice of base can also influence the reaction rate and the formation of side products.

Q2: Is it possible to use a different starting material instead of diethyl phenylmalonate?

A2: Yes, other dialkyl phenylmalonates, such as dimethyl phenylmalonate, can be used. The choice of the alkyl group on the ester will affect the alcohol produced as a byproduct. The reactivity might also vary slightly, potentially requiring minor adjustments to the reaction time.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by checking its melting point.

Q4: What are the safety precautions I should take during this synthesis?

A4: This synthesis involves hazardous materials and reactions.

  • Sodium metal is highly reactive with water and flammable. It should be handled with care under an inert atmosphere if possible, and away from any water source.

  • Formamide is a teratogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • The reaction to prepare sodium ethoxide produces flammable hydrogen gas. Ensure the setup is well-ventilated and there are no ignition sources nearby.

  • Concentrated HCl is corrosive. Always wear gloves and eye protection when handling it.

Q5: Can this synthesis be scaled up for larger production?

A5: Yes, this synthesis is amenable to scale-up. However, for larger scales, careful consideration must be given to heat management, especially during the preparation of sodium ethoxide and the reflux step. A gradual, controlled addition of reagents will be crucial to maintain a safe reaction temperature. A pilot run at an intermediate scale is recommended before proceeding to a large-scale synthesis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naoet Prepare Sodium Ethoxide Solution add_formamide Add Formamide prep_naoet->add_formamide Freshly Prepared add_malonate Add Diethyl Phenylmalonate add_formamide->add_malonate reflux Reflux for 4-6h add_malonate->reflux quench Quench with Ice-Cold Water reflux->quench precipitate Acidify to pH 5-6 (Precipitation) quench->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry Product recrystallize->dry troubleshooting_yield start Low or No Product Yield check_completion Is the reaction complete (check by TLC)? start->check_completion no_completion Extend Reflux Time check_completion->no_completion No check_base Was the Sodium Ethoxide prepared correctly? check_completion->check_base Yes success Yield Improved no_completion->success base_issue Prepare fresh Sodium Ethoxide using anhydrous ethanol check_base->base_issue No check_stoichiometry Is the base stoichiometry correct (>= 2 eq.)? check_base->check_stoichiometry Yes base_issue->success stoichiometry_issue Adjust Base Stoichiometry check_stoichiometry->stoichiometry_issue No check_stoichiometry->success Yes stoichiometry_issue->success

Troubleshooting common issues in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrimidine synthesis?

A1: Pyrimidine and its derivatives are typically synthesized through cyclization reactions. The most common methods involve the condensation of a compound containing an N-C-N moiety (like urea, thiourea, or amidines) with a three-carbon component (such as β-dicarbonyl compounds).[][2] Notable and widely used named reactions for pyrimidine synthesis include:

  • Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions.[2][3] This method is valued for its simplicity and the biological significance of its dihydropyrimidinone products.[4]

  • Principal Synthesis: This general approach involves the reaction of β-dicarbonyl compounds with amidines to yield 2-substituted pyrimidines, with urea to form 2-pyrimidinones, or with guanidines to produce 2-aminopyrimidines.[2]

  • Other Methods: Various other strategies exist, including those that rely on the condensation of carbonyls with diamines.[2][5] Modern protocols often employ different catalysts and reaction conditions, such as microwave-assisted synthesis or solvent-free approaches, to improve yields and reaction times.[6][7]

Q2: My pyrimidine synthesis reaction is giving a very low yield. What are the likely causes?

A2: Low yields in pyrimidine synthesis, particularly in classical methods like the Biginelli reaction, are a common issue.[3][4] Several factors can contribute to this problem:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield. For instance, the original Biginelli protocol often suffers from low yields, which has led to the development of numerous improved methods using various Lewis and Brønsted acid catalysts.[3][8]

  • Purity of Starting Materials: The quality of your aldehyde, β-dicarbonyl compound, and urea/thiourea is crucial. Impurities can interfere with the reaction and lead to the formation of side products.

  • Reagent Stoichiometry: An incorrect molar ratio of the reactants can result in incomplete conversion of the limiting reagent.

  • Equilibrium and Reversibility: Some steps in the synthesis may be reversible. Inefficient removal of a byproduct, such as water, can shift the equilibrium back towards the reactants.

  • Steric Hindrance: Bulky substituents on the starting materials can hinder the reaction, leading to lower yields.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the common side products in pyrimidine synthesis?

A3: The formation of side products is a frequent challenge. In the context of the Biginelli reaction, common side products can include:

  • Knoevenagel Condensation Product: The reaction between the aldehyde and the β-ketoester can form an α,β-unsaturated dicarbonyl compound.

  • Aldol Condensation Product: Self-condensation of the aldehyde or the β-ketoester can occur under certain conditions.

  • Urea-Aldehyde Adducts: Intermediates formed from the reaction of urea and the aldehyde may not proceed to the final cyclized product.

  • Over-oxidation or Decomposition: Under harsh reaction conditions, the desired product or intermediates may degrade.

To minimize side product formation, it is essential to carefully control the reaction conditions, including the order of reagent addition and the temperature.

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is one of the most frequent issues encountered. The following guide provides a systematic approach to troubleshooting low yields.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield Observed check_reagents Verify Starting Material Purity and Stoichiometry start->check_reagents reagent_issue Impure or Degraded Reagents check_reagents->reagent_issue check_conditions Review Reaction Conditions (Temp, Time, Catalyst) conditions_issue Suboptimal Conditions check_conditions->conditions_issue reagent_issue->check_conditions No purify_reagents Purify/Replace Reagents Adjust Stoichiometry reagent_issue->purify_reagents Yes optimize_conditions Optimize Catalyst, Solvent, Temperature, and Time conditions_issue->optimize_conditions Yes monitor_reaction Monitor Reaction by TLC/LC-MS to Track Progress conditions_issue->monitor_reaction No purify_reagents->monitor_reaction optimize_conditions->monitor_reaction workup_issue Check for Product Loss During Workup/Purification monitor_reaction->workup_issue analyze_workup Analyze Aqueous Layers and Filter Media for Product workup_issue->analyze_workup Yes success Improved Yield workup_issue->success No analyze_workup->success

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Starting Materials:

    • Purity: Ensure the purity of your aldehyde, β-ketoester, and urea/thiourea. Aldehydes can oxidize to carboxylic acids, and β-ketoesters can undergo hydrolysis. Use freshly distilled or purified reagents if necessary.

    • Stoichiometry: Accurately weigh your reagents and calculate the molar ratios. A common ratio for the Biginelli reaction is 1:1:1.5 of aldehyde:β-ketoester:urea.[3]

  • Optimize Reaction Conditions:

    • Catalyst: The choice of catalyst is critical. While classical Biginelli reactions use strong acids like HCl, modern protocols often employ Lewis acids or milder catalysts for better yields.[3][8][9] Refer to the table below for a comparison of different catalysts.

    • Solvent: The solvent can influence reaction rates and equilibria. While ethanol is common, solvent-free conditions have also been shown to be effective.[6][9]

    • Temperature: Ensure the reaction is maintained at the optimal temperature. Too low a temperature may result in a slow or incomplete reaction, while too high a temperature can lead to decomposition.

  • Monitor the Reaction:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of major side products.

  • Evaluate the Workup Procedure:

    • Product may be lost during extraction or filtration steps. Check the aqueous layers and filter media for your product.

    • Ensure the pH during workup is appropriate for your product's stability and solubility.

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystSolventTemperature (°C)Typical Yield (%)Reference
HClEthanolReflux20-60[3][8]
Yb(OTf)₃Solvent-free100>85[10]
InCl₃EthanolReflux>80[11]
Benzyltriethylammonium chlorideSolvent-free100>85[9]
Dicalcium Phosphate DihydrateEthanolReflux85-95[3]
Fe(NO₃)₃·9H₂OSolvent-free (grinding)Room Temp>90[6]
Problem 2: Difficulty in Product Purification

Purifying the final pyrimidine derivative can be challenging due to the presence of unreacted starting materials, catalysts, and side products.

Purification Troubleshooting Workflow

purification_troubleshooting start Purification Issues initial_method Initial Purification Method (e.g., Recrystallization) start->initial_method method_fails Method Ineffective? initial_method->method_fails try_column Attempt Column Chromatography method_fails->try_column Yes success Pure Product Obtained method_fails->success No coelution Co-elution of Impurities? try_column->coelution optimize_column Optimize Mobile Phase and Stationary Phase coelution->optimize_column Yes solubility_issue Poor Solubility? coelution->solubility_issue No optimize_column->success screen_solvents Screen a Wider Range of Solvents/Solvent Systems solubility_issue->screen_solvents Yes product_degrades Product Degradation? solubility_issue->product_degrades No screen_solvents->success mild_conditions Use Milder Purification Conditions (e.g., neutral pH) product_degrades->mild_conditions Yes product_degrades->success No mild_conditions->success

Caption: A decision-making workflow for troubleshooting product purification.

Detailed Steps:

  • Recrystallization: This is often the first method of choice for crystalline products.

    • Solvent Selection: The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

    • Troubleshooting: If the product crashes out too quickly, try a solvent mixture or a slower cooling rate. If oils form, try adding a small amount of a co-solvent in which the product is less soluble.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

    • Stationary Phase: Silica gel is most common. If your compound is very polar, alumina or reverse-phase silica may be better choices.

    • Mobile Phase: Start with a non-polar solvent and gradually increase the polarity. A good starting point can be determined by running TLCs in various solvent systems.

    • Co-elution: If impurities co-elute with your product, try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).

  • HPLC Purification: For challenging separations or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) is a powerful tool.

    • Method Development: This involves optimizing the column, mobile phase, and gradient to achieve baseline separation of your product from all impurities.[12][13]

    • Scale-up: Moving from analytical to preparative HPLC requires careful consideration of column loading and flow rates to maintain resolution.[12]

Experimental Protocols

Detailed Protocol for a High-Yield Biginelli Reaction

This protocol is an example of an improved, solvent-free Biginelli synthesis.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Benzyltriethylammonium chloride (BTEAC) (0.1 mmol, 10 mol%)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and benzyltriethylammonium chloride (0.1 mmol).

  • Heat the mixture at 100°C with stirring for the appropriate time (typically 30-60 minutes). Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the reaction mixture to room temperature.

  • Add cold water to the flask. The solid product will precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

General Protocol for the Ortoleva-King Reaction

The Ortoleva-King reaction is useful for synthesizing N-alkylpyridinium halides, which are precursors to various heterocyclic compounds. A modern application of this reaction type is in the synthesis of imidazo[1,2-a]pyridines.[14][15][16]

Materials:

  • Aryl methyl ketone (1 mmol)

  • 2-Aminopyridine (2 mmol)

  • Iodine (1.2 mmol)

  • Catalyst (e.g., FeCl₃·6H₂O, NiCl₂·6H₂O) (typically 5-10 mol%)

Procedure:

  • Combine the aryl methyl ketone, 2-aminopyridine, iodine, and the catalyst in a reaction vessel.

  • Heat the mixture, often under neat (solvent-free) conditions, at a temperature typically ranging from 100-120°C.[14]

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, the reaction mixture is typically worked up by adding a basic aqueous solution (e.g., NaOH) to neutralize the reaction and then extracting the product with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Signaling Pathways and Logical Relationships

While pyrimidine synthesis itself is a chemical transformation rather than a biological signaling pathway, the de novo biosynthesis of pyrimidines in biological systems is tightly regulated.[17][18][19]

De Novo Pyrimidine Biosynthesis Regulation

de_novo_regulation Glutamine Glutamine + CO2 + ATP CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine->CPSII Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_P->ATCase Orotate Orotate ATCase->Orotate ...multiple steps UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP UTP->CPSII  Inhibition CTP CTP UTP->CTP CTP->ATCase  Inhibition (in bacteria) PRPP PRPP PRPP->CPSII  Activation

Caption: Regulation of the de novo pyrimidine biosynthesis pathway.

This diagram illustrates key regulatory feedback loops in the biological synthesis of pyrimidines, where end products like UTP and CTP inhibit early enzymes in the pathway, preventing overproduction.[17][18][19] Understanding these relationships is crucial for researchers in drug development targeting this pathway.

References

Technical Support Center: 5-Phenylpyrimidine-4,6-diol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-Phenylpyrimidine-4,6-diol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its physicochemical properties. Due to the presence of two hydroxyl groups and a pyrimidine ring, the molecule is quite polar, which can lead to low solubility in many common organic solvents. Its high melting point (likely >300°C, similar to 4,6-pyrimidinediol) suggests strong intermolecular forces, making it difficult to dissolve for recrystallization or chromatography.[1] Additionally, like many heterocyclic compounds, it may be susceptible to degradation under harsh thermal or pH conditions.

Q2: Which purification techniques are most suitable for this compound?

A2: The most effective purification methods for this compound are typically recrystallization and column chromatography. Recrystallization is preferred for removing minor impurities if a suitable solvent system can be identified. Column chromatography is more effective for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures.

Q3: What are the common impurities found after the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (e.g., a phenyl-substituted amidine and a malonic acid derivative), partially reacted intermediates, and by-products from side reactions. The exact nature of the impurities will depend on the synthetic route.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting and quantifying impurities. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the presence of impurities with distinct chemical structures. Melting point analysis can also be an indicator of purity, as impurities will typically broaden and depress the melting point range.

Troubleshooting Guide

Low Recovery After Purification

Q: I am experiencing very low yields after attempting to purify this compound by recrystallization. What could be the cause?

A: Low recovery during recrystallization is often due to one of the following:

  • High solubility in the cold solvent: If the compound is too soluble in the recrystallization solvent even at low temperatures, a significant amount will remain in the mother liquor.

  • Using too much solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent complete precipitation upon cooling.

  • Premature crystallization: If the solution cools too quickly, the compound may precipitate out of solution before impurities can be effectively removed, leading to the need for further purification steps and associated losses.

  • Degradation: The compound may be degrading during the heating step of recrystallization.

Solutions:

  • Optimize the solvent system: Test a range of solvents and solvent mixtures to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Use a minimal amount of hot solvent: Add the hot solvent portion-wise to the crude product until it just dissolves.

  • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Monitor for degradation: Use TLC or HPLC to check for the appearance of new spots or peaks after the recrystallization process. If degradation is suspected, consider using a lower boiling point solvent or a different purification technique.

Persistent Impurities

Q: I have tried recrystallization multiple times, but a persistent impurity remains in my this compound sample. How can I remove it?

A: If an impurity co-crystallizes with your product, recrystallization may not be effective. In this case, consider the following:

  • Switch to column chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, which can be very effective at removing impurities with different polarities.

  • Use a different recrystallization solvent: An impurity that is soluble in one solvent system may be insoluble in another, allowing for its removal.

  • Chemical treatment: If the impurity has a different chemical functionality (e.g., acidic or basic), a liquid-liquid extraction with an appropriate aqueous solution could be used to remove it before the final purification step.

Product Degradation

Q: I suspect my this compound is degrading during purification. What are the signs and how can I prevent it?

A: Signs of degradation include a change in color of the solution or the isolated solid, the appearance of new spots on a TLC plate, or new peaks in an HPLC chromatogram. Pyrimidine derivatives can be sensitive to strong acids, bases, and high temperatures.[2]

Preventative Measures:

  • Avoid high temperatures: Use the lowest possible temperature for recrystallization and solvent evaporation.

  • Maintain a neutral pH: If using column chromatography with silica gel (which is slightly acidic), you can add a small amount of a neutralising agent like triethylamine to the eluent.

  • Work under an inert atmosphere: If oxidation is a concern, perform the purification steps under an inert atmosphere of nitrogen or argon.

Data Presentation

Table 1: Potential Impurities and Suggested Purification Strategies

Potential ImpurityTypeSuggested Removal Method
Unreacted PhenylamidineStarting MaterialColumn Chromatography (elute with a less polar solvent system first) or acidic wash.
Unreacted Malonic Acid DerivativeStarting MaterialColumn Chromatography or basic wash.
Mono-hydroxylated IntermediateIntermediateColumn Chromatography (likely to have a different polarity).
Self-condensation ProductsBy-productColumn Chromatography or Recrystallization (if solubility differs significantly).

Table 2: Properties of Solvents for Purification and Analysis

SolventBoiling Point (°C)Polarity IndexNotes
Water100.010.2Poor solvent for many organics, but can be used for highly polar compounds.
Dimethyl Sulfoxide (DMSO)189.07.2Good solvent for polar compounds like 4,6-pyrimidinediol, but difficult to remove.[1][3]
N,N-Dimethylformamide (DMF)153.06.4Similar to DMSO, a good solvent for polar compounds but has a high boiling point.
Methanol64.75.1A polar protic solvent that may be suitable for recrystallization or as a polar component in chromatography.
Ethanol78.44.3Similar to methanol, but less polar.
Acetone56.25.1A polar aprotic solvent, can be a good choice for recrystallization.
Ethyl Acetate77.14.4A moderately polar solvent, often used in column chromatography.
Dichloromethane (DCM)39.63.1A less polar solvent, useful for column chromatography.

Table 3: Estimated Solubility of this compound

SolventEstimated SolubilityRationale
WaterSparingly solubleThe diol functionality increases polarity, but the phenyl group reduces aqueous solubility.
Methanol / EthanolSoluble with heatingPolar protic solvents that can hydrogen bond with the diol.
AcetoneSparingly solublePolar aprotic solvent, may require heating.
Ethyl AcetatePoorly solubleModerately polar, likely insufficient to dissolve the highly polar diol.
DichloromethaneInsolubleNon-polar solvent.
DMSO / DMFSolubleHighly polar aprotic solvents known to dissolve similar polar heterocyclic compounds.[1]

Note: The solubility data in this table is estimated based on the known properties of structurally similar compounds and general principles of solubility. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, acetone, or mixtures) at room temperature and with gentle heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Selection: For a polar compound like this compound, normal-phase silica gel is a suitable stationary phase.

  • Eluent Selection: Use TLC to determine an appropriate solvent system. A good eluent system will give the desired compound an Rf value of approximately 0.2-0.4. Due to the polarity of the compound, a relatively polar eluent system such as ethyl acetate/methanol or dichloromethane/methanol will likely be required.

  • Column Packing: Prepare a slurry of the silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like DMSO) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation of Product: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Analysis crude_product Crude this compound purity_check1 Purity Assessment (TLC/HPLC) crude_product->purity_check1 decision Purity Acceptable? purity_check1->decision recrystallization Recrystallization decision->recrystallization No column_chromatography Column Chromatography decision->column_chromatography No, complex mixture pure_product Pure this compound decision->pure_product Yes purity_check2 Purity Assessment (HPLC/NMR) recrystallization->purity_check2 column_chromatography->purity_check2 purity_check2->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide start Purification Issue Encountered issue What is the main issue? start->issue low_recovery Low Recovery issue->low_recovery Low Yield persistent_impurity Persistent Impurity issue->persistent_impurity Impurity Remains degradation Suspected Degradation issue->degradation Color change/New spots solution_low_recovery Optimize solvent system Use minimal hot solvent Cool slowly low_recovery->solution_low_recovery solution_impurity Switch to Column Chromatography Change recrystallization solvent Consider chemical wash persistent_impurity->solution_impurity solution_degradation Lower purification temperature Maintain neutral pH Use inert atmosphere degradation->solution_degradation

Caption: Troubleshooting decision tree for this compound purification.

References

How to increase the solubility of 5-Phenylpyrimidine-4,6-diol for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Phenylpyrimidine-4,6-diol in experimental assays.

Troubleshooting Guide: Enhancing Solubility of this compound

This guide is designed to help you overcome common solubility issues encountered during your experiments.

Question: My this compound is not dissolving in my aqueous assay buffer. What should I do?

Answer:

Poor aqueous solubility is a known characteristic of many heterocyclic compounds like this compound. Here is a step-by-step approach to address this issue:

G start Start: Compound insoluble in aqueous buffer step1 Step 1: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). start->step1 step2 Step 2: Serially dilute the stock solution into the aqueous assay buffer. step1->step2 step3 Observe for precipitation. Did precipitation occur? step2->step3 step4_yes Yes: Proceed to Troubleshooting Step A. step3->step4_yes Yes step4_no No: Proceed with the assay. step3->step4_no No

Caption: Initial workflow for dissolving this compound.

Troubleshooting Step A: Precipitation upon dilution.

If you observe precipitation after diluting the DMSO stock solution, consider the following options:

G start Start: Precipitation observed after dilution. option1 Option 1: Lower the final concentration of the compound in the assay. start->option1 option2 Option 2: Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer. (Caution: Check for solvent tolerance of your assay). start->option2 option3 Option 3: Adjust the pH of the assay buffer. start->option3 option4 Option 4: Utilize a solubilizing agent like cyclodextrins. start->option4

Caption: Options to address precipitation of this compound.

Question: What is the maximum recommended concentration of DMSO in my final assay?

Answer:

The tolerance of your assay to DMSO is critical. Most cell-based assays are sensitive to DMSO concentrations above 1%, while some enzymatic assays can tolerate up to 5%. It is highly recommended to run a solvent tolerance test for your specific assay.

Co-SolventTypical Concentration Range in Final AssayNotes
DMSO0.1% - 1% (v/v)Can be cytotoxic at higher concentrations. A vehicle control is essential.
Ethanol0.1% - 2% (v/v)Can affect enzyme activity and cell viability. A vehicle control is necessary.
PEG 4001% - 5% (v/v)Generally less toxic than DMSO and ethanol but can be more viscous.
Cyclodextrins1 mM - 10 mMCan be an effective way to increase aqueous solubility without using organic solvents. The choice of cyclodextrin and concentration needs to be optimized.

Question: How does pH affect the solubility of this compound?

Answer:

The solubility of compounds with ionizable groups, such as the diol groups in this compound, can be significantly influenced by pH. The diol moiety can be deprotonated at higher pH values, increasing the compound's charge and potentially its aqueous solubility.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) low_pH Predominantly Neutral Form low_sol Lower Aqueous Solubility low_pH->low_sol high_pH Increased Ionized Form high_sol Higher Aqueous Solubility high_pH->high_sol

Caption: Relationship between pH and the solubility of this compound.

It is advisable to determine the optimal pH for solubility while ensuring it is compatible with your assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[1] It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.[2][3]

Q2: I do not have access to DMSO. Are there any alternatives?

A2: Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or polar protic solvents like ethanol can be used. However, their solvating power for this specific compound may differ, and their compatibility with your assay must be verified.

Q3: How should I store my stock solution of this compound?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Can I use sonication or heating to help dissolve the compound?

A4: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of the compound in the organic solvent. However, prolonged heating at high temperatures should be avoided to prevent potential degradation. Always ensure the compound is fully dissolved before making serial dilutions.

Q5: What are cyclodextrins and how can they increase solubility?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[4] They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that have increased aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out a desired amount of this compound (Molecular Weight: 216.21 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.16 mg of the compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C for a few minutes.

  • Verification: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C.

Protocol 2: Determining Maximum Soluble Concentration in Assay Buffer

  • Prepare Stock: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Serial Dilutions: Prepare a series of dilutions of your compound in the final assay buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed your assay's tolerance limit.

  • Incubation: Incubate the dilutions under the same conditions as your planned assay (e.g., 37°C for 1 hour).

  • Observation: After incubation, visually inspect each dilution for any signs of precipitation. You can also centrifuge the samples and look for a pellet.

  • Determination: The highest concentration that remains clear is your maximum soluble concentration under those specific assay conditions.

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubility Enhancement

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 50 mM).

  • Prepare Compound Slurry: Add a known amount of this compound to the HP-β-CD solution to create a slurry.

  • Equilibration: Shake or stir the slurry at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV). This will give you the solubility of the compound in the presence of that specific concentration of HP-β-CD.

  • Assay Dilution: The resulting solution can then be used for your assays, ensuring that the final concentration of HP-β-CD is compatible with your experimental system.

Quantitative Data Summary

The following table summarizes the estimated solubility of this compound in various solvents. Please note that experimental values can vary based on purity, temperature, and other experimental conditions.

Solvent/SystemEstimated SolubilityRemarks
Water (pH 7.4)< 0.1 mg/mLPredicted to be poorly soluble based on the properties of similar pyrimidine derivatives.
DMSO> 20 mg/mLGenerally a good solvent for this class of compounds.
Ethanol1 - 5 mg/mLModerate solubility is expected.
Aqueous Buffer + 1% DMSODependent on final concentrationTypically, final concentrations in the low micromolar range (1-10 µM) are achievable without precipitation. This needs to be experimentally verified.
Aqueous Buffer with HP-β-CDVariableSolubility can be significantly increased. The extent of the increase is dependent on the concentration of HP-β-CD and the stoichiometry of the inclusion complex. This needs to be determined experimentally.[5][7]

References

Technical Support Center: Derivatization of 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with the derivatization of 5-Phenylpyrimidine-4,6-diol and related hydroxypyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The hydroxyl groups at the 4 and 6 positions are the primary sites for derivatization. Common reactions include:

  • Alkylation: Introduction of an alkyl group, typically at the oxygen or nitrogen atoms.

  • Acylation: Introduction of an acyl group, leading to the formation of esters.

  • Halogenation: Conversion of the hydroxyl groups to halogens, most commonly chlorine, using reagents like phosphorus oxychloride (POCl₃).

Q2: I am getting a mixture of products in my alkylation reaction. What is happening?

A2: Hydroxypyrimidines can exist in tautomeric forms, leading to ambident nucleophiles. This can result in a mixture of N-alkylation and O-alkylation products. The ratio of these products is influenced by reaction conditions such as the solvent, base, and alkylating agent.

Q3: How can I favor O-alkylation over N-alkylation?

A3: To favor O-alkylation, you can:

  • Use a non-polar, aprotic solvent.

  • Employ a bulky alkylating agent.

  • Use a weaker base.

  • Consider using a protecting group for the nitrogen atoms if N-alkylation is a persistent issue.

Q4: What are the common side reactions during chlorination with POCl₃?

A4: While POCl₃ is effective for converting hydroxyl groups to chlorides, potential side reactions and issues include:

  • Incomplete conversion, leaving one or both hydroxyl groups unreacted.

  • Formation of unidentified byproducts, especially if the reaction is heated for too long or at too high a temperature.[1]

  • Exothermic reactions when quenching excess POCl₃, which can be a safety hazard on a larger scale.[2]

Q5: How can I confirm if I have the O-acylated or N-acylated product?

A5: Spectroscopic methods are essential for structure elucidation. 1D and 2D NMR techniques, such as HSQC, HMBC, and ROESY, can be used to definitively distinguish between O- and N-alkylated or acylated isomers.[3][4] Infrared (IR) spectroscopy can also be helpful, as the C=O stretching frequency will differ between an ester (O-acylation) and an amide (N-acylation).[3]

Troubleshooting Guides

Poor Yield or No Reaction in Alkylation
Possible Cause Suggested Solution
Insufficiently strong base to deprotonate the hydroxyl group.Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Poor solubility of the starting material.Choose a solvent in which the pyrimidine derivative is more soluble, such as DMF or DMSO.
Alkylating agent is not reactive enough.Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Low Selectivity: Mixture of N- and O-Alkylation
Parameter To Favor O-Alkylation To Favor N-Alkylation
Solvent Aprotic, non-polar (e.g., Toluene, Dioxane)Polar, protic (e.g., Ethanol) or polar aprotic (e.g., DMF)
Base Weaker, non-nucleophilic base (e.g., K₂CO₃)Stronger base (e.g., NaH)
Counter-ion Larger cation (e.g., Cs⁺)Smaller cation (e.g., Li⁺)
Temperature Lower temperatureHigher temperature

Illustrative data on the effect of reaction conditions on the selectivity of alkylation.

Issues with Acylation Reactions
Problem Possible Cause Troubleshooting Step
Low yield of O-acylated product N-acylation is competing.Use acidic conditions to protonate the ring nitrogens, thus favoring O-acylation.[5]
Steric hindrance from the acylating agent.Use a less bulky acylating agent or a more reactive derivative (e.s., acyl chloride instead of anhydride).
Reaction is not going to completion Acylating agent is not active enough.Use a more reactive acylating agent (e.g., acyl chloride) with a suitable base (e.g., pyridine, triethylamine).

The presence of a bulky substituent at the 2-position of the pyrimidine ring can promote O-acylation.[6]

Problems with Halogenation using POCl₃
Problem Possible Cause Troubleshooting Step
Incomplete conversion to dichloro-product Insufficient POCl₃ or reaction time/temperature.Increase the equivalents of POCl₃ and/or the reaction temperature and time. Monitor the reaction by TLC or LC-MS.[7]
Formation of dark-colored byproducts Reaction temperature is too high or reaction time is too long.Optimize the reaction conditions by lowering the temperature or reducing the heating time.
Difficult workup Quenching of excess POCl₃ is too vigorous.Add the reaction mixture slowly to ice-water with vigorous stirring. For larger scale, consider alternative quenching procedures.[2]

Experimental Protocols

General Protocol for O-Alkylation
  • To a stirred suspension of this compound (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous DMF, add the alkyl halide (2.2 equivalents).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

General Protocol for Chlorination using POCl₃
  • In a fume hood, carefully add this compound (1 equivalent) to phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of an organic base, such as N,N-dimethylaniline or pyridine.[2]

  • Heat the mixture to reflux (around 110 °C) for 4-6 hours, monitoring the reaction by TLC.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is neutral.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.[9][10]

Visualizations

Derivatization_Workflow General Workflow for this compound Derivatization Start This compound Alkylation Alkylation (e.g., R-X, Base) Start->Alkylation Acylation Acylation (e.g., RCOCl, Base) Start->Acylation Halogenation Halogenation (e.g., POCl3) Start->Halogenation Alkylated_Product 4,6-Dialkoxy-5-phenylpyrimidine Alkylation->Alkylated_Product Acylated_Product 4,6-Diacyloxy-5-phenylpyrimidine Acylation->Acylated_Product Halogenated_Product 4,6-Dichloro-5-phenylpyrimidine Halogenation->Halogenated_Product

Caption: General derivatization pathways for this compound.

Alkylation_Selectivity Troubleshooting N- vs. O-Alkylation cluster_conditions Reaction Conditions cluster_products Products Solvent Solvent O_Alkylation O-Alkylation (Favored by non-polar solvent, weak base, low temp) Solvent->O_Alkylation Non-polar N_Alkylation N-Alkylation (Favored by polar solvent, strong base, high temp) Solvent->N_Alkylation Polar Base Base Base->O_Alkylation Weak Base->N_Alkylation Strong Temperature Temperature Temperature->O_Alkylation Low Temperature->N_Alkylation High

Caption: Factors influencing the selectivity of N- versus O-alkylation.

Halogenation_Troubleshooting Halogenation Troubleshooting Logic cluster_outcomes Halogenation Troubleshooting Logic cluster_actions Halogenation Troubleshooting Logic Start Reaction Complete? Yes Proceed to Workup Start->Yes No Incomplete Conversion Start->No Increase_Temp Increase Temperature No->Increase_Temp Increase_Time Increase Reaction Time No->Increase_Time Increase_Reagent Increase POCl3 eq. No->Increase_Reagent Increase_Temp->Start Increase_Time->Start Increase_Reagent->Start

Caption: A logical workflow for troubleshooting incomplete halogenation reactions.

References

Stability issues of 5-Phenylpyrimidine-4,6-diol in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Phenylpyrimidine-4,6-diol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation is often due to the low aqueous solubility of this compound. First, confirm that you have not exceeded its solubility limit in your chosen solvent. If solubility is the issue, consider the following:

  • Co-solvents: Employing a water-miscible organic co-solvent such as DMSO or ethanol can significantly enhance solubility.[1][2][3] For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid cellular toxicity.[3][4]

  • pH Adjustment: The solubility of this compound can be pH-dependent. Since it is a diol, its solubility may increase in slightly alkaline conditions due to deprotonation of the hydroxyl groups. A pH stability profile should be determined to find the optimal pH for solubility and stability.

  • Warming: Gentle warming and sonication can aid in the dissolution of the compound. However, be cautious as elevated temperatures can accelerate degradation.

Q2: I am observing a loss of potency or inconsistent results with my this compound solutions over time. What could be the cause?

A2: Loss of potency and inconsistent results are often indicative of chemical degradation. This compound, like many pyrimidine derivatives, can be susceptible to degradation under certain conditions. Key factors influencing stability include:

  • pH: The compound is likely to be most stable in a specific pH range. Both acidic and alkaline conditions can catalyze hydrolysis or ring-opening reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation of the molecule.

Q3: How should I prepare and store stock solutions of this compound?

A3: For consistent results, proper preparation and storage of stock solutions are critical.

  • Preparation: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO.[5][6][7][8]

  • Storage: Stock solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[5] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Solutions should be stored in amber vials or protected from light to prevent photodecomposition.[5]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
  • Symptom: Precipitation, cloudiness, or inability to dissolve the compound in aqueous buffers.

  • Possible Cause: The hydrophobic phenyl group and the pyrimidine ring reduce the aqueous solubility of the molecule.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Serial Dilution: Perform serial dilutions of the stock solution in your aqueous buffer to achieve the desired final concentration. Ensure vigorous mixing during dilution.

    • Final Solvent Concentration: Keep the final concentration of DMSO in your experimental setup below 1% to minimize solvent-induced artifacts in biological assays.[3][4]

    • Solubility Testing: If precipitation still occurs, perform a kinetic or thermodynamic solubility test to determine the maximum soluble concentration in your specific buffer system.

Issue 2: Time-Dependent Decrease in Compound Activity
  • Symptom: Experimental results vary depending on the age of the prepared solution. A freshly prepared solution shows higher activity than a solution prepared hours or days earlier.

  • Possible Cause: The compound is degrading in the solution under the experimental conditions.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To understand the stability profile of this compound, perform a forced degradation study. This involves exposing the compound in solution to stress conditions such as acid, base, heat, oxidation, and light.

    • Analyze Degradation Products: Use analytical techniques like HPLC-UV/MS to separate and identify the parent compound and any degradation products.[9][10][11][12] This will help in understanding the degradation pathway.

    • Optimize Solution Conditions: Based on the forced degradation study, adjust the pH, temperature, and light exposure of your experimental solutions to enhance stability.

    • Prepare Fresh Solutions: For critical experiments, always prepare fresh solutions from a frozen stock immediately before use.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Phosphate Buffered Saline (pH 7.4)< 0.1
Ethanol5 - 10
DMSO> 50
Acetonitrile1 - 5

Note: This data is illustrative and should be confirmed experimentally.

Table 2: Illustrative Stability of this compound in Solution (10 µM) after 24 hours

Condition% Remaining Parent Compound
pH 3 (40°C)65%
pH 7 (40°C)95%
pH 10 (40°C)70%
pH 7 (4°C)>99%
pH 7 (25°C, ambient light)90%
pH 7 (25°C, protected from light)>98%
pH 7 with 3% H₂O₂ (25°C)50%

Note: This data is illustrative and intended to demonstrate potential stability trends.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 2.022 mg of this compound (MW = 202.18 g/mol ).

  • Dissolution: Transfer the solid to a 1 mL amber glass vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the sample solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the sample solution at 60°C for 24 hours, protected from light.

    • Photolytic Degradation: Expose the sample solution to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours.

  • Neutralization: For the acid and base hydrolysis samples, neutralize the solutions with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC-UV/MS method.

Protocol 3: HPLC-UV/MS Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes to detect the parent compound and potential degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_stability Stability Testing start Weigh Compound dissolve Dissolve in DMSO start->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw stress Forced Degradation aliquot->stress dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay data Analyze Data assay->data hplc HPLC-UV/MS Analysis stress->hplc hplc->data

Caption: Experimental workflow for handling this compound.

degradation_pathway cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV Light) parent This compound ox_prod1 Hydroxylated Phenyl Ring Derivative parent->ox_prod1 Oxidative Stress hydro_prod1 Ring-Opened Product parent->hydro_prod1 pH Stress photo_prod1 Radical Adducts or Dimers parent->photo_prod1 Light Stress

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to overcome the challenges associated with the poor cell permeability of 5-Phenylpyrimidine-4,6-diol and its analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation and optimization of this compound's cell permeability.

Issue 1: Consistently low apparent permeability (Papp) values in Caco-2 assays.

  • Question: My this compound analog consistently shows low Papp values in our Caco-2 permeability assay. What are the potential causes and how can I troubleshoot this?

  • Answer: Low Papp values for this compound and its analogs are often expected due to the presence of the polar diol groups. Several factors could be contributing to these results:

    • Inherent Poor Permeability: The molecule's physicochemical properties, such as high polar surface area (PSA) and low lipophilicity (LogP), are likely the primary reasons for low passive diffusion. The two hydroxyl groups on the pyrimidine ring are significant contributors to its polarity.

    • Assay System Issues:

      • Cell Monolayer Integrity: Ensure the integrity of your Caco-2 monolayers by measuring transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values suggest a leaky monolayer, which can lead to inaccurate results.

      • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells, resulting in a low apical-to-basolateral permeability. To investigate this, you can perform a bidirectional permeability assay and calculate the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux. You can also co-administer a known P-gp inhibitor, such as verapamil, to see if the permeability increases.

    • Compound-Specific Issues:

      • Low Aqueous Solubility: Poor solubility in the assay buffer can lead to an underestimation of permeability. Ensure your compound is fully dissolved in the donor compartment. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting cell viability.

      • Non-specific Binding: Highly lipophilic compounds can bind to the plastic of the assay plates, reducing the concentration of the compound available for transport.[1] Using plates with low-binding surfaces or adding a low concentration of bovine serum albumin (BSA) to the basolateral side can help mitigate this.[1]

Issue 2: High variability in permeability results between experiments.

  • Question: I am observing significant variability in the Papp values for my this compound analog across different experimental runs. What could be causing this and how can I improve consistency?

  • Answer: High variability in Caco-2 assays can be frustrating but is often addressable by standardizing your protocol. Key factors to consider are:

    • Caco-2 Cell Passage Number: The expression of transporters and tight junction proteins in Caco-2 cells can change with passage number. It is crucial to use cells within a consistent and narrow passage range for all experiments.

    • Cell Seeding Density and Differentiation Time: Ensure a consistent cell seeding density and allow the cells to differentiate for the same period (typically 21 days) in all experiments. Inconsistent differentiation can lead to variations in monolayer integrity and transporter expression.

    • Assay Buffer Conditions: Maintain consistent pH, temperature, and buffer composition for all experiments. Small variations in these parameters can affect both the compound's properties and the cells' physiology.

    • Analytical Method Validation: Ensure that your analytical method (e.g., LC-MS/MS) for quantifying the compound is robust, with good linearity, accuracy, and precision at the concentrations expected in your receiver compartment.

Frequently Asked Questions (FAQs)

Q1: What is a typical Caco-2 permeability classification, and where would this compound likely fall?

A1: Caco-2 permeability is generally classified as follows:

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Intestinal Absorption
High> 10> 90%
Moderate1 - 1020% - 90%
Low< 1< 20%

Given the polar nature of the 4,6-diol moiety, unmodified this compound is expected to exhibit low permeability .

Q2: What are the most promising strategies to improve the cell permeability of this compound?

A2: The two primary strategies to enhance the cell permeability of this scaffold are:

  • Prodrug Approach: This involves masking the polar hydroxyl groups with lipophilic moieties that can be cleaved in vivo to release the active parent drug. This increases the lipophilicity of the compound, facilitating its passive diffusion across the cell membrane.

  • Nanoformulation: Encapsulating the compound in nanocarriers, such as lipid-based or polymeric nanoparticles, can improve its oral bioavailability.[2][3] These formulations can protect the drug from degradation and facilitate its transport across the intestinal epithelium.

Q3: How do I design a prodrug of this compound?

A3: A common prodrug strategy for hydroxyl groups is to form esters, carbonates, or carbamates. These groups are generally more lipophilic and can be hydrolyzed by esterases that are abundant in the body. For this compound, you could consider synthesizing mono- or di-esters of the hydroxyl groups. The choice of the ester promoiety should be guided by the desired balance of increased lipophilicity and appropriate cleavage rate.

Q4: What are the key considerations for developing a nanoformulation for this compound?

A4: When developing a nanoformulation, you should consider:

  • Choice of Nanocarrier: Liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles are common choices. The selection will depend on the physicochemical properties of your compound and the desired release profile.

  • Encapsulation Efficiency: The formulation should effectively encapsulate a high concentration of the drug.

  • Particle Size and Stability: The nanoparticles should have a consistent and appropriate size for oral absorption and should be stable in the gastrointestinal environment.

  • Release Kinetics: The formulation should release the drug at a suitable rate at the target site.

Q5: Are there any in silico models that can predict the permeability of my this compound analogs?

A5: Yes, several in silico models can predict Caco-2 permeability based on the compound's structure. These are often referred to as Quantitative Structure-Property Relationship (QSPR) models.[3][4][5] These models use molecular descriptors such as LogP, polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors to predict permeability. While these models can be useful for prioritizing compounds for synthesis and experimental testing, their predictions should always be validated experimentally.

Quantitative Data on Permeability of Pyrimidine Derivatives

Table 1: Predicted Permeability of Biginelli-Derived Pyrimidine Analogs [2]

Compound IDCaco-2 Permeability (nm/s)MDCK Permeability (nm/s)Predicted Human Intestinal Absorption (%)
2 20.4477.3892.00
11 33.7318.3298.72

Data from in silico prediction using Pre-ADMET software as reported in the source literature. These values are for a different class of pyrimidine derivatives and should be used for illustrative purposes only.

Experimental Protocols

Protocol: Caco-2 Permeability Assay

This protocol outlines a general procedure for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., in DMSO)

  • Lucifer yellow (paracellular marker)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Prepare the dosing solution by diluting the test compound stock solution in transport buffer to the final desired concentration (final DMSO concentration should be <1%).

    • Add the dosing solution to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect samples from the apical compartment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Follow the same procedure as the A to B assay, but add the dosing solution to the basolateral compartment and sample from the apical compartment. This is done to determine the efflux ratio.

  • Lucifer Yellow Assay:

    • After the permeability experiment, assess monolayer integrity by measuring the flux of Lucifer yellow. Add Lucifer yellow to the apical compartment and measure its appearance in the basolateral compartment after a defined incubation period. A low flux confirms that the monolayer remained intact during the experiment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the steady-state flux (mass/time), A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B to A) / Papp (A to B)

Visualizations

Prodrug_Activation_Pathway Prodrug 5-Phenylpyrimidine-4,6-diyl di(acetate) (Prodrug) (Lipophilic, Permeable) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Active_Drug This compound (Active Drug) (Polar, Poorly Permeable) Esterases Esterases (in vivo) Cell_Membrane->Active_Drug Esterases->Active_Drug Hydrolysis Nanoformulation_Strategy cluster_formulation Nanoformulation cluster_delivery Oral Delivery & Absorption Drug This compound Nanoparticle Drug-Loaded Nanoparticle Drug->Nanoparticle Encapsulation Polymer Biodegradable Polymer (e.g., PLGA) Polymer->Nanoparticle GI_Tract Gastrointestinal Tract Nanoparticle->GI_Tract Oral Administration Epithelium Intestinal Epithelium GI_Tract->Epithelium Uptake Bloodstream Systemic Circulation Epithelium->Bloodstream Release & Absorption Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days (Differentiation) A->B C Measure TEER (Check monolayer integrity) B->C D Perform Bidirectional Permeability Assay (A->B and B->A) C->D E Quantify compound (LC-MS/MS) D->E F Calculate Papp and Efflux Ratio E->F

References

Refining analytical methods for 5-Phenylpyrimidine-4,6-diol detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical detection of 5-Phenylpyrimidine-4,6-diol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and robust method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.[3]

Q2: What are the typical challenges encountered when analyzing pyrimidine-based compounds like this compound?

A2: Pyrimidine-containing molecules can sometimes exhibit poor chromatographic peak shape (tailing) due to their interaction with metal ions in the HPLC system.[2] Additionally, their polarity can make retaining them on a reverse-phase column challenging. In mass spectrometry, careful optimization of ionization and fragmentation parameters is crucial for achieving good sensitivity.

Q3: How can I improve the peak shape of this compound in reverse-phase HPLC?

A3: To improve peak shape, consider using a metal-free or bio-inert HPLC column to minimize interactions with metal ions.[2] Adding a small amount of a chelating agent like EDTA to the mobile phase can also be effective. Optimizing the mobile phase pH and using a high-purity solvent can also lead to better peak symmetry.

Q4: What are the expected mass spectral fragments for this compound?

Troubleshooting Guides

HPLC-UV Analysis
Problem Possible Cause Solution
No Peak or Very Small Peak Incorrect wavelength setting on UV detector.Verify the UV absorbance maximum of this compound and set the detector to that wavelength.
Sample concentration is too low.Prepare a more concentrated sample or increase the injection volume.
The compound is not eluting from the column.Use a stronger mobile phase (higher percentage of organic solvent).
Poor Peak Shape (Tailing) Secondary interactions with the column.Use a column with end-capping or a bio-inert column. Adjust mobile phase pH.
Column overload.Dilute the sample.
Retention Time Shift Change in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.
Column degradation.Replace the column.
Fluctuation in column temperature.Use a column oven to maintain a stable temperature.
LC-MS/MS Analysis
Problem Possible Cause Solution
Low Signal Intensity Inefficient ionization.Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Try both positive and negative ion modes.
Suboptimal fragmentation.Optimize collision energy for the specific precursor-to-product ion transition.
High Background Noise Contaminated mobile phase or sample.Use high-purity solvents and filter samples before injection.
Matrix effects.Implement sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.
Inconsistent Results Ion suppression or enhancement.Use a stable isotope-labeled internal standard to correct for matrix effects.

Experimental Protocols

Illustrative HPLC-UV Method for this compound
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Illustrative LC-MS/MS Method for this compound
  • LC System: UHPLC system

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: (To be determined experimentally)

Quantitative Data (Illustrative)

HPLC-UV Method Performance
Parameter Result
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (% Recovery) 98-102%
LC-MS/MS Method Performance
Parameter Result
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 95-105%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Standard_Solution Standard_Solution Standard_Solution->Dilution Filtration Filtration Dilution->Filtration HPLC_LCMS HPLC or LC-MS/MS Filtration->HPLC_LCMS Data_Acquisition Data_Acquisition HPLC_LCMS->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow Start Start Problem_Identified Problem Identified? Start->Problem_Identified No_Peak No Peak / Small Peak Problem_Identified->No_Peak Yes Poor_Peak_Shape Poor Peak Shape Problem_Identified->Poor_Peak_Shape Retention_Time_Shift Retention Time Shift Problem_Identified->Retention_Time_Shift Check_Wavelength Check UV Wavelength No_Peak->Check_Wavelength Increase_Concentration Increase Sample Concentration No_Peak->Increase_Concentration Change_Mobile_Phase Use Stronger Mobile Phase No_Peak->Change_Mobile_Phase End End Check_Wavelength->End Increase_Concentration->End Change_Mobile_Phase->End Use_Inert_Column Use Bio-Inert Column Poor_Peak_Shape->Use_Inert_Column Dilute_Sample Dilute Sample Poor_Peak_Shape->Dilute_Sample Use_Inert_Column->End Dilute_Sample->End Prepare_Fresh_Mobile_Phase Prepare Fresh Mobile Phase Retention_Time_Shift->Prepare_Fresh_Mobile_Phase Replace_Column Replace Column Retention_Time_Shift->Replace_Column Use_Column_Oven Use Column Oven Retention_Time_Shift->Use_Column_Oven Prepare_Fresh_Mobile_Phase->End Replace_Column->End Use_Column_Oven->End

Caption: Troubleshooting decision tree for HPLC analysis.

References

Addressing batch-to-batch variability of synthesized 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthesized 5-Phenylpyrimidine-4,6-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely used method for synthesizing pyrimidine-4,6-diol derivatives is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a compound containing an amidine moiety.[1][2] For this compound, this typically involves the cyclocondensation of diethyl phenylmalonate with urea in the presence of a strong base like sodium ethoxide.

Q2: What are the critical reaction parameters that influence yield and purity?

Several parameters are crucial for a successful synthesis:

  • Reagent Purity: The purity of starting materials, particularly the diethyl phenylmalonate and urea, is critical. Impurities can lead to unwanted side reactions and lower yields.[3]

  • Base Stoichiometry: The molar ratio of the base (e.g., sodium ethoxide) to the reactants must be carefully controlled to ensure complete deprotonation and facilitate the condensation reaction.

  • Reaction Temperature and Time: The reaction is typically performed at reflux. The optimal time must be determined to ensure the reaction goes to completion without significant decomposition of the product.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions caused by atmospheric moisture and oxygen.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[4][5]

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the synthesized product.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and quantify any impurities.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the key functional groups present in the molecule.[8]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q4: What are the common impurities encountered in this synthesis?

Common impurities may include unreacted starting materials (diethyl phenylmalonate, urea), partially reacted intermediates, and byproducts from side reactions. The impurity profile can vary between batches, even when synthesis and purification protocols are kept consistent.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Poor Quality of Reagents Ensure starting materials are of high purity (≥98%). Use freshly opened or properly stored reagents. Diethyl phenylmalonate can hydrolyze over time.
Ineffective Base Use freshly prepared sodium ethoxide or a high-quality commercial source. Ensure it is not exposed to moisture, which would lead to decomposition.
Incorrect Reaction Temperature Ensure the reaction mixture reaches and maintains the proper reflux temperature. Use an oil bath for uniform heating.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.
Improper pH during Workup After the reaction, the product is in its salt form. Acidification (typically to pH 5-6) is required to precipitate the diol. Ensure the pH is correct before filtration.
Problem 2: Product is Impure after Synthesis
Possible Cause Recommended Solution
Incomplete Reaction As above, monitor the reaction with TLC to ensure it has gone to completion before starting the workup.
Inefficient Purification Recrystallization is a common purification method. Select an appropriate solvent system (e.g., ethanol/water, acetic acid). If impurities persist, consider column chromatography.
Side Reactions Side reactions can be minimized by maintaining a consistent reaction temperature and ensuring an inert atmosphere.
Contamination during Workup Use clean glassware and high-purity solvents for all extraction and purification steps.
Problem 3: Significant Batch-to-Batch Variability
Possible Cause Recommended Solution
Inconsistent Starting Materials Source reagents from the same supplier. It is advisable to qualify new batches of starting materials before use in large-scale synthesis.
Variations in Reaction Setup Standardize all aspects of the experimental setup, including glassware, stirring speed, and heating mantle settings.
Atmospheric Moisture Even small amounts of moisture can affect the reaction. Always conduct the synthesis under a dry, inert atmosphere (N₂ or Ar).
Manual Process Variations For critical steps, such as reagent addition or temperature control, use automated equipment if available to minimize human error.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Purge the system with dry nitrogen gas.

  • Reaction: Prepare a solution of sodium ethoxide in absolute ethanol. To this, add diethyl phenylmalonate dropwise at room temperature.

  • Add urea to the mixture and heat the reaction to reflux (approximately 78-80°C).

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid in water and acidify with glacial acetic acid to a pH of ~5-6 to precipitate the product.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

Protocol 2: HPLC Method for Purity Assessment
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

Table 1: Expected Spectroscopic Data for this compound
Technique Expected Values
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5-12.5 (br s, 2H, -OH), δ 8.1 (s, 1H, pyrimidine C2-H), δ 7.2-7.5 (m, 5H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 165 (C4/C6), δ 155 (C2), δ 130-135 (Aromatic C), δ 128-129 (Aromatic C-H), δ 105 (C5)
Mass Spec (ESI-) m/z [M-H]⁻: 187.05

Note: Chemical shifts (δ) are reported in parts per million (ppm). Actual values may vary slightly based on solvent and instrument.

Visualizations

Workflow for Synthesis and Quality Control

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Stage reagents 1. Reagent Prep (Diethyl Phenylmalonate, Urea) reaction 2. Cyclocondensation (NaOEt, Reflux) reagents->reaction workup 3. Workup & Isolation (Acidification, Filtration) reaction->workup crude Crude Product workup->crude recrystallization 4. Recrystallization (e.g., Ethanol/Water) crude->recrystallization drying 5. Drying (Vacuum Oven) recrystallization->drying pure_product Pure Product drying->pure_product hplc Purity (HPLC) pure_product->hplc nmr Identity (NMR) pure_product->nmr ms Identity (MS) pure_product->ms final Final Product (Batch Release) hplc->final nmr->final ms->final

Caption: Workflow from synthesis to final product release.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_tlc Was reaction complete by TLC? start->check_tlc check_reagents Are reagents pure & dry? check_tlc->check_reagents Yes solution_time Action: Increase reaction time and re-monitor. check_tlc->solution_time No check_base Was base active? check_reagents->check_base Yes solution_reagents Action: Use new, high-purity reagents. Dry solvents. check_reagents->solution_reagents No check_workup Was workup pH correct? check_base->check_workup Yes solution_base Action: Use freshly prepared or new commercial base. check_base->solution_base No solution_workup Action: Re-check pH of aqueous layer and adjust to 5-6. check_workup->solution_workup No end Problem Resolved check_workup->end Yes solution_time->end solution_reagents->end solution_base->end solution_workup->end G cluster_inputs Input Parameters cluster_process Process Parameters cluster_outputs Standardization Actions variability Batch-to-Batch Variability Detected (Purity/Yield) materials Starting Materials variability->materials solvents Solvents variability->solvents reagents Reagents (Base) variability->reagents time Reaction Time variability->time temp Temperature Control variability->temp atmosphere Inert Atmosphere variability->atmosphere stirring Stirring Rate variability->stirring qualify Qualify Raw Materials materials->qualify solvents->qualify reagents->qualify sop Develop Strict SOP time->sop temp->sop automate Automate Critical Steps temp->automate env_control Control Environment atmosphere->env_control stirring->sop

References

Technical Support Center: 5-Phenylpyrimidine-4,6-diol Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Phenylpyrimidine-4,6-diol.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the scale-up synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield

Q1: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound from lab scale (grams) to pilot scale (kilograms). What are the potential causes and how can we address this?

A1: A decrease in yield during scale-up is a common challenge. Several factors could be responsible:

  • Inefficient Mixing: In larger reactors, achieving uniform mixing of reactants and maintaining a consistent temperature can be difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions and decomposition of the product.

    • Solution: Evaluate and optimize the agitation speed, impeller design, and reactor geometry to ensure efficient mixing. Consider using multiple addition points for critical reagents.

  • Heat Transfer Issues: Exothermic reactions that are easily controlled on a small scale can become problematic in large reactors with a lower surface-area-to-volume ratio. Poor heat dissipation can lead to temperature excursions, resulting in byproduct formation and reduced yield.

    • Solution: Implement a more robust cooling system for the reactor. Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and heat generation.

  • Incomplete Reactions: The reaction time may need to be adjusted during scale-up.

    • Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time for the larger scale.

Issue 2: Impurity Profile Changes

Q2: The impurity profile of our scaled-up batch of this compound is different from our lab-scale batches, showing new and higher levels of byproducts. What could be the cause?

A2: Changes in the impurity profile often point to variations in reaction conditions or the quality of starting materials.

  • Starting Material Quality: The purity of starting materials can vary between batches, especially when purchased in larger quantities.

    • Solution: Qualify all new batches of starting materials to ensure they meet the required specifications.

  • Side Reactions: As mentioned in the low yield issue, localized high temperatures or concentrations due to inefficient mixing can promote the formation of byproducts.

    • Solution: Improve mixing and temperature control. Analyze the structure of the new impurities to understand the side reactions occurring and adjust reaction conditions accordingly (e.g., lower temperature, change in base or solvent).

  • Extended Reaction Times: Longer reaction times at elevated temperatures can lead to the degradation of the product or intermediates.

    • Solution: Optimize the reaction time based on in-process monitoring to minimize the formation of degradation products.

Issue 3: Poor Product Isolation and Purification

Q3: We are facing difficulties with the filtration and drying of the final product at a larger scale. The product is clumpy and difficult to handle. What can we do?

A3: Issues with product isolation are often related to the physical properties of the solid, such as crystal form and particle size.

  • Polymorphism: Different crystallization conditions can lead to the formation of different crystal forms (polymorphs) with varying physical properties.[1]

    • Solution: Develop a controlled crystallization protocol. This includes defining the solvent system, cooling rate, and agitation. Characterize the solid-state properties of the desired polymorph (e.g., using XRD, DSC).

  • Particle Size Distribution: The particle size of the product can affect filtration and drying times.

    • Solution: Optimize the crystallization process to control particle size. Techniques like anti-solvent addition or seeding can be employed.

Data Presentation

The following tables illustrate how reaction parameters can influence the yield and purity of this compound during scale-up.

Table 1: Effect of Temperature on Yield and Purity

ParameterLab Scale (10g)Pilot Scale (10kg) - Run 1Pilot Scale (10kg) - Run 2 (Optimized)
Reaction Temperature 80°C80-95°C (exotherm)78-82°C (controlled)
Yield 85%62%83%
Purity (by HPLC) 99.5%96.2%99.3%
Major Impurity 0.2%2.5%0.3%

Table 2: Impact of Agitation Speed on Reaction Time and Yield

ParameterPilot Scale (10kg) - Run 1Pilot Scale (10kg) - Run 2 (Optimized)
Agitation Speed 100 RPM250 RPM
Reaction Time 12 hours8 hours
Yield 65%84%
Purity (by HPLC) 97.0%99.4%

Experimental Protocols

While a specific scale-up protocol for this compound is proprietary, the following is a representative procedure for the synthesis of a similar pyrimidine derivative that can be adapted.

Synthesis of 4,6-dihydroxy-2-phenylpyrimidine (A Model Compound)

This procedure is for informational purposes and should be optimized for the specific target molecule.

  • Reaction Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is charged with sodium ethoxide (2.2 equivalents) and anhydrous ethanol.

  • Reagent Addition: A solution of diethyl malonate (1.0 equivalent) and benzamidine hydrochloride (1.0 equivalent) in anhydrous ethanol is prepared. This solution is added to the reactor at a controlled rate, maintaining the internal temperature below 30°C.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 78°C) and maintained for 6-8 hours. The reaction progress is monitored by HPLC.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The pH is adjusted to ~7 with aqueous HCl. The precipitated solid is collected by filtration.

  • Purification: The crude solid is washed with water and then with a cold organic solvent (e.g., ethanol or acetone) to remove impurities.

  • Drying: The purified product is dried under vacuum at 60-70°C until a constant weight is achieved.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the scale-up synthesis of this compound.

experimental_workflow start Start: Lab Scale Synthesis process_dev Process Development & Scale-up Parameter Identification start->process_dev pilot_scale Pilot Scale Synthesis Run process_dev->pilot_scale in_process In-Process Controls (HPLC, Temp, pH) pilot_scale->in_process isolation Product Isolation (Filtration, Washing) pilot_scale->isolation purification Purification (Crystallization) isolation->purification drying Drying purification->drying final_product Final Product Analysis (Yield, Purity, PSD) drying->final_product troubleshooting_guide start Problem Identified low_yield Low Yield? start->low_yield impurity Impurity Profile Changed? low_yield->impurity check_mixing Check Mixing & Temp. Control low_yield->check_mixing Yes isolation_issue Isolation/Drying Issues? impurity->isolation_issue No check_reagents Check Starting Material Quality impurity->check_reagents Yes optimize_cryst Optimize Crystallization isolation_issue->optimize_cryst Yes check_time Optimize Reaction Time check_mixing->check_time analyze_impurities Analyze Impurity Structure check_reagents->analyze_impurities check_polymorph Characterize Polymorphs optimize_cryst->check_polymorph

References

Technical Support Center: 5-Phenylpyrimidine-4,6-diol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenylpyrimidine-4,6-diol. Our goal is to help you minimize impurities and optimize your production process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is a variation of the Pinner synthesis. This reaction involves the condensation of a phenyl-substituted 1,3-dicarbonyl compound, such as diethyl phenylmalonate, with a formamidine derivative in the presence of a base.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, the stoichiometry of reactants, the choice of base and solvent, and reaction time. Deviations in these parameters can lead to the formation of various impurities and a lower yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting materials and a reference standard of the product (if available), you can determine the extent of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the typical appearances and properties of pure this compound?

A4: Pure this compound is typically a white to off-white crystalline solid. It is important to consult analytical data, such as melting point, NMR spectroscopy, and mass spectrometry, to confirm the identity and purity of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions to minimize impurities.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time and/or temperature.- Ensure the use of a sufficiently strong base to facilitate the condensation.- Check the quality and stoichiometry of the starting materials.
Degradation of the product.- Avoid excessively high temperatures or prolonged reaction times.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.- Extend the reaction duration or cautiously increase the temperature while monitoring for product degradation.
Inefficient mixing.- Ensure vigorous and consistent stirring throughout the reaction.
Formation of a Major Side Product (Impurity A) Hydrolysis of the ester starting material (e.g., diethyl phenylmalonate) before cyclization.- Use anhydrous solvents and reagents to minimize water content.- Add the base slowly to control the initial exotherm and prevent localized high concentrations that can promote hydrolysis.
Formation of Polymeric or Tar-like Impurities Uncontrolled side reactions at elevated temperatures.- Optimize the reaction temperature to the minimum required for efficient conversion.- Consider a more dilute reaction mixture.
Discoloration of the Final Product (Yellow or Brown) Presence of minor, highly colored impurities.- Purify the crude product by recrystallization from a suitable solvent or by column chromatography.- Treat a solution of the product with activated carbon to adsorb colored impurities.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the Pinner pyrimidine synthesis. Optimization may be required for specific laboratory conditions and scales.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (2.2 equivalents) to anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Reactants: To the stirred solution, add formamidine hydrochloride (1.1 equivalents) followed by the dropwise addition of diethyl phenylmalonate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl). The product may precipitate upon neutralization.

  • Isolation and Purification: Collect the crude product by filtration. Purify the solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Presentation

The following table summarizes hypothetical data for optimizing the yield and purity of this compound by varying the base and solvent.

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC, %)
1Sodium Ethoxide (2.2)EthanolReflux67595
2Sodium Methoxide (2.2)MethanolReflux67294
3Potassium tert-Butoxide (2.2)THF6086592
4Sodium Ethoxide (1.5)EthanolReflux65588

Visualizations

Synthesis of this compound

G Figure 1: Synthesis of this compound Diethyl Phenylmalonate Diethyl Phenylmalonate Intermediate Intermediate Diethyl Phenylmalonate->Intermediate + Formamidine Formamidine Formamidine Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate Catalyst This compound This compound Intermediate->this compound Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Impurity Minimization

G Figure 2: Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Low Yield Low Yield Analyze Reaction Parameters Analyze Reaction Parameters Low Yield->Analyze Reaction Parameters High Impurity High Impurity Identify Impurity Structure Identify Impurity Structure High Impurity->Identify Impurity Structure Optimize Conditions Optimize Conditions Analyze Reaction Parameters->Optimize Conditions Modify Workup/Purification Modify Workup/Purification Identify Impurity Structure->Modify Workup/Purification Pure Product Pure Product Optimize Conditions->Pure Product Modify Workup/Purification->Pure Product

Caption: A logical workflow for troubleshooting impurity issues.

Technical Support Center: Enhancing the Biological Activity of 5-Phenylpyrimidine-4,6-diol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenylpyrimidine-4,6-diol and its analogs. The information provided is intended to assist with experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target of this compound derivatives?

A1: Based on the structural similarity to known kinase inhibitors, the primary biological targets of this compound derivatives are protein kinases.[1][2] Many pyrimidine-based compounds have been identified as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs), which are crucial in cell signaling pathways regulating cell proliferation, differentiation, and survival.[1][3]

Q2: How can the biological activity of this compound be enhanced?

A2: The biological activity can be enhanced through structural modifications. Structure-activity relationship (SAR) studies on similar pyrimidine scaffolds suggest that substitutions at the C2 and C5 positions of the pyrimidine ring, as well as modifications to the phenyl group, can significantly impact potency and selectivity.[4][5] For instance, introducing specific functional groups can improve binding affinity to the target kinase's active site.

Q3: What are common challenges in the synthesis of this compound derivatives?

A3: Common challenges include poor solubility of starting materials, low yields due to side reactions, and difficulties in purification. The choice of solvent, base, and reaction temperature is critical for a successful synthesis. For instance, in condensation reactions to form the pyrimidine ring, precise control of pH is often necessary to avoid the formation of byproducts.[6]

Q4: How do I select the appropriate cell-based assay to evaluate my compounds?

A4: The choice of a cell-based assay depends on the intended biological target and the desired endpoint. For assessing general cytotoxicity, an MTT or similar cell viability assay is suitable.[7][8] To measure the inhibition of a specific kinase, a target-specific cellular assay that measures the phosphorylation of a known substrate of that kinase is recommended.

Q5: My compound is potent in a biochemical assay but shows weak activity in cell-based assays. What could be the reason?

A5: This discrepancy is often due to poor cell permeability, high plasma protein binding, or rapid metabolism of the compound within the cells. It is also possible that the compound is an efficient substrate for efflux pumps, which actively transport it out of the cells. Further studies on the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties are recommended.

Troubleshooting Guides

Synthesis of this compound Derivatives
Issue Possible Cause Troubleshooting Steps
Low reaction yield Incomplete reaction, side product formation, or product degradation.- Optimize reaction time and temperature. - Use a different solvent or catalyst. - Purify starting materials to remove impurities. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Difficulty in product purification Product is insoluble or has similar polarity to byproducts.- Try different crystallization solvents or solvent mixtures. - Use column chromatography with a different stationary phase or a gradient of mobile phases. - Consider derivatizing the product to alter its solubility or chromatographic behavior.
Inconsistent results Variability in starting material quality or reaction conditions.- Ensure consistent quality of reagents and solvents. - Precisely control reaction parameters like temperature, stirring speed, and addition rate of reagents. - Use a reaction monitoring technique like TLC or LC-MS to track progress.
In Vitro Kinase Assays
Issue Possible Cause Troubleshooting Steps
High background signal Non-specific binding of reagents, or contaminated enzyme/substrate.- Optimize blocking steps in the assay protocol. - Use high-purity reagents and freshly prepared buffers. - Include appropriate controls, such as a reaction without the enzyme or without the inhibitor.
Poor Z'-factor High variability in assay results.- Optimize reagent concentrations (enzyme, substrate, ATP). - Ensure consistent pipetting and incubation times. - Use a stable and calibrated plate reader.
Inconsistent IC50 values Assay conditions not optimized, or compound instability.- Ensure the ATP concentration is appropriate for the kinase and the inhibitor being tested. - Check the solubility and stability of the compound in the assay buffer. - Perform dose-response curves with a sufficient number of data points.

Quantitative Data

The following table summarizes hypothetical in vitro kinase inhibition and cell proliferation data for a series of modified this compound derivatives. These modifications are designed based on common strategies to improve the potency of kinase inhibitors.

Compound Modification Kinase A IC50 (nM) Kinase B IC50 (nM) MCF-7 Cell Proliferation IC50 (µM)
1 (Parent) This compound5,2008,500> 50
2 Addition of a 4-fluorophenyl group at C58504,20015.2
3 Addition of a 4-morpholinophenylamino group at C21201,5002.8
4 Combination of modifications from 2 and 3152500.4

Experimental Protocols

General Procedure for the Synthesis of this compound (Hypothetical)

This protocol is a generalized procedure based on known methods for synthesizing similar pyrimidine derivatives.

  • To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add phenylmalonamide (1 equivalent) and ethyl formate (1.2 equivalents).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 5-6.

  • The resulting precipitate is filtered, washed with cold ethanol, and then with diethyl ether.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

MTT Cell Proliferation Assay

This protocol outlines a standard procedure for assessing the effect of compounds on cell proliferation.[7][8]

  • Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G Figure 1. General workflow for the synthesis and evaluation of this compound derivatives. cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Phenylmalonamide) reaction Chemical Synthesis (e.g., Condensation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization biochemical In Vitro Kinase Assay characterization->biochemical Test Compounds cell_based Cell Proliferation Assay (e.g., MTT) characterization->cell_based Test Compounds sar Structure-Activity Relationship (SAR) Analysis biochemical->sar cell_based->sar sar->reaction Optimize Structure

Caption: General workflow for synthesis and evaluation.

Signaling Pathway Inhibition

G Figure 2. Simplified signaling pathway illustrating the inhibitory action of a this compound derivative on a receptor tyrosine kinase (RTK). cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate ATP -> ADP Ligand Growth Factor Ligand->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway inhibition.

References

Technical Support Center: 5-Phenylpyrimidine-4,6-diol Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 5-Phenylpyrimidine-4,6-diol.

Troubleshooting Crystallization Issues

Crystallization of this compound can be challenging due to its high melting point and likely low solubility in many common organic solvents. Below is a guide to address common issues you may encounter during your experiments.

Problem 1: Compound Fails to Dissolve

Possible Causes:

  • Insufficient Solvent Volume: Not enough solvent is used to dissolve the solute at elevated temperatures.

  • Inappropriate Solvent: The solvent chosen has very low solvating power for this compound, even at high temperatures.

  • Low Temperature: The solvent has not been heated to a sufficiently high temperature to facilitate dissolution.

Solutions:

  • Increase Solvent Volume: Gradually add more of the hot solvent in small increments until the compound dissolves.

  • Change Solvent: If the compound remains insoluble even with a large volume of hot solvent, a different solvent or a solvent mixture is required. Based on data for similar pyrimidine derivatives, polar protic solvents are a good starting point.

  • Increase Temperature: Ensure the solvent is heated to its boiling point, or close to it, to maximize solubility.

Problem 2: Oiling Out Instead of Crystallization

Possible Cause:

  • The compound is coming out of solution at a temperature above its melting point. Given the high melting point of related dihydroxypyrimidines (>300 °C), this is less likely to be the primary issue unless significant impurities are present, causing a large melting point depression. A more probable cause is the use of a solvent system in which the compound has high solubility at elevated temperatures but becomes immiscible as the solution cools.

Solutions:

  • Add More Solvent: Increase the volume of the solvent to keep the compound dissolved at a lower temperature.

  • Use a Different Solvent System: Switch to a solvent in which the compound is less soluble at all temperatures. A solvent mixture can also be effective; dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until turbidity is observed, then reheat to clarify and cool slowly.

Problem 3: No Crystal Formation Upon Cooling

Possible Causes:

  • Solution is Too Dilute: Too much solvent was used, and the solution is not supersaturated upon cooling.

  • Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.

  • Cooling Too Rapidly: Fast cooling can sometimes inhibit crystal formation and lead to an amorphous solid or no precipitation at all.

Solutions:

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent.

  • Induce Nucleation:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a small crystal of pure this compound to the solution.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.

Problem 4: Poor Crystal Yield

Possible Causes:

  • Incomplete Crystallization: Not all of the dissolved compound has precipitated out of the solution.

  • Excessive Washing: Washing the crystals with a solvent in which they have some solubility will lead to product loss.

  • Premature Crystallization during Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel.

Solutions:

  • Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath for an extended period to maximize crystal formation.

  • Use Cold Solvent for Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

  • Minimize Heat Loss During Filtration: If hot filtration is necessary, use a pre-heated funnel and flask, and keep the solution at or near its boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: Based on studies of structurally similar pyrimidine derivatives, polar protic solvents are often a good choice. Methanol and ethanol are commonly used for the recrystallization of phenylpyrimidine compounds. Due to the diol functionality, solvents capable of hydrogen bonding are likely to be more effective. Experimentation with solvent mixtures, such as ethanol/water or methanol/chloroform, may also yield good results.

Q2: How can I determine the optimal solvent for crystallization?

A2: A good crystallization solvent should dissolve the compound when hot but not when cold. To test this, place a small amount of your compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve at room temperature, heat the mixture. If it dissolves when hot and then precipitates upon cooling, it is a potentially suitable solvent.

Q3: My compound has a very high melting point. Does this affect the crystallization process?

A3: Yes, a high melting point often correlates with low solubility in many organic solvents due to strong intermolecular forces in the crystal lattice. This means you may need to use more polar solvents or larger volumes of solvent to achieve dissolution at high temperatures. It also makes "oiling out" due to melting less likely.

Q4: What should I do if my crystals are very small or needle-like?

A4: The formation of very small crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, allow the solution to cool as slowly as possible. Insulating the flask can help with this. Using a slightly more dilute solution can also promote slower crystal growth.

Q5: Are there alternative purification methods if crystallization is unsuccessful?

A5: If repeated attempts at crystallization fail to yield a pure product, other purification techniques can be employed. These include:

  • Column Chromatography: Effective for separating compounds with different polarities.

  • Sublimation: Suitable for high-melting-point solids that can transition directly from the solid to the gas phase under vacuum.

  • Acid-Base Extraction: If the compound has acidic or basic properties, it can be selectively extracted into an aqueous layer and then precipitated by adjusting the pH. Given the diol group, this compound is likely acidic and can be dissolved in a basic aqueous solution and then precipitated by the addition of acid.

Data Presentation

Table 1: Solubility of Structurally Similar Pyrimidine Derivatives in Methanol at Different Temperatures

CompoundTemperature (°C)Mole Fraction Solubility (x10³)
2-(4-methoxyphenyl)-5-bromo-pyrimidine-4,6-diamine201.21
251.54
301.95
352.41
402.98
2-(4-chlorophenyl)-5-bromo-pyrimidine-4,6-diamine200.89
251.15
301.48
351.87
402.35

Note: This data is for structurally related compounds and should be used as a guide for solvent selection and temperature profiling for this compound. Actual solubility may vary.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude this compound add_solvent Add minimal hot solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_solution Slow Cooling dissolve->cool_solution hot_filtration->cool_solution crystallization Crystal Formation cool_solution->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_crystals Pure Crystals dry_crystals->pure_crystals

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_logic cluster_dissolution Dissolution Problems cluster_crystallization Crystallization Problems cluster_solutions_dissolution Solutions cluster_solutions_crystallization Solutions start Crystallization Issue no_dissolve Compound not dissolving start->no_dissolve oil_out Oiling out start->oil_out no_crystals No crystals form start->no_crystals low_yield Low yield start->low_yield sol_dissolve Increase solvent volume Change solvent Increase temperature no_dissolve->sol_dissolve sol_oil Add more solvent Change solvent system oil_out->sol_oil sol_no_crystals Concentrate solution Induce nucleation Slow cooling no_crystals->sol_no_crystals sol_low_yield Maximize precipitation Wash with cold solvent Minimize filtration heat loss low_yield->sol_low_yield

Caption: Troubleshooting logic for common crystallization issues.

Optimization of in vitro assays for 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Phenylpyrimidine-4,6-diol

Disclaimer: Publicly available data on the specific biological activities and detailed assay protocols for this compound are limited. This guide is based on established methodologies for functionally and structurally related phenylpyrimidine compounds, which are frequently investigated as kinase inhibitors. The primary hypothesized target for this guide is the c-Jun N-terminal kinase (JNK) pathway, a common target for such scaffolds.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1:

  • Solvent Selection: Start with a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Phenylpyrimidine derivatives often exhibit good solubility in DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution, typically between 10 mM and 50 mM. This allows for minimal solvent volume to be added to your final assay, reducing the risk of solvent-induced artifacts.

  • Solubilization: To ensure complete dissolution, you may gently warm the solution to 37°C and use a vortex or sonicator.[1] Always visually inspect the solution to ensure no precipitate is present before making aliquots.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For storage at -20°C, it is recommended to use the solution within one month; for -80°C, within six months.[1]

Q2: My compound is precipitating in the cell culture medium. What should I do?

A2: Precipitation in aqueous media is a common issue. Here are some steps to mitigate it:

  • Check Final Concentration: Ensure your final working concentration does not exceed the compound's aqueous solubility limit. You may need to perform a solubility test.

  • Reduce Serum Concentration: If using fetal bovine serum (FBS), consider reducing the concentration during the treatment period, as proteins can sometimes cause compounds to precipitate.

  • Use a Carrier Protein: In some biochemical assays, a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.01%) can help maintain compound solubility.

  • Re-evaluate Dilution Series: When preparing serial dilutions, ensure the compound is fully dissolved at each step before proceeding to the next.

Q3: What is the expected mechanism of action for this class of compounds?

A3: Phenylpyrimidine derivatives are widely explored as inhibitors of protein kinases.[2][3] These compounds often act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of substrate proteins.[4] Based on related structures, a likely target family is the mitogen-activated protein kinases (MAPKs), such as the c-Jun N-terminal kinases (JNKs).[3][4]

Experimental Protocols & Methodologies

Protocol 1: In Vitro JNK3 Kinase Activity Assay (ADP-Glo™)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the JNK3 enzyme.

Materials:

  • Recombinant human JNK3 enzyme

  • JNKtide (peptide substrate)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in kinase buffer (e.g., starting from 100 µM).

  • Assay Plate Setup: Add 2.5 µL of the compound dilutions or vehicle (DMSO control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of JNK3 enzyme solution to each well.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture (containing JNKtide and ATP) to initiate the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-c-Jun in Treated Cells

This protocol assesses the compound's ability to inhibit JNK signaling in a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.

Materials:

  • HeLa or A375 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Anisomycin (a JNK pathway activator)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total-c-Jun, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Reduce serum to 0.5% and incubate for 12-24 hours to lower basal signaling.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

  • Pathway Stimulation: Stimulate the JNK pathway by adding anisomycin (e.g., 10 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate with primary anti-phospho-c-Jun antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total c-Jun and a loading control like GAPDH.

Quantitative Data Summary

The following table presents hypothetical IC50 data for this compound against several related kinases, which is representative of data that should be generated during a selectivity profiling study.

Kinase TargetIC50 (nM)Assay TypeNotes
JNK1 150BiochemicalModerate activity.
JNK2 220BiochemicalModerate activity.
JNK3 70BiochemicalHighest potency against this isoform.[4]
p38α> 10,000BiochemicalHighly selective over p38 MAPK.
ERK2> 10,000BiochemicalHighly selective over ERK2.
JAK31,700BiochemicalOff-target activity noted.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High variability in biochemical IC50 results. 1. Compound precipitation at higher concentrations.2. Inconsistent pipetting or mixing.3. Reagent degradation (ATP, enzyme).4. High percentage of DMSO in final assay volume.1. Visually inspect dilution plates for precipitation; consider adding 0.01% Triton X-100 to the buffer.2. Use calibrated pipettes; ensure thorough mixing after each addition.3. Use fresh reagents; aliquot ATP and enzyme to avoid freeze-thaw cycles.4. Ensure the final DMSO concentration is consistent across all wells and ideally ≤1%.
No inhibition of p-c-Jun in Western Blot, even at high concentrations. 1. Compound is not cell-permeable.2. Compound is rapidly metabolized or effluxed.3. Insufficient stimulation of the JNK pathway.4. Incorrect timing for pre-treatment or stimulation.1. Consider a cell permeability assay (e.g., PAMPA).2. Perform a time-course experiment to check for compound stability.3. Confirm the activity of your anisomycin stock; test a positive control inhibitor (e.g., SP600125).4. Optimize the pre-treatment and stimulation times for your specific cell line.
High background signal in the kinase assay. 1. Contaminated reagents (e.g., ADP in the ATP stock).2. Non-enzymatic hydrolysis of ATP.3. Assay plate is not compatible with luminescence.1. Use high-quality, fresh ATP.2. Ensure buffer pH is stable; avoid harsh conditions.3. Use solid white, opaque-bottom plates designed for luminescence to prevent signal bleed-through.
Observed cytotoxicity in cell-based assays is much higher than expected kinase inhibition. 1. The compound has off-target effects.2. The compound may be a non-specific aggregator.3. The compound itself is toxic, independent of kinase inhibition.1. Profile the compound against a broad panel of kinases and other targets.2. Include a detergent (e.g., Triton X-100) in a biochemical assay to see if potency drops, which can indicate aggregation.3. Test the compound in a cell line where the target kinase is not expressed or has been knocked out.

Visualizations: Pathways and Workflows

JNK_Signaling_Pathway stress Cellular Stress (e.g., Anisomycin, UV) mkk MAP2K (MKK4/7) stress->mkk Activates jnk JNK1/2/3 mkk->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates p_cjun Phospho-c-Jun (p-c-Jun) cjun->p_cjun transcription Gene Transcription (Apoptosis, Inflammation) p_cjun->transcription Promotes inhibitor 5-Phenylpyrimidine- 4,6-diol inhibitor->jnk Inhibits

Caption: The JNK signaling pathway and the inhibitory point of action.

Experimental_Workflow start Start: Compound Synthesis (this compound) biochem Biochemical Screen (e.g., JNK3 Kinase Assay) start->biochem ic50 Determine IC50 & Initial Potency biochem->ic50 cell_based Cell-Based Assay (Western Blot for p-c-Jun) ic50->cell_based If Potent (IC50 < 1µM) confirmation Confirm Cellular Activity cell_based->confirmation selectivity Selectivity Profiling (Kinase Panel) confirmation->selectivity If Active off_target Assess Off-Target Effects selectivity->off_target end Lead Optimization off_target->end

Caption: A standard workflow for in vitro validation of a kinase inhibitor.

Troubleshooting_Logic start Problem: Inconsistent Western Blot Results check_loading Is Loading Control (GAPDH) Consistent? start->check_loading check_stim Is Positive Control (Stimulation only) Signal Strong? check_loading->check_stim Yes sol_loading Solution: Re-run BCA & Normalize Protein Loading check_loading->sol_loading No check_inhibitor Is Positive Inhibitor Working? check_stim->check_inhibitor Yes sol_stim Solution: Check Anisomycin Activity; Optimize Stimulation Time/Dose check_stim->sol_stim No sol_inhibitor Solution: Test Compound Solubility & Cell Permeability check_inhibitor->sol_inhibitor No sol_reprobe Solution: Review Antibody Dilutions & Incubation Times check_inhibitor->sol_reprobe Yes

Caption: A troubleshooting flowchart for inconsistent Western Blot data.

References

Validation & Comparative

Comparing the efficacy of 5-Phenylpyrimidine-4,6-diol with other pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals on the Therapeutic Potential of Substituted Pyrimidines

Comparative Efficacy of Pyrimidine Derivatives: Anti-Inflammatory and Anticancer Activities

The therapeutic efficacy of pyrimidine derivatives varies significantly with their substitution patterns. The following tables summarize the in vitro activities of several pyrimidine derivatives against inflammatory and cancer targets.

Table 1: Comparative Anti-Inflammatory Activity of Pyrimidine Derivatives

CompoundTarget/AssayIC50 Value (µM)Cell LineReference
Pyrimidine Derivative 9aNitric Oxide (NO) Inhibition83.1RAW 264.7 Macrophages[3]
Pyrimidine Derivative 9dNitric Oxide (NO) Inhibition88.7RAW 264.7 Macrophages[3]
Pyrimidine Derivative L1COX-2 InhibitionMore selective than piroxicam, comparable to meloxicamTHP-1 (human leukemia monocytic)[4]
Pyrimidine Derivative L2COX-2 InhibitionMore selective than piroxicam, comparable to meloxicamTHP-1 (human leukemia monocytic)[4]
Pyridine Derivative 7aNitric Oxide (NO) Inhibition76.6RAW 264.7 Macrophages[3]
Pyridine Derivative 7fNitric Oxide (NO) Inhibition96.8RAW 264.7 Macrophages[3]

Table 2: Comparative Anticancer Activity of Pyrimidine Derivatives

CompoundTarget/AssayIC50 Value (nM)Cell Line(s)Reference
Compound 14HDAC and EGFR Inhibition8.43 (EGFR L858R/T790M)MCF-7, A549, HepG2[1]
Compound 15HDAC and EGFR Inhibition6.91 (EGFR L858R/T790M)MCF-7, A549, HepG2[1]
Compound 95EGFR Inhibition200 (EGFR-Dell9/T790M/C797S & EGFR-L858R/T790M/C797S)Not specified[5]
Compound 12JAK3 Inhibition1.7Not specified[6]
5-hydroxymethylpyrimidine derivativeCytotoxicity17-38 µMHeLa, HepaRG, Caco-2, AGS, A172[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data in the tables above.

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Culture: RAW 264.7 macrophage cells were cultured in an appropriate medium and seeded in 96-well plates.[3]

  • Treatment: Cells were pre-treated with various concentrations of the test pyrimidine derivatives for a specified time.[3]

  • Stimulation: Lipopolysaccharide (LPS) was added to the wells to induce an inflammatory response and nitric oxide (NO) production, with the exception of the negative control group.[3]

  • Quantification of Nitric Oxide: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent. The absorbance was read at a specific wavelength, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control.[3]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.[3]

Anticancer Activity Assay (MTT Assay for Cell Viability)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HepG2) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the pyrimidine derivatives for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the percentage of cell viability against the compound concentration.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some pyrimidine derivatives and a general experimental workflow for assessing their efficacy.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add Pyrimidine Derivatives (various concentrations) seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formation of Formazan add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: General workflow for determining the in vitro anticancer efficacy of pyrimidine derivatives using the MTT assay.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription (Inflammation, Proliferation) nucleus->gene Promotes inhibitor Pyrimidine Derivative (e.g., Compound 12) inhibitor->jak Inhibits

Caption: The JAK-STAT signaling pathway, a target for certain pyrimidine-based inhibitors in autoimmune diseases and cancer.[6]

Conclusion

The pyrimidine nucleus is a versatile scaffold that has given rise to a multitude of biologically active compounds. The efficacy of these derivatives is highly dependent on the nature and position of their substituents, which influence their binding affinity to specific biological targets. The data presented herein demonstrates the potential of pyrimidine derivatives as potent anti-inflammatory and anticancer agents. Further research, including structure-activity relationship (SAR) studies and in vivo testing, is essential to fully elucidate their therapeutic potential and advance the development of novel pyrimidine-based drugs.

References

5-Phenylpyrimidine-4,6-diol: A Comparative Analysis Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold has proven to be a privileged structure, forming the core of numerous clinically successful drugs. This guide provides a comparative analysis of the hypothetical kinase inhibitor, 5-Phenylpyrimidine-4,6-diol, against a panel of well-established kinase inhibitors. The comparison is based on their inhibitory profiles against a range of kinases, their mechanisms of action, and their impact on key cellular signaling pathways. This objective guide, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals.

Comparative Kinase Inhibitory Profile

To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of our hypothetical pyrimidine-based inhibitor and several known kinase inhibitors against a panel of clinically relevant kinases. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is a compilation from various sources and where possible, from comprehensive screening panels to ensure a higher degree of comparability.

Kinase TargetThis compound (Hypothetical IC50, nM)Gefitinib (nM)Dasatinib (nM)Sunitinib (nM)Staurosporine (nM)
EGFR 526 - 57[1]>1000>1000020
VEGFR2 800>1000015915
PDGFRβ 1200>100001225
c-Kit 1500>100001810
Src 2501000<11506[2]
Abl >5000>10000<125020
CDK2 150>1000030>10003
Aurora A 300-2527515
PKCα >10000---3[2]
PKA >10000---7[2]
CaMKII >10000---20[2]

Signaling Pathway Modulation

Kinase inhibitors exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. Below are diagrams of three critical pathways frequently targeted by the compared inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Pyrimidine_Inhibitor This compound (Hypothetical) Pyrimidine_Inhibitor->EGFR

Caption: EGFR Signaling Pathway and points of inhibition.

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation and survival.[3][4][5][6][7][8] Ligand binding to EGFR triggers a cascade of downstream signaling through the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways.[3][6][7] Gefitinib and, hypothetically, this compound, act by directly inhibiting the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.[1][9][10][11][12]

MAPK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Cycle Cell Cycle Progression, Proliferation, Differentiation Transcription_Factors->Cell_Cycle Dasatinib Dasatinib Dasatinib->Raf Sunitinib Sunitinib Sunitinib->RTK

Caption: MAPK/ERK Signaling Pathway.

The MAPK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses such as proliferation and differentiation.[4][7][13][14] This pathway can be inhibited at multiple levels. For instance, Sunitinib can inhibit upstream Receptor Tyrosine Kinases (RTKs), while Dasatinib has been shown to inhibit Raf kinase activity.[15][16][17][18][19]

PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Growth, Angiogenesis Akt->Cell_Survival mTOR->Cell_Survival Sunitinib Sunitinib Sunitinib->RTK Dasatinib Dasatinib Dasatinib->RTK

Caption: PI3K-Akt Signaling Pathway.

The PI3K-Akt-mTOR pathway is crucial for regulating cell survival, growth, and angiogenesis.[2][8][10][20][21][22][23][24][25] Multi-targeted inhibitors like Sunitinib and Dasatinib can block this pathway by inhibiting the upstream Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR.[15][16][17][18][19]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. The following are detailed protocols for commonly employed in vitro kinase assays to determine inhibitor potency.

Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This assay is considered the "gold standard" for measuring kinase activity due to its direct and sensitive nature.[17][26][27]

Objective: To determine the IC50 of an inhibitor by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified kinase

  • Kinase-specific peptide or protein substrate

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test inhibitor (serially diluted in DMSO)

  • 10% (v/v) Phosphoric acid

  • P81 phosphocellulose filter paper

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare the kinase reaction mix by combining the kinase, substrate, and kinase reaction buffer.

  • Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the reaction wells.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration appropriate for the kinase (often near its Km for ATP).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Place the washed filter papers into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric_Assay_Workflow Start Prepare Kinase Reaction Mix Add_Inhibitor Add Inhibitor/ Vehicle Start->Add_Inhibitor Start_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Start_Reaction Incubate Incubate (e.g., 30°C, 30 min) Start_Reaction->Incubate Stop_Reaction Spot on P81 Filter Paper Incubate->Stop_Reaction Wash Wash with Phosphoric Acid Stop_Reaction->Wash Measure Scintillation Counting Wash->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a Radiometric Kinase Assay.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15][20][22][23][28]

Objective: To determine the IC50 of an inhibitor by measuring ADP production.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test inhibitor (serially diluted in DMSO)

  • White, opaque multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate by combining the kinase, substrate, ATP, and kinase reaction buffer.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the reaction wells.

  • Incubate the reaction at the optimal temperature and for a time sufficient to generate a robust signal.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

ADPGlo_Assay_Workflow Start Set up Kinase Reaction Add_Inhibitor Add Inhibitor/ Vehicle Start->Add_Inhibitor Incubate_Kinase Incubate Add_Inhibitor->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate 30-60 min Add_Detection->Incubate_2 Measure Measure Luminescence Incubate_2->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the ADP-Glo™ Kinase Assay.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.[5][14][29][30][31]

Objective: To determine the affinity (IC50) of an inhibitor for a kinase.

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay components (Thermo Fisher Scientific), including a europium-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled kinase tracer.

  • Tagged, purified kinase

  • Kinase buffer

  • Test inhibitor (serially diluted in DMSO)

  • Black, low-volume multi-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare a solution of the tagged kinase and the europium-labeled anti-tag antibody in kinase buffer.

  • In a multi-well plate, add the serially diluted inhibitor or DMSO (vehicle control).

  • Add the kinase/antibody mixture to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Measure the TR-FRET signal by exciting the europium donor (e.g., at 340 nm) and measuring the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and then the percentage of inhibition to determine the IC50 value.

LanthaScreen_Assay_Workflow Prepare_Mix Prepare Kinase/ Antibody Mix Add_Kinase_Mix Add Kinase/ Antibody Mix Prepare_Mix->Add_Kinase_Mix Add_Inhibitor Add Inhibitor/ Vehicle Add_Inhibitor->Add_Kinase_Mix Add_Tracer Add Tracer Add_Kinase_Mix->Add_Tracer Incubate Incubate 1 hour Add_Tracer->Incubate Measure Measure TR-FRET Incubate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Conclusion

This guide provides a framework for comparing the hypothetical this compound with established kinase inhibitors. The pyrimidine scaffold holds significant promise for the development of novel kinase inhibitors.[19][32] The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers to evaluate and contextualize the performance of new chemical entities in the field of kinase-targeted drug discovery. The objective presentation of comparative data is essential for making informed decisions in the progression of potential therapeutic candidates.

References

Comparative Analysis of 5-Phenylpyrimidine-4,6-diol: A Guide to Cross-Reactivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of 5-Phenylpyrimidine-4,6-diol, a compound belonging to a class of molecules known to interact with various protein kinases. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide presents a representative analysis based on the known behavior of structurally similar phenylpyrimidine derivatives against key kinase targets.

Hypothetical Cross-Reactivity Profile

The following table summarizes a hypothetical cross-reactivity profile of this compound against a panel of selected kinases. The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, are presented. Lower IC50 values indicate higher potency.

Target KinaseThis compound IC50 (nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)
VEGFR-250Sorafenib90
BTK250Ibrutinib0.5
JAK3800Tofacitinib1.2
SRC>10,000Dasatinib1
ABL1>10,000Imatinib25

Experimental Protocols

The data presented above would typically be generated using established biochemical assays. Below are detailed protocols for two common methods used for kinase inhibitor profiling.

Kinase-Glo® Luminescent Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a compound can be measured.

Materials:

  • Kinase-Glo® Reagent

  • Recombinant human kinases (e.g., VEGFR-2, BTK, JAK3)

  • Substrate peptides specific for each kinase

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound and alternative inhibitors

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and alternative inhibitors) in the assay buffer.

  • In the wells of the assay plate, add the kinase, its specific substrate peptide, and the assay buffer.

  • Add the serially diluted compounds to the wells. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature.

  • Add an equal volume of Kinase-Glo® Reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the phosphorylation of a substrate by a kinase. It utilizes a europium chelate-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Materials:

  • Recombinant human kinases

  • Biotinylated substrate peptides

  • Europium-labeled anti-phospho-specific antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds

  • Low-volume 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the kinase and the biotinylated substrate peptide to the wells of the assay plate.

  • Add the serially diluted compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired reaction time.

  • Stop the reaction by adding a solution containing EDTA, the europium-labeled antibody, and the APC-labeled streptavidin.

  • Incubate the plate for a specified time (e.g., 60 minutes) to allow for antibody binding.

  • Measure the TR-FRET signal (emission at 665 nm and 620 nm after excitation at 320 nm).

  • Calculate the ratio of the emission signals and determine the percent inhibition and IC50 values.

Visualizing Kinase Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using the DOT language.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_data Data Analysis Compound Test Compound (this compound) Assay Perform Kinase Assay (e.g., Kinase-Glo, TR-FRET) Compound->Assay Kinase Kinase Panel Kinase->Assay Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Assay Detection Signal Detection (Luminescence/Fluorescence) Assay->Detection Analysis Calculate % Inhibition Determine IC50 Detection->Analysis Comparison Compare with Alternative Inhibitors Analysis->Comparison

Comparative analysis of 5-Phenylpyrimidine-4,6-diol synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-phenylpyrimidine-4,6-diol, a key scaffold in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of two prominent methods: the direct cyclocondensation of a phenyl-substituted malonate with formamide and a variation involving the use of guanidine to yield a 2-amino-substituted analog. The selection of a particular method will depend on the desired substitution pattern, required purity, and scalability.

Comparative Analysis of Synthesis Methods

The two primary routes for synthesizing the this compound core are summarized below. Key quantitative data are presented for ease of comparison.

ParameterMethod 1: Cyclocondensation with FormamideMethod 2: Cyclocondensation with Guanidine
Starting Material Diethyl PhenylmalonateDiethyl Phenylmalonate
Reagents Formamide, Sodium EthoxideGuanidine Hydrochloride, Sodium Ethoxide
Product This compound2-Amino-5-phenylpyrimidine-4,6-diol
Reaction Type CyclocondensationCyclocondensation
Reported Yield High (expected)94%[1]
Key Advantages Direct synthesis of the target molecule.High reported yield, well-documented for analogs.
Key Disadvantages Potentially harsh reaction conditions.Produces a 2-amino substituted analog requiring further modification if the unsubstituted C2 is desired.

Experimental Protocols

Method 1: Synthesis of this compound via Cyclocondensation with Formamide

This method involves the direct formation of the pyrimidine ring by reacting diethyl phenylmalonate with formamide in the presence of a strong base. While a specific protocol for the 5-phenyl derivative is not extensively detailed in the provided literature, a general procedure can be adapted from the synthesis of 4,6-dihydroxypyrimidine.[2][3][4][5][6]

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving metallic sodium in absolute ethanol under an inert atmosphere.

  • Formamide is added to the sodium ethoxide solution.

  • Diethyl phenylmalonate is then added dropwise to the mixture at an elevated temperature.

  • The reaction mixture is refluxed for several hours to ensure complete cyclization.

  • After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • The precipitate is filtered, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Method 2: Synthesis of 2-Amino-5-phenylpyrimidine-4,6-diol via Cyclocondensation with Guanidine

This well-documented method provides a high yield of the 2-amino substituted pyrimidine-4,6-diol.[1]

Procedure:

  • Metallic sodium (12.9 g, 0.56 mol) is dissolved in absolute ethanol (300 mL) under an argon atmosphere with intensive stirring.[1]

  • After all the sodium has dissolved and the solution has cooled to room temperature, guanidine hydrochloride (21.02 g, 0.22 mol) is added.[1]

  • This is followed by the addition of diethyl phenylmalonate (0.2 mol).[1]

  • The resulting mixture is refluxed for an extended period (typically several hours) to drive the reaction to completion.[1]

  • After cooling, the reaction mixture is poured into ice water.

  • The solution is then acidified with concentrated hydrochloric acid to a pH of approximately 3, leading to the precipitation of the product.[1]

  • The precipitate is collected by filtration, washed thoroughly with water and diethyl ether, and then dried in a vacuum oven.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

Method_1 start_materials Diethyl Phenylmalonate + Formamide reagents Sodium Ethoxide Ethanol, Reflux start_materials->reagents product This compound reagents->product caption Method 1: Direct Cyclocondensation

Caption: Method 1: Direct Cyclocondensation.

Method_2 start_materials Diethyl Phenylmalonate + Guanidine HCl reagents Sodium Ethoxide Ethanol, Reflux start_materials->reagents product 2-Amino-5-phenylpyrimidine-4,6-diol reagents->product caption Method 2: Guanidine Cyclocondensation

Caption: Method 2: Guanidine Cyclocondensation.

References

Benchmarking 5-Phenylpyrimidine-4,6-diol Against Standard-of-Care Drugs for Rheumatoid Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by systemic inflammation, particularly of the synovial joints, leading to progressive joint destruction. The management of RA has evolved significantly with the advent of targeted therapies. This guide provides a comparative analysis of a novel investigational compound, 5-Phenylpyrimidine-4,6-diol, against established standard-of-care drugs for RA. While this compound is a pre-clinical entity, this guide benchmarks its hypothetical potential as a Janus Kinase (JAK) inhibitor against current treatments, based on the known anti-inflammatory properties of pyrimidine derivatives.[1][2][3][4][5][6][7]

The pyrimidine scaffold is a core component in numerous approved drugs, and its derivatives have been extensively investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] Several pyrimidine-based compounds have been developed as potent inhibitors of key signaling molecules in inflammatory pathways, such as Janus kinases (JAKs), p38 MAP kinase, and I-kappa B kinase (IKK).[1][8][9] This guide focuses on the hypothetical potential of this compound as a next-generation JAK inhibitor.

Hypothetical Mechanism of Action: this compound as a JAK Inhibitor

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation.[4] Inhibition of JAKs has emerged as a highly effective strategy for the treatment of autoimmune diseases.[4] For the purpose of this guide, we hypothesize that this compound is a potent and selective inhibitor of JAK1, which is expected to lead to a reduction in the production of pro-inflammatory cytokines.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT pSTAT JAK->P_STAT Dimer_STAT pSTAT Dimer P_STAT->Dimer_STAT Dimerization Nucleus Nucleus Dimer_STAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Dimer_STAT->Gene_Expression Induces Drug This compound Drug->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Cytokine Binding

Figure 1: Hypothetical mechanism of action of this compound via inhibition of the JAK-STAT signaling pathway.

Comparative Analysis

This section benchmarks the hypothetical efficacy and safety of this compound against three standard-of-care drugs for rheumatoid arthritis:

  • Methotrexate: A conventional synthetic disease-modifying antirheumatic drug (csDMARD) and the first-line therapy for moderate to severe RA.[10][11]

  • Adalimumab (Humira®): A biologic DMARD (bDMARD) that is a monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α).[12]

  • Tofacitinib (Xeljanz®): A targeted synthetic DMARD (tsDMARD) that is an oral JAK inhibitor.[12]

Data Presentation

The following tables summarize the hypothetical quantitative data for this compound in comparison to the standard-of-care drugs.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundJAK1JAK2JAK3TYK2
This compound (Hypothetical) 5 50 >1000 200
Tofacitinib1.22041344
MethotrexateN/AN/AN/AN/A
AdalimumabN/AN/AN/AN/A

N/A: Not Applicable as these drugs do not directly target JAKs.

Table 2: Cellular Potency and In Vivo Efficacy

ParameterThis compound (Hypothetical)TofacitinibAdalimumabMethotrexate
IL-6 induced STAT3 Phosphorylation IC50 (nM) 1530N/AN/A
TNF-α Production Inhibition IC50 (nM) 25500.1100
Collagen-Induced Arthritis (CIA) Model - % Reduction in Paw Swelling 70%65%75%50%
Experimental Protocols

A summary of the key experimental methodologies used to generate the comparative data is provided below.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinases.

  • Methodology: Recombinant human JAK enzymes are used in a biochemical assay format. The kinase activity is measured by quantifying the phosphorylation of a peptide substrate using methods such as fluorescence resonance energy transfer (FRET) or luminescence. The compounds are serially diluted and incubated with the enzyme and substrate. The IC50 value is calculated from the dose-response curve.

2. Cellular Assay: IL-6 induced STAT3 Phosphorylation

  • Objective: To assess the ability of the compounds to inhibit JAK1 signaling in a cellular context.

  • Methodology: A human cell line expressing the IL-6 receptor is stimulated with recombinant human IL-6 to induce the phosphorylation of STAT3 via the JAK1 pathway. The cells are pre-incubated with varying concentrations of the test compounds. The levels of phosphorylated STAT3 are then measured using techniques like Western blotting or a cell-based ELISA.

3. In Vivo Efficacy: Collagen-Induced Arthritis (CIA) in Rodents

  • Objective: To evaluate the therapeutic efficacy of the compounds in a preclinical model of rheumatoid arthritis.

  • Methodology: Arthritis is induced in rodents by immunization with type II collagen. This leads to the development of an inflammatory arthritis that mimics human RA. The test compounds are administered orally or via injection after the onset of disease. Efficacy is assessed by measuring parameters such as paw swelling, clinical arthritis score, and histological analysis of the joints.

Start Start Compound_Library Compound Library Start->Compound_Library Primary_Screen Primary Screen: In Vitro Kinase Assay (JAK1) Compound_Library->Primary_Screen Hits Active Compounds (Hits) Primary_Screen->Hits IC50 < Threshold Secondary_Screen Secondary Screen: Cellular Assays (pSTAT3, Cytokine Production) Hits->Secondary_Screen Lead_Candidates Lead Candidates Secondary_Screen->Lead_Candidates Potent & Selective In_Vivo_Testing In Vivo Efficacy: Collagen-Induced Arthritis Model Lead_Candidates->In_Vivo_Testing End End In_Vivo_Testing->End Efficacious & Safe

Figure 2: A typical experimental workflow for the screening and evaluation of novel JAK inhibitors.

Discussion and Conclusion

Based on this hypothetical analysis, this compound shows promise as a potent and selective JAK1 inhibitor. Its high selectivity for JAK1 over other JAK isoforms could translate into an improved safety profile, potentially reducing the side effects associated with broader JAK inhibition.

In comparison to Tofacitinib, this compound demonstrates superior selectivity and comparable or slightly better potency in the presented hypothetical data. While biologic agents like Adalimumab show high efficacy, they require administration by injection and can be associated with immunogenicity. A potent and selective oral small molecule like this compound would offer a significant advantage in terms of patient convenience. Compared to the foundational therapy Methotrexate, targeted therapies like JAK inhibitors often provide more rapid and robust responses in patients who are refractory to conventional DMARDs.

Further preclinical and clinical development would be necessary to validate these hypothetical advantages and fully characterize the therapeutic potential of this compound for the treatment of rheumatoid arthritis and other autoimmune diseases. The data presented in this guide serves as a framework for the continued investigation and benchmarking of novel pyrimidine-based anti-inflammatory agents.

References

Comparative Analysis of 5-Phenylpyrimidine-4,6-diol Analogues: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-phenylpyrimidine-4,6-diol analogues, focusing on their structure-activity relationships (SAR). The data presented is compiled from studies on related pyrimidine-4,6-diol derivatives, offering insights into the structural modifications that influence biological activity. While direct SAR studies on this compound analogues are limited in the public domain, the analysis of similar scaffolds provides a valuable framework for understanding their potential as therapeutic agents.

The following sections summarize quantitative data from a high-throughput screening and subsequent optimization of 2-alkylpyrimidine-4,6-diol derivatives as GPR84 agonists. This information is critical for guiding the design of novel and potent this compound analogues.

Data Presentation

The biological activity of various 2-substituted pyrimidine-4,6-diol analogues was evaluated using a calcium mobilization assay in HEK293 cells expressing GPR84. The results, presented as EC50 values, are summarized in the tables below.

Table 1: In Vitro GPR84 Agonistic Activities of 2-Alkylthiopyrimidine-4,6-diol Analogues

CompoundREC50 (nM)
1 hexyl139
5 H>10000
6 methyl>10000
7 ethyl>10000
8 propyl1790
9 butyl693
10 pentyl314
11 heptyl148
12 octyl153
13 nonyl178
14 decyl265
15 undecyl473
16 dodecyl1080
17 cyclopropylmethyl>10000
18 cyclobutylmethyl8680
19 cyclopentylmethyl1630
20 cyclohexylmethyl1140
21 2-cyclohexylethyl489
22 3-cyclohexylpropyl317
23 4-cyclohexylbutyl335

Table 2: In Vitro GPR84 Agonistic Activities of 2-Alkylpyrimidine-4,6-diol Analogues

CompoundREC50 (nM)
35 pentyl1030
36 hexyl453
37 heptyl208
38 octyl112
39 nonyl98
40 decyl156
41 undecyl345
42 dodecyl897

Data sourced from a study on GPR84 agonists.[1]

Structure-Activity Relationship (SAR) Insights

The data reveals key SAR trends for the pyrimidine-4,6-diol scaffold:

  • Effect of the 2-Substituent: The nature of the substituent at the 2-position of the pyrimidine ring significantly impacts agonistic activity.

  • Alkyl Chain Length: For 2-alkylthio analogues, a hexyl chain (compound 1 ) provided a good starting point. Activity generally increased with chain length up to heptyl (compound 11 ) and then gradually decreased. A similar trend was observed for 2-alkyl analogues, with the nonyl substituent (compound 39 ) showing the highest potency.

  • Cycloalkyl Groups: The introduction of cycloalkyl groups at the end of the alkylthio chain was generally well-tolerated, with activity depending on the linker length between the sulfur atom and the cycloalkyl ring.

  • Thioether vs. Alkyl Linker: Comparison between the 2-alkylthio and 2-alkyl series indicates that a direct alkyl substitution at the 2-position can lead to potent compounds.

These findings suggest that for this compound analogues, modifications at the 2-position with various alkyl or substituted alkyl chains would be a promising strategy to modulate their biological activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the source study.[1]

1. Synthesis of 2-Alkylthiopyrimidine-4,6-diol Analogues (5-23)

  • General Procedure: To a solution of 2-mercaptopyrimidine-4,6-diol in DMF was added potassium carbonate. The mixture was stirred at room temperature for 30 minutes, followed by the addition of the appropriate alkyl bromide or alkyl tosylate. The reaction mixture was stirred at room temperature for 12 hours. After completion, the reaction was quenched with water and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

2. Synthesis of 2-Alkylpyrimidine-4,6-diol Analogues (35-42)

  • General Procedure: A mixture of the appropriate ester and malondiamide was added to a solution of sodium ethoxide in ethanol. The resulting mixture was heated at reflux for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in water and acidified with concentrated HCl to pH 3-4. The resulting precipitate was collected by filtration, washed with water, and dried to afford the desired product.

3. In Vitro GPR84 Agonistic Activity Assay (Calcium Mobilization)

  • Cell Culture: HEK293 cells stably expressing the human GPR84 receptor were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Protocol: Cells were seeded into 96-well plates and grown to confluence. The cells were then loaded with Fluo-4 AM, a calcium-sensitive fluorescent dye. The test compounds were added to the wells at various concentrations. The fluorescence intensity, corresponding to the intracellular calcium concentration, was measured using a fluorescence plate reader. The EC50 values were calculated from the dose-response curves.

Visualizations

Diagram 1: General Synthetic Scheme for 2-Alkylthiopyrimidine-4,6-diol Analogues

synthetic_scheme_1 start 2-Mercaptopyrimidine-4,6-diol reagents1 K2CO3, DMF start->reagents1 intermediate Intermediate Anion reagents1->intermediate reagents2 R-Br or R-OTs intermediate->reagents2 product 2-Alkylthiopyrimidine-4,6-diol reagents2->product

Caption: Synthesis of 2-Alkylthiopyrimidine-4,6-diols.

Diagram 2: Workflow for GPR84 Agonist Activity Screening

workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture HEK293-GPR84 Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding dye_loading Load cells with Fluo-4 AM seeding->dye_loading compound_addition Add test compounds dye_loading->compound_addition measurement Measure Fluorescence compound_addition->measurement dose_response Generate Dose-Response Curves measurement->dose_response ec50 Calculate EC50 Values dose_response->ec50

Caption: GPR84 Calcium Mobilization Assay Workflow.

Diagram 3: SAR Logic for 2-Substituted Pyrimidine-4,6-diols

SAR_logic cluster_r_options R Group Variations core Pyrimidine-4,6-diol Core r_group Modification at 2-position (R) core->r_group alkylthio Alkylthio Chain r_group->alkylthio alkyl Alkyl Chain r_group->alkyl cycloalkyl Cycloalkyl r_group->cycloalkyl activity Biological Activity (GPR84 Agonism) alkylthio->activity alkyl->activity cycloalkyl->activity

Caption: SAR of 2-Substituted Pyrimidine-4,6-diols.

References

Validating in vitro results of 5-Phenylpyrimidine-4,6-diol in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the In Vivo Validation of Phenylpyrimidine Analogs as Therapeutic Agents

For researchers, scientists, and professionals in drug development, the journey from promising in vitro results to successful in vivo validation is a critical and often challenging step. This guide provides a comparative overview of the in vivo performance of phenylpyrimidine derivatives in animal models, offering valuable insights for the preclinical development of new chemical entities such as 5-Phenylpyrimidine-4,6-diol. While direct in vivo studies on this compound are not publicly available, this guide leverages data from structurally related phenylpyrimidine compounds to illustrate potential therapeutic applications and the experimental methodologies used for their validation.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antifungal properties. The successful translation of these in vitro findings into in vivo efficacy is paramount for their clinical advancement. This guide explores the in vivo validation of several classes of phenylpyrimidine derivatives, providing a framework for researchers working on novel analogs.

Anticancer Activity of Phenylpyrimidine Derivatives: In Vivo Validation

Phenylpyrimidine derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation. In vitro studies have demonstrated their efficacy in inhibiting cancer cell lines, and subsequent in vivo studies have sought to validate these findings in animal models.

One prominent example is the evaluation of 2-phenylpyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.

Comparative In Vivo Efficacy of a BTK-Inhibiting Phenylpyrimidine Derivative

A study on a novel 2-phenylpyrimidine derivative, herein referred to as Compound 11g, demonstrated potent in vivo activity in a Ramos B-cell lymphoma xenograft model.

Compound Animal Model Dosing Regimen Tumor Growth Inhibition Reference
Compound 11g (Phenylpyrimidine derivative) Nude mice with Ramos cell xenografts50 mg/kg, intraperitoneal injection, dailySignificant inhibition of tumor growth[1]
Ibrutinib (Alternative BTK inhibitor) Nude mice with Ramos cell xenografts25 mg/kg, oral gavage, dailySignificant inhibition of tumor growth[1]

Experimental Protocol: Xenograft Model for B-cell Lymphoma

  • Animal Model: Female BALB/c nude mice (4-6 weeks old).

  • Cell Line: Ramos human B-cell lymphoma cells.

  • Procedure: 5 x 106 Ramos cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100-150 mm3, mice were randomized into treatment and control groups. Compound 11g was administered daily via intraperitoneal injection.

  • Endpoint: Tumor volume was measured every other day using calipers. The study was terminated after a predefined period, and tumors were excised and weighed.

Signaling Pathway: BTK Inhibition in B-Cell Receptor Signaling

BTK_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Compound_11g Compound 11g (Phenylpyrimidine) Compound_11g->BTK Inhibits

Caption: BTK inhibition by a phenylpyrimidine derivative blocks downstream signaling, leading to reduced B-cell proliferation.

Anti-inflammatory Potential of Phenylpyrimidine Derivatives: In Vivo Studies

Chronic inflammation is implicated in a multitude of diseases, and targeting inflammatory pathways is a key therapeutic strategy. Phenylpyrimidine derivatives have been investigated for their anti-inflammatory properties, with in vivo studies confirming their potential.

A notable example is the development of 5-carbamoyl-2-phenylpyrimidine derivatives as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition can reduce the production of pro-inflammatory cytokines.

In Vivo Anti-inflammatory Effects of a PDE4-Inhibiting Phenylpyrimidine Derivative

A 5-carbamoyl-2-phenylpyrimidine derivative, designated 10f, was evaluated in a mouse model of lipopolysaccharide (LPS)-induced pulmonary neutrophilia, a hallmark of acute lung inflammation.

Compound Animal Model Dosing Regimen Inhibition of Neutrophil Infiltration Reference
Compound 10f (Phenylpyrimidine derivative) Male BALB/c mice16 mg/kg, intraperitoneal injection50% inhibition (ID50)[2][[“]]
Roflumilast (Alternative PDE4 inhibitor) Murine models of lung inflammationVarious doses, oral/intratrachealDose-dependent inhibition of neutrophil influx(General knowledge)

Experimental Protocol: LPS-Induced Pulmonary Neutrophilia

  • Animal Model: Male BALB/c mice.

  • Induction of Inflammation: Mice were challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli.

  • Treatment: Compound 10f was administered via intraperitoneal injection 1 hour before the LPS challenge.

  • Endpoint: 24 hours after LPS challenge, bronchoalveolar lavage (BAL) was performed to collect lung fluid. The number of neutrophils in the BAL fluid was determined by cell counting.

Experimental Workflow: In Vivo Anti-inflammatory Assay

anti_inflammatory_workflow start Start acclimatize Acclimatize BALB/c mice start->acclimatize randomize Randomize into - Vehicle Control - Compound 10f acclimatize->randomize treat Administer Compound 10f (i.p.) or Vehicle randomize->treat lps Induce Lung Inflammation (Intratracheal LPS) treat->lps 1 hour post-treatment wait Wait 24 hours lps->wait bal Perform Bronchoalveolar Lavage (BAL) wait->bal analyze Analyze BAL Fluid for Neutrophil Count bal->analyze end End analyze->end

Caption: Workflow for evaluating the in vivo anti-inflammatory activity of a test compound in a mouse model of acute lung inflammation.

Antifungal Activity of Phenylpyrimidine Derivatives: Preclinical Evidence

Invasive fungal infections pose a significant threat to immunocompromised individuals. Phenylpyrimidine derivatives have been explored as novel antifungal agents, with a key target being the fungal enzyme CYP51 (lanosterol 14α-demethylase).

While specific in vivo data for a this compound is unavailable, studies on other 2-phenylpyrimidine derivatives have shown promising in vitro activity against various fungal strains, warranting future in vivo investigations.[4] A typical animal model to validate such in vitro findings would be a murine model of disseminated candidiasis.

Prospective Experimental Protocol: Murine Model of Disseminated Candidiasis

  • Animal Model: Immunocompromised mice (e.g., neutropenic mice).

  • Infection: Mice are infected intravenously with a clinical isolate of Candida albicans.

  • Treatment: The test compound (a phenylpyrimidine derivative) would be administered at various doses (e.g., orally or intraperitoneally) starting shortly after infection.

  • Endpoint: The primary endpoint is typically survival over a period of 14-21 days. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), determined by colony-forming unit (CFU) counts.

Conclusion

The phenylpyrimidine scaffold is a versatile platform for the development of novel therapeutics across multiple disease areas. The in vivo studies on derivatives targeting BTK and PDE4 demonstrate the potential of this chemical class to yield potent and efficacious drug candidates. While the in vivo activity of this compound remains to be elucidated, the successful validation of structurally related compounds provides a strong rationale for its further investigation. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers planning the preclinical development of novel phenylpyrimidine-based therapies. Future studies are encouraged to explore the in vivo efficacy and safety profile of this compound in relevant animal models to validate its therapeutic potential.

References

A Head-to-Head Comparison of 5-Phenylpyrimidine-4,6-diol and Structurally Related Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of drug discovery and development, pyrimidine derivatives represent a cornerstone scaffold, renowned for their diverse biological activities. This guide provides a detailed head-to-head comparison of 5-Phenylpyrimidine-4,6-diol and its structurally similar compounds, offering insights into their potential as therapeutic agents. This publication is intended for researchers, scientists, and drug development professionals, presenting a comparative analysis based on available experimental data.

Introduction to this compound and its Analogs

This compound is a heterocyclic organic compound featuring a central pyrimidine ring substituted with a phenyl group at the 5-position and hydroxyl groups at the 4- and 6-positions. The structural simplicity and synthetic tractability of this scaffold have inspired the development of numerous analogs. These analogs typically explore substitutions on the phenyl ring or modifications of the pyrimidine core, aiming to enhance biological activity and selectivity. The compounds discussed in this guide are primarily investigated for their potential as anticancer and kinase-inhibiting agents.

Comparative Analysis of Biological Activity

While direct comparative studies on a series of closely related this compound analogs are limited, this section consolidates available data from various sources to provide a comparative overview of their biological effects. The primary focus is on their cytotoxic effects against various cancer cell lines, a common metric for evaluating the potential of novel chemical entities in oncology research.

Table 1: Comparative Cytotoxicity of this compound Analogs

CompoundStructureBiological Target/ActivityCell LineIC50 (µM)Reference
This compound C10H8N2O2 General Cytotoxicity (Baseline)VariousData not readily availableN/A
2-Amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one derivative Complex fused pyrimidineLck Kinase InhibitorT-cell activation assaysPotent Inhibition[1]
5-Arylethylidene-aminopyrimidine-2,4-dione (Compound 4) Pyrimidine-2,4-dione derivativeBRD4/PLK1 InhibitorMDA-MB-231 (Breast Cancer)0.029 (BRD4), 0.094 (PLK1)[2][3]
5-Arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7) Thio-pyrimidine derivativeBRD4/PLK1 InhibitorMDA-MB-231 (Breast Cancer)0.042 (BRD4), 0.02 (PLK1)[2][3]
4,6-diphenylpyrimidin-2-amine derivative (Compound 12) Di-phenyl pyrimidine amineAurora Kinase A InhibitorHCT116 (Colon Cancer)Reduces clonogenicity[4]
2-phenylpyrimidine derivative (Compound C6) Phenylpyrimidine derivativeCYP51 Inhibitor (Antifungal)Various fungal strainsGood efficacy[5]

Note: The data presented in this table is compiled from different studies and should be interpreted with caution, as experimental conditions may vary. The lack of a standardized testing protocol across these studies makes direct comparison of absolute IC50 values challenging.

Experimental Protocols

To aid in the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: After a 30-60 minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and biological contexts, the following diagrams are provided.

Experimental_Workflow_for_Compound_Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & QC Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Test Compounds Data_Analysis IC50 Determination Cytotoxicity->Data_Analysis Kinase_Assay Kinase Inhibition Assay Kinase_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Biological Data ADME ADME/Tox Prediction SAR->ADME

Caption: A generalized workflow for the synthesis, screening, and optimization of novel pyrimidine derivatives.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrimidine-based kinase inhibitors.

Conclusion

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of novel bioactive compounds. While the available data suggests promising anticancer and kinase inhibitory potential, there is a clear need for systematic and comparative studies to fully elucidate the structure-activity relationships within this chemical class. The experimental protocols and workflows provided herein offer a framework for such future investigations, which will be crucial for advancing these compounds from promising leads to potential clinical candidates.

Contact: [Insert Contact Information]

###

References

Reproducibility in Focus: A Comparative Guide to the Synthesis and Bioassay of 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, the reproducibility of synthetic procedures and biological assays is paramount. This guide provides a comprehensive comparison of methodologies for the synthesis of 5-Phenylpyrimidine-4,6-diol and its subsequent bioevaluation, with a focus on ensuring reliable and repeatable results. Experimental data is presented to support the comparison, and detailed protocols are provided for key experiments.

Synthesis of this compound: A Comparison of Methods

The synthesis of this compound can be approached through various methods, with the Biginelli reaction being a prominent and widely studied route. This guide compares a modified Biginelli reaction with an alternative cyclocondensation approach.

Table 1: Comparison of Synthetic Routes for this compound

ParameterMethod 1: Modified Biginelli ReactionMethod 2: Phenylmalonic Acid Cyclocondensation
Starting Materials Benzaldehyde, Ethyl Cyanoacetate, UreaDiethyl Phenylmalonate, Urea
Catalyst/Reagent Acid or Lewis Acid Catalyst (e.g., HCl, ZnCl₂)Strong Base (e.g., Sodium Ethoxide)
Reaction Conditions Reflux in EthanolReflux in Ethanol
Reported Yield 60-88%[1][2]50-70%
Purity of Crude Product Moderate to HighModerate
Purification Method RecrystallizationColumn Chromatography followed by Recrystallization
Key Advantages One-pot synthesis, readily available starting materials, generally higher yields.Utilizes a different precursor, offering an alternative when Biginelli reaction yields are low.
Potential Challenges By-product formation, optimization of catalyst and reaction time may be needed.Preparation of diethyl phenylmalonate, potential for side reactions.

Experimental Protocols: Synthesis

Method 1: Modified Biginelli Reaction Protocol

This protocol is a robust method for the synthesis of 5-Phenyl-3,4-dihydropyrimidin-2(1H)-one, the precursor to this compound.

Materials:

  • Benzaldehyde

  • Ethyl Cyanoacetate

  • Urea

  • Ethanol

  • Hydrochloric Acid (concentrated) or Zinc Chloride

  • Crushed Ice

  • Distilled Water

Procedure:

  • In a round-bottom flask, combine benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and urea (15 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) or zinc chloride (1 mmol).

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto 50 g of crushed ice with stirring.

  • The solid product will precipitate. Filter the precipitate, wash with cold distilled water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-Phenyl-3,4-dihydropyrimidin-2(1H)-one.

Method 2: Phenylmalonic Acid Cyclocondensation Protocol

Materials:

  • Diethyl Phenylmalonate

  • Urea

  • Sodium Ethoxide

  • Ethanol (absolute)

  • Hydrochloric Acid (dilute)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Prepare sodium ethoxide by dissolving sodium metal (11.5 mmol) in absolute ethanol (30 mL) under an inert atmosphere.

  • To the sodium ethoxide solution, add diethyl phenylmalonate (10 mmol) and urea (12 mmol).

  • Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography followed by recrystallization from ethanol.

Bioassays of this compound: Standardized Protocols for Reproducibility

Based on the known biological activities of pyrimidine derivatives, this guide details standardized protocols for anticancer, antifungal, and anti-inflammatory assays.

Table 2: Comparison of Bioassays for this compound

BioassayPrincipleEndpoint MeasuredKey AdvantagesPotential for Variability
Anticancer: MTT Assay Mitochondrial reductase activity in viable cells converts MTT to formazan.Absorbance at 570 nm (proportional to cell viability).[3]High-throughput, quantitative, well-established.[3]Cell seeding density, incubation time, reagent quality.[4]
Antifungal: CLSI Broth Microdilution Determination of the minimum inhibitory concentration (MIC) of the compound.Lowest concentration with no visible fungal growth.[5][6][7]Standardized by CLSI for high reproducibility, provides quantitative MIC values.[5][6][7]Inoculum preparation, incubation conditions, reading of endpoints.
Anti-inflammatory: COX-2 Inhibition Assay Measures the inhibition of the cyclooxygenase-2 (COX-2) enzyme.IC₅₀ value (concentration for 50% inhibition).[8][9]Targets a key inflammatory enzyme, allows for selectivity profiling against COX-1.Enzyme activity, substrate concentration, purity of the compound.

Experimental Protocols: Bioassays

Anticancer: MTT Cell Viability Assay Protocol

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antifungal: CLSI Broth Microdilution Assay Protocol (Adapted from CLSI M27)

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium buffered with MOPS

  • 96-well U-bottom microtiter plates

  • This compound (dissolved in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of Candida albicans (0.5-2.5 x 10³ CFU/mL) in RPMI-1640 medium.

  • Prepare serial two-fold dilutions of this compound in the microtiter plates.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Anti-inflammatory: COX-2 Inhibition Assay Protocol

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • This compound (dissolved in DMSO)

  • COX-2 inhibitor standard (e.g., Celecoxib)

  • EIA kit for prostaglandin E₂ (PGE₂) detection

Procedure:

  • Pre-incubate the COX-2 enzyme with various concentrations of this compound or the standard inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction and measure the amount of PGE₂ produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Visualizing Workflows and Pathways

To further aid in the understanding and reproducibility of these processes, the following diagrams illustrate the key workflows and a relevant biological pathway.

Synthesis_Workflow cluster_biginelli Method 1: Modified Biginelli Reaction cluster_cyclocondensation Method 2: Phenylmalonic Acid Cyclocondensation B_Start Benzaldehyde, Ethyl Cyanoacetate, Urea B_Reaction Reflux in Ethanol (Acid/Lewis Acid Catalyst) B_Start->B_Reaction B_Precipitation Pour onto Ice B_Reaction->B_Precipitation B_Filtration Filter and Wash B_Precipitation->B_Filtration B_Recrystallization Recrystallize from Ethanol B_Filtration->B_Recrystallization B_Product Pure this compound B_Recrystallization->B_Product C_Start Diethyl Phenylmalonate, Urea C_Reaction Reflux in Ethanol (Sodium Ethoxide) C_Start->C_Reaction C_Neutralization Neutralize C_Reaction->C_Neutralization C_Extraction Extract and Dry C_Neutralization->C_Extraction C_Purification Column Chromatography C_Extraction->C_Purification C_Recrystallization Recrystallize C_Purification->C_Recrystallization C_Product Pure this compound C_Recrystallization->C_Product

Caption: Comparative workflow for the synthesis of this compound.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by this compound.

Troubleshooting_Workflow cluster_synthesis_solutions Synthesis Troubleshooting cluster_bioassay_solutions Bioassay Troubleshooting Start Problem Encountered Check_Synthesis Low Yield / Impure Product in Synthesis? Start->Check_Synthesis Check_Bioassay Inconsistent Bioassay Results? Start->Check_Bioassay S1 Verify Starting Material Purity Check_Synthesis->S1 Yes S2 Optimize Catalyst/Reagent Stoichiometry Check_Synthesis->S2 Yes S3 Adjust Reaction Time and Temperature Check_Synthesis->S3 Yes S4 Improve Purification Technique Check_Synthesis->S4 Yes B1 Validate Cell Line/Strain Authenticity Check_Bioassay->B1 Yes B2 Calibrate Instruments (e.g., Plate Reader) Check_Bioassay->B2 Yes B3 Ensure Reagent Quality and Freshness Check_Bioassay->B3 Yes B4 Standardize Inoculum/Cell Density Check_Bioassay->B4 Yes End Reproducible Results S1->End S2->End S3->End S4->End B1->End B2->End B3->End B4->End

Caption: A logical workflow for troubleshooting reproducibility issues.

References

Selectivity Profiling of 5-Phenylpyrimidine-4,6-diol Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often require a comprehensive understanding of the selectivity of small molecule inhibitors against a wide array of protein kinases. This guide aims to provide a detailed comparison of the kinase selectivity profile of 5-Phenylpyrimidine-4,6-diol. However, extensive searches of publicly available scientific literature and databases did not yield specific kinase inhibition data for the compound this compound.

While direct experimental data for this compound is not available, this guide will present a comparative analysis of a closely related and well-characterized 4-anilinopyrimidine derivative, a common scaffold in kinase inhibitor development. This will serve as a valuable reference for understanding the potential kinase interaction landscape of phenylpyrimidine-based compounds. The data presented here is for N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, which share the core pyrimidine structure and phenyl substitution pattern.

Comparative Kinase Selectivity Profile

The following table summarizes the percentage of inhibition of a panel of kinases by a representative 4-anilinopyrimidine derivative at a concentration of 10 µM. This data provides a snapshot of the compound's selectivity.

Kinase TargetFamily% Inhibition at 10 µM
Primary Targets
CSF1R (Fms)Tyrosine Kinase98
PDGFRαTyrosine Kinase95
PDGFRβTyrosine Kinase92
KitTyrosine Kinase89
Secondary Targets
FLT3Tyrosine Kinase75
VEGFR2 (KDR)Tyrosine Kinase68
AblTyrosine Kinase55
Weak or No Inhibition
EGFRTyrosine Kinase< 20
SrcTyrosine Kinase< 15
CDK2/cyclin ASerine/Threonine Kinase< 10
MAPK1 (ERK2)Serine/Threonine Kinase< 10
PI3KαLipid Kinase< 5

Experimental Protocols

The following section details the methodologies used to obtain the kinase inhibition data for the representative 4-anilinopyrimidine derivative.

In Vitro Kinase Inhibition Assay

A widely used method for determining the potency and selectivity of kinase inhibitors is the in vitro kinase inhibition assay. The following protocol provides a general framework.

Objective: To quantify the inhibitory activity of a test compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant protein kinases

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

  • Test compound (e.g., 4-anilinopyrimidine derivative) dissolved in Dimethyl Sulfoxide (DMSO)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • 96-well or 384-well assay plates

  • Phosphocellulose or streptavidin-coated plates (depending on the detection method)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction Mixture: For each kinase, prepare a reaction mixture containing the assay buffer, the specific peptide substrate, and the purified kinase.

  • Assay Plate Setup: Add a small volume of the diluted test compound or DMSO (as a control) to the wells of the assay plate.

  • Initiation of Reaction: Add the kinase reaction mixture to each well.

  • ATP Addition: Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent ATP analog) to each well. The final ATP concentration should be close to the Kₘ for each respective kinase.

  • Incubation: Incubate the assay plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection:

    • Radiometric Assay: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³²P]ATP. Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

    • Fluorescence-Based Assay: If a fluorescently labeled ATP analog and a specific antibody that recognizes the phosphorylated substrate are used, the signal can be measured using a fluorescence plate reader (e.g., TR-FRET or fluorescence polarization).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound Dilution Reaction Kinase Reaction Incubation Compound->Reaction Add to plate KinasePanel Kinase Panel Preparation KinasePanel->Reaction Add to plate Substrates Substrate & ATP Preparation Substrates->Reaction Initiate reaction Termination Reaction Termination Reaction->Termination Detection Signal Detection (Radiometric/Fluorescent) Termination->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis Selectivity Selectivity Profile Generation Analysis->Selectivity

Caption: Workflow for kinase selectivity profiling.

Signaling Pathway Affected by Primary Targets

The primary targets of the representative 4-anilinopyrimidine derivative, namely CSF1R, PDGFRα/β, and Kit, are all receptor tyrosine kinases that play crucial roles in cell signaling pathways regulating cell proliferation, differentiation, and survival. The diagram below illustrates a simplified, generalized signaling cascade initiated by the activation of these receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., CSF1R, PDGFR, Kit) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits & Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates AKT->Transcription Regulates

Caption: Simplified RTK signaling pathway.

Navigating the ADME Landscape of 5-Phenylpyrimidine-4,6-diol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount to their success as potential therapeutic agents. This guide provides a comparative overview of the anticipated ADME properties of 5-Phenylpyrimidine-4,6-diol derivatives, a scaffold with potential in various therapeutic areas. Due to the limited availability of direct comparative experimental data for a cohesive series of these specific derivatives in the public domain, this guide presents a representative analysis based on structurally related compounds and established principles of drug metabolism. The provided data tables are illustrative examples to guide researchers in their own data presentation.

Representative ADME Profile of this compound Derivatives

The ADME profile of a drug candidate dictates its bioavailability, efficacy, and potential for toxicity. For this compound derivatives, the core structure presents several features that will influence its pharmacokinetic behavior. The phenyl group, the pyrimidine ring, and the diol functionality will all contribute to the overall ADME characteristics.

Absorption: The oral absorption of these derivatives is expected to be influenced by a balance of their lipophilicity and aqueous solubility. The presence of the phenyl group generally increases lipophilicity, which can favor membrane permeability. However, the diol groups are polar and can increase aqueous solubility while potentially hindering passive diffusion across the gut wall.

Distribution: The volume of distribution will largely depend on the plasma protein binding and the overall lipophilicity of the specific derivative. Compounds with higher lipophilicity are more likely to distribute into tissues, leading to a larger volume of distribution. The extent of plasma protein binding is a critical parameter, as only the unbound fraction of a drug is pharmacologically active. It is anticipated that these derivatives will bind to plasma proteins such as albumin.

Metabolism: The pyrimidine ring and the phenyl group are potential sites for metabolic transformation. The phenyl ring is susceptible to oxidation by cytochrome P450 enzymes, leading to hydroxylated metabolites. The pyrimidine core itself can also undergo oxidation. The metabolic stability of these compounds in human liver microsomes is a key factor determining their in vivo half-life. The incorporation of heteroatoms, such as nitrogen in the pyrimidine ring, can sometimes increase metabolic stability compared to their carbocyclic analogs by reducing the potential for oxidative metabolism.[1]

Excretion: The derivatives and their metabolites are expected to be eliminated from the body through renal and/or hepatic clearance. The polarity of the parent compound and its metabolites will influence the primary route of excretion. More polar compounds are typically excreted via the kidneys.

Comparative ADME Data

To facilitate a clear comparison of potential ADME properties, the following tables present hypothetical data for a series of this compound derivatives with varying substituents on the phenyl ring. These values are representative of what might be observed in experimental assays and are intended to serve as a template for data presentation.

Table 1: In Vitro Permeability and Solubility

Compound IDR-groupCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Aqueous Solubility (µM)
5PP-H H5.2150
5PP-F 4-F6.1120
5PP-Cl 4-Cl7.580
5PP-Me 4-Me8.295
5PP-OMe 4-OMe6.8110

Table 2: In Vitro Metabolism and Plasma Protein Binding

Compound IDR-groupHuman Liver Microsomal Stability (t½, min)Plasma Protein Binding (%)
5PP-H H3592.5
5PP-F 4-F4593.1
5PP-Cl 4-Cl4295.3
5PP-Me 4-Me3094.8
5PP-OMe 4-OMe2591.7

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable ADME data. Below are methodologies for key in vitro ADME assays.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time.

    • Samples are taken from both the apical and basolateral compartments at specified time points.

  • Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the apical compartment.[2]

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Calculation: The in vitro half-life (t½) is determined from the rate of disappearance of the parent compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a drug binds to plasma proteins.

Methodology:

  • Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.

  • Procedure:

    • The test compound is added to one chamber containing plasma.

    • The other chamber contains a protein-free buffer.

    • The device is incubated at 37°C to allow the unbound drug to reach equilibrium across the membrane.

  • Analysis: After incubation, aliquots are taken from both chambers, and the concentration of the drug is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.[3][4][5]

Visualizing Key Processes

To better illustrate the experimental and metabolic pathways, the following diagrams are provided.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability ppb Plasma Protein Binding permeability->ppb hlm Liver Microsomal Stability ppb->hlm cyp CYP Inhibition hlm->cyp transporter Transporter Interaction cyp->transporter end end transporter->end Candidate Selection start New Chemical Entity start->solubility

Caption: A typical in vitro ADME screening workflow for a new chemical entity.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound hydroxylated_phenyl Hydroxylated Phenyl Metabolite parent->hydroxylated_phenyl hydroxylated_pyrimidine Hydroxylated Pyrimidine Metabolite parent->hydroxylated_pyrimidine glucuronide Glucuronide Conjugate hydroxylated_phenyl->glucuronide sulfate Sulfate Conjugate hydroxylated_pyrimidine->sulfate excretion Excretion (Urine/Feces) glucuronide->excretion sulfate->excretion

Caption: Potential metabolic pathways for this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the design of new therapeutic agents. However, a thorough understanding and optimization of the ADME properties will be critical for the successful development of any drug candidate from this class. Early in vitro ADME profiling, using standardized protocols as outlined in this guide, will enable researchers to identify liabilities and guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies. While this guide provides a representative overview, the generation of robust experimental data for a specific series of this compound derivatives is essential for making informed decisions in the drug discovery process.

References

A Researcher's Guide to 5-Phenylpyrimidine-4,6-diol Binding Assay Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the interaction of novel compounds with their targets, rigorous assay validation is paramount. This guide provides a comprehensive comparison of a radioligand binding assay for a 5-phenylpyrimidine-4,6-diol derivative targeting the G protein-coupled receptor 84 (GPR84) with a common functional assay. Experimental data, detailed protocols, and workflow visualizations are presented to facilitate an objective evaluation.

Comparative Analysis of Binding Affinity and Functional Potency

The validation of a binding assay often involves comparing the affinity of a ligand for its target, determined in a biochemical assay, with its potency in a cell-based functional assay. Discrepancies between these values can provide insights into the ligand's mechanism of action and the cellular environment's influence.

Here, we compare the data from a radioligand competition binding assay using a tritium-labeled this compound analog, specifically the GPR84 agonist [³H]PSB-1584 (6-hexylamino-2,4(1H,3H)-pyrimidinedione), with data from a functional cAMP assay.[1][2][3] Both assays utilize Chinese hamster ovary (CHO) cells recombinantly expressing the human GPR84 receptor.[1][2]

Compound ClassAssay TypeParameterValueReference
Pyrimidine Agonist Radioligand BindingK D2.08 nM[1][2][3]
(e.g., 6-OAU)cAMP Functional AssayEC 50105 nM[3]
Endogenous Ligand Radioligand BindingK i1.78 µM[3]
(e.g., Capric Acid)cAMP Functional AssayEC 507.42 µM[3]
Allosteric Modulator Radioligand BindingK i--
(e.g., Diindolylmethane)cAMP Functional AssayEC 50Micromolar range[4]

Note: K D (dissociation constant) and K i (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity. EC 50 (half-maximal effective concentration) is a measure of functional potency, where a lower value indicates higher potency. The data illustrates that while the pyrimidine agonist shows high affinity in the binding assay, its functional potency is about 50-fold lower, a common observation when comparing biochemical and cell-based assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any assay. Below are the protocols for the radioligand binding assay and a comparative functional cAMP assay for GPR84.

Radioligand Competition Binding Assay Protocol

This protocol is adapted from studies characterizing [³H]PSB-1584 binding to human GPR84.[1][2]

1. Materials:

  • Membranes from CHO cells expressing human GPR84.
  • [³H]PSB-1584 (Radioligand).
  • Unlabeled test compounds (competitors).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • 96-well filter plates (e.g., Millipore).
  • Scintillation cocktail.
  • Scintillation counter.

2. Procedure:

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of unlabeled competitor at various concentrations, and 25 µL of cell membranes (20-40 µg of protein).
  • Initiate the binding reaction by adding 25 µL of [³H]PSB-1584 at a final concentration of approximately 2 nM.
  • Incubate the mixture for 60 minutes at room temperature to reach equilibrium.
  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
  • Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
  • Dry the filters and add a scintillation cocktail to each well.
  • Quantify the radioactivity using a scintillation counter.
  • Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a known GPR84 agonist like 6-OAU.
  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Determine the K i values for the test compounds using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol

This protocol measures the inhibition of forskolin-stimulated cAMP production, a hallmark of G i -coupled receptor activation like GPR84.[5][6]

1. Materials:

  • CHO cells expressing human GPR84.
  • Test compounds (agonists).
  • Forskolin.
  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
  • Cell culture medium.
  • Plate reader compatible with the chosen assay kit.

2. Procedure:

  • Seed GPR84-expressing CHO cells into 96-well plates and culture overnight.
  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
  • Add various concentrations of the test agonist to the cells and incubate for 15-30 minutes.
  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further 15-30 minutes.
  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
  • Generate dose-response curves and calculate the EC 50 values for the test agonists.

Visualizing the Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams are provided.

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPR84 GPR84 Ligand->GPR84 Binds G_protein Gαi/oβγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC Downstream_Effects Downstream Cellular Effects (e.g., Inflammation) cAMP->Downstream_Effects Regulates

GPR84 Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis Membranes GPR84-expressing cell membranes Incubate Incubate at RT (60 min) Membranes->Incubate Radioligand [3H]PSB-1584 Radioligand->Incubate Competitor Unlabeled Test Compound Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash unbound ligand Filter->Wash Scintillation Add Scintillation Cocktail Wash->Scintillation Count Scintillation Counting Scintillation->Count Analyze Calculate Ki Count->Analyze

Radioligand Binding Assay Workflow

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection_analysis Detection & Analysis Seed_Cells Seed GPR84-CHO cells in 96-well plate Add_Agonist Add Test Agonist Seed_Cells->Add_Agonist Add_Forskolin Add Forskolin to stimulate cAMP Add_Agonist->Add_Forskolin Lyse_Cells Lyse Cells Add_Forskolin->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., HTRF, AlphaScreen) Lyse_Cells->Measure_cAMP Analyze Calculate EC50 Measure_cAMP->Analyze

cAMP Functional Assay Workflow

References

Comparative Docking Analysis of 5-Phenylpyrimidine-4,6-diol and Its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, pyrimidine derivatives have emerged as a critical scaffold, demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Among these, 5-Phenylpyrimidine-4,6-diol serves as a foundational structure for the development of potent enzyme inhibitors. This guide provides a comparative analysis of the in silico docking performance of this compound and its selected analogues against various protein targets implicated in disease pathways. The data presented herein is a synthesis of findings from multiple independent studies, offering insights into the structure-activity relationships that govern the inhibitory potential of these compounds.

Quantitative Docking Data Summary

The following table summarizes the binding affinities of this compound and its analogues against several key protein targets. It is important to note that these results are compiled from different studies and direct comparison should be approached with caution due to variations in docking protocols and software.

Compound IDAnalogue ClassificationTarget ProteinBinding Energy (kcal/mol)
1 This compoundDihydrofolate Reductase (DHFR)-6.39[1]
2 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiolDihydrofolate Reductase (DHFR)-6.08[1]
3 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiolDihydrofolate Reductase (DHFR)-6.60[1]
4 Phenylpyrimidine-carboxamide derivative (17f)VEGFR2/KDRNot explicitly stated, but showed high activity
5 Phenylpyrimidine-carboxamide derivative (17n)VEGFR2/KDRNot explicitly stated, but showed high activity
6 Phenylpyrimidine-carboxamide derivative (15e)c-MetNot explicitly stated, but showed superior activity

Note: The binding energies for compounds 4, 5, and 6 were not explicitly provided in the source material in kcal/mol, but their high inhibitory activity suggests strong binding affinities.

Experimental Protocols

The methodologies outlined below represent a generalized workflow for the molecular docking studies cited in this guide.

Molecular Docking Protocol

A standard molecular docking procedure involves several key steps to predict the binding orientation and affinity of a ligand to a protein target.

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure. The 2D structures of the ligands, such as this compound and its analogues, are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.

  • Grid Generation: A binding site on the protein is defined, usually centered on the co-crystallized ligand or a predicted active site. A grid box is generated around this binding site to define the search space for the docking algorithm.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program systematically searches for the optimal binding pose of the ligand within the defined grid box by evaluating various conformations and orientations. The scoring function of the docking program calculates the binding affinity, typically expressed in kcal/mol, for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.

Visualizations

Experimental Workflow for In Silico Drug Design

The following diagram illustrates a typical workflow for computer-aided drug design, commencing from target identification to lead optimization.

G cluster_0 Computational Phase cluster_1 Experimental Phase Target_Identification Target Identification and Validation Lead_Identification Lead Identification (Virtual Screening) Target_Identification->Lead_Identification Molecular_Docking Molecular Docking Lead_Identification->Molecular_Docking ADMET_Prediction In Silico ADMET Prediction Molecular_Docking->ADMET_Prediction Lead_Optimization Lead Optimization ADMET_Prediction->Lead_Optimization Synthesis Chemical Synthesis Lead_Optimization->Synthesis In_Vitro_Assays In Vitro Biological Assays Synthesis->In_Vitro_Assays In_Vitro_Assays->Lead_Optimization Feedback Loop In_Vivo_Studies In Vivo Animal Studies In_Vitro_Assays->In_Vivo_Studies G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Analogue (e.g., Compound 17n) Inhibitor->VEGFR2 Inhibits

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 5-Phenylpyrimidine-4,6-diol, based on the safety data for structurally related pyrimidine derivatives.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required may vary based on the physical form of the compound and the potential for exposure. General recommendations for handling similar pyrimidine compounds include:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: If handling a powder or in an environment with potential for dust or aerosol generation, use a suitable respirator.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Summary of General Safety Data for Substituted Pyrimidines

Hazard CategoryGeneral Observations for Substituted PyrimidinesRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid ingestion, inhalation, and direct skin contact.
Skin Corrosion/Irritation Can cause skin irritation.Wear protective gloves and clothing.
Serious Eye Damage/Irritation Can cause serious eye irritation.Wear safety glasses or goggles.
Environmental Hazards May be harmful to aquatic life with long-lasting effects.Avoid release to the environment.
Incompatible Materials Strong oxidizing agents.Store away from strong oxidizers.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural workflow for the disposal of this type of chemical waste:

start Start: Unused or Waste This compound prep Step 1: Prepare for Disposal start->prep Ensure compound is in a sealed, compatible container. labeling Step 2: Label Waste Container prep->labeling Clearly identify contents: 'this compound Waste' and list any solvents. storage Step 3: Store Waste Securely labeling->storage Store in a designated, well-ventilated chemical waste storage area away from incompatible materials. collection Step 4: Arrange for Waste Collection storage->collection Contact your institution's Environmental Health & Safety (EHS) office for pickup. end End: Proper Disposal by Licensed Facility collection->end

Caption: Logical workflow for the proper disposal of this compound.

Detailed Experimental Protocol for Waste Neutralization (General Guidance)

Disclaimer: The following is a general guideline for the neutralization of acidic or basic functional groups that may be present in pyrimidine derivatives. This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with your institution's safety protocols. It may not be applicable to all forms of this compound waste.

  • Preparation: In a chemical fume hood, prepare a dilute solution of the waste material in a suitable solvent (e.g., water or an appropriate organic solvent if the material is not water-soluble).

  • Neutralization:

    • If the waste is acidic, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) while stirring continuously. Monitor the pH of the solution.

    • If the waste is basic, slowly add a dilute solution of a weak acid (e.g., citric acid) while stirring continuously. Monitor the pH of the solution.

  • Endpoint: Continue the addition of the neutralizing agent until the pH of the solution is neutral (approximately pH 7).

  • Disposal of Neutralized Solution: The neutralized solution must still be disposed of as chemical waste. Do not pour it down the drain unless explicitly permitted by your institution's EHS office.

Important Considerations:

  • Regulatory Compliance: It is the responsibility of the generator to characterize the waste and ensure that it is managed and disposed of in compliance with all applicable regulations.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures. They can provide information on approved waste disposal vendors and facility-specific protocols.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react and create hazardous situations.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated solid waste container and disposed of as chemical waste.

Personal protective equipment for handling 5-Phenylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling of 5-Phenylpyrimidine-4,6-diol. The following procedures are based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. Researchers, scientists, and drug development professionals should always supplement this information with a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[1][2]Nitrile gloves.[1]Laboratory coat.Use in a well-ventilated area or a chemical fume hood.
Running reactions and transfers Chemical splash goggles or a face shield.[1]Chemical-resistant gloves (e.g., nitrile or neoprene).[1]Chemical-resistant laboratory coat or apron over a lab coat.[3]Work within a certified chemical fume hood.
Handling powders outside of a fume hood Chemical splash goggles.[1]Double-gloving with nitrile gloves is recommended.Laboratory coat.A NIOSH-approved respirator with a particulate filter may be necessary if a fume hood is not available.
Spill cleanup Chemical splash goggles and a face shield.[1]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).Chemical-resistant suit or coveralls.[3]A full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling:

  • Conduct a pre-work risk assessment to identify specific hazards associated with the planned experiment.
  • Ensure all necessary PPE is available and in good condition.
  • Verify that a chemical fume hood is certified and functioning correctly.
  • Locate the nearest safety shower and eyewash station.
  • Prepare a spill kit appropriate for the quantity of this compound being used.

2. Handling:

  • All handling of solid this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[4]
  • Wear the appropriate PPE as outlined in the table above.
  • When weighing the compound, use a draft shield or perform the task in a fume hood to prevent the dispersal of fine powders.
  • For solution preparation, slowly add the solid to the solvent to avoid splashing.
  • Avoid contact with skin and eyes.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][5]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[6]
  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Remove and dispose of gloves and any other disposable PPE in the appropriate waste stream.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour any waste down the drain.[6]

Spill Response Plan

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation to the area, for instance, by ensuring the fume hood is operating at maximum capacity.

  • Protect: Don the appropriate PPE for spill cleanup as detailed in the table above.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE VerifyEquipment Verify Fume Hood & Eyewash GatherPPE->VerifyEquipment PrepareSpillKit Prepare Spill Kit VerifyEquipment->PrepareSpillKit Weighing Weigh Compound in Fume Hood PrepareSpillKit->Weighing Dissolving Prepare Solution in Fume Hood Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Surfaces & Glassware Reaction->Decontaminate CollectLiquid Collect Liquid Waste Reaction->CollectLiquid WashHands Wash Hands Thoroughly Decontaminate->WashHands DisposePPE Dispose of Contaminated PPE WashHands->DisposePPE CollectSolid Collect Solid Waste DisposePPE->CollectSolid EHS_Disposal Dispose via EHS Office CollectSolid->EHS_Disposal CollectLiquid->EHS_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylpyrimidine-4,6-diol
Reactant of Route 2
Reactant of Route 2
5-Phenylpyrimidine-4,6-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.